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1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Documentation Hub

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  • Product: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone
  • CAS: 1824647-99-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the experimental determination of the core physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of the novel compound 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. In the absence of established literature values for this specific molecule, this document serves as a procedural whitepaper, detailing the methodologies and scientific rationale for characterizing its fundamental attributes. The intended audience, including researchers, scientists, and professionals in drug development, will find detailed, field-proven protocols for determining melting point, boiling point, aqueous solubility, partition coefficient (logP), and acid dissociation constant (pKa). Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is structured to provide not just procedural steps, but a deeper understanding of the interplay between molecular structure and physicochemical behavior, critical for the evaluation of new chemical entities in a research and development setting.

Introduction: The Imperative of Physicochemical Profiling for Novel Chemical Entities

The journey of a novel chemical entity (NCE) from discovery to application is fundamentally underpinned by a thorough understanding of its physicochemical properties. These properties govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for formulation and manufacturing. For 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, a compound for which no public data exists, a systematic and rigorous experimental characterization is the foundational step in its scientific evaluation.

This guide provides the necessary protocols to generate a robust physicochemical profile. The structural features of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone—a chlorinated and trifluoromethoxylated phenyl ring attached to an ethanone moiety—suggest a crystalline solid with low aqueous solubility and moderate to high lipophilicity. However, these are hypotheses that must be confirmed through empirical testing. The following sections detail the experimental workflows to elucidate these critical parameters.

Safety First: Handling of Uncharacterized Compounds

Before commencing any experimental work with a novel compound, a comprehensive risk assessment is mandatory.[1] Since the toxicological properties of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone are unknown, it must be treated as a potentially hazardous substance.[1][2][3]

Core Safety Protocols:

  • Engineering Controls : All handling of the solid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.[1][3]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.[1][3]

    • Hand Protection : Nitrile or neoprene gloves should be worn, with double-gloving recommended during weighing and solution preparation.[1]

    • Body Protection : A fully fastened laboratory coat is essential to protect skin and clothing.[1]

  • Waste Disposal : All contaminated materials must be disposed of in designated hazardous waste containers in accordance with institutional and local regulations.[1]

Determination of Fundamental Physical Properties

Melting Point: A Criterion of Purity and Identity

The melting point is a critical indicator of a crystalline solid's purity and identity.[4] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities will depress the melting point and broaden the range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation : A small amount of finely powdered 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is packed into a capillary tube to a height of 1-2 mm.[5][6]

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, and the sample is heated.[7]

  • Approximate Melting Point : A rapid heating rate (e.g., 10°C/min) is used to determine an approximate melting range.[7]

  • Accurate Melting Point : The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2°C/min) through the approximate melting range.[7]

  • Data Recording : The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

ParameterExpected Observation for a Pure Compound
Melting Range Sharp, within 1-2°C
Appearance Colorless to white crystalline solid
Boiling Point: Characterizing Liquid-Vapor Transition

For liquid compounds, the boiling point is a key physical constant. The following protocol is for the determination of the boiling point of a small quantity of a liquid organic compound.[8][9][10]

Experimental Protocol: Micro Boiling Point Determination

  • Sample Preparation : A few milliliters of the liquid are placed in a small test tube.[8][11]

  • Capillary Insertion : A capillary tube, sealed at one end, is placed in the test tube with the open end down.[9][11]

  • Apparatus Setup : The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin).[10]

  • Heating and Observation : The bath is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.[10]

  • Data Recording : The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

ParameterData to be Recorded
Boiling Point Temperature (°C) at which liquid enters the capillary
Barometric Pressure Ambient atmospheric pressure (mmHg or hPa)

Solubility and Partitioning Behavior

Aqueous Solubility: A Key Determinant of Bioavailability

Aqueous solubility is a critical parameter that influences the absorption and distribution of a compound in biological systems. The OECD 105 guideline provides a robust framework for its determination.[12][13]

Experimental Protocol: Shake-Flask Method (OECD 105)

  • Equilibrium Establishment : An excess amount of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is added to a known volume of water in a flask. The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[14]

  • Phase Separation : The undissolved solid is separated from the aqueous phase by centrifugation or filtration.[14]

  • Concentration Analysis : The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting : The solubility is reported in g/L or mol/L at the specified temperature.

Workflow for Aqueous Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of water A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter C->D E Analyze aqueous phase by HPLC D->E F Determine concentration E->F

Caption: Workflow for determining aqueous solubility via the shake-flask method.

ParameterAnticipated Value Range
Aqueous Solubility Poorly soluble (< 1 g/L)
Partition Coefficient (logP): Measuring Lipophilicity

The n-octanol/water partition coefficient (logP) is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. The shake-flask method is the gold standard for logP determination.[15][16][17]

Experimental Protocol: Shake-Flask Method for logP

  • Phase Preparation : n-octanol and water are mutually saturated by stirring together for 24 hours.

  • Partitioning : A known amount of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is dissolved in the n-octanol phase. This is then mixed with the aqueous phase and shaken until equilibrium is reached.[15]

  • Phase Separation : The n-octanol and aqueous layers are separated by centrifugation.

  • Concentration Analysis : The concentration of the compound in each phase is determined by HPLC.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17]

Workflow for logP Determination

G A Prepare water-saturated n-octanol and n-octanol-saturated water B Dissolve compound in n-octanol phase A->B C Mix with aqueous phase and shake to equilibrium B->C D Separate phases by centrifugation C->D E Analyze concentration in both phases by HPLC D->E F Calculate P = [Octanol]/[Water] E->F G Calculate logP = log10(P) F->G

Caption: Workflow for determining the partition coefficient (logP) using the shake-flask method.

ParameterPredicted Value RangeRationale
logP 3.0 - 4.5The presence of a trifluoromethoxy group and a chlorine atom significantly increases lipophilicity.

Ionization Behavior: pKa Determination

The acid dissociation constant (pKa) is crucial for understanding how a compound's charge and, consequently, its solubility and permeability, will change with pH. Potentiometric titration is a highly accurate method for pKa determination.[18][19]

Experimental Protocol: Potentiometric Titration for pKa

  • Sample Preparation : A solution of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is prepared in a suitable solvent system (e.g., water with a co-solvent if solubility is low).[20]

  • Titration : The solution is titrated with a standardized solution of a strong acid or base.[20]

  • pH Monitoring : The pH of the solution is monitored continuously using a calibrated pH electrode.[20]

  • Data Analysis : The pKa is determined from the inflection point of the resulting titration curve.[20]

ParameterPredicted ValueRationale
pKa Not readily ionizableThe ethanone moiety is a very weak base, and the aromatic ring is deactivated. Significant protonation or deprotonation is not expected under physiological pH ranges.

Summary of Physicochemical Properties to be Determined

PropertyMethodSignificance in Drug Development
Melting Point Capillary MethodPurity, stability, and solid-state characterization
Boiling Point Micro MethodPurity and physical state at different temperatures
Aqueous Solubility Shake-Flask (OECD 105)Bioavailability, dissolution rate, and formulation
Partition Coefficient (logP) Shake-FlaskMembrane permeability, protein binding, and ADME properties
Acid Dissociation Constant (pKa) Potentiometric TitrationpH-dependent solubility, absorption, and target binding

Conclusion: Building a Foundation for Further Development

The experimental determination of the physicochemical properties of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a critical first step in its evaluation as a potential candidate for further development. The protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data. A comprehensive understanding of these core properties will enable informed decision-making in subsequent stages of research, from medicinal chemistry optimization to formulation development. The principles of careful experimental design, execution, and data analysis are paramount to building a solid foundation for the scientific advancement of any novel chemical entity.

References

  • Melting point determination. University of Calgary. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • DETERMINATION OF BOILING POINTS. Gallaudet University. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of North Carolina at Charlotte. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Novel Chemicals With Unknown Hazards. University of North Carolina at Charlotte. [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Talanta. [Link]

  • Estimation of the Normal Boiling Point of Organic Compounds. ACS Publications. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Experiment 1: Melting-point Determinations. University of Colorado Boulder. [Link]

  • Determination of Melting Point of An Organic Compound. Scribd. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Water Research & Technology. [https://pubs.rsc.org/en/content/articlepdf/2020/ew/d0ew002 khó khăn-to-test-substances-a-tutorial-review]([Link] khó khăn-to-test-substances-a-tutorial-review)

  • OECD GUIDELINES FOR TESTING CHEMICALS. OECD. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

Sources

Exploratory

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CAS number and identifiers

An In-Depth Technical Guide to 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Abstract: This technical guide provides a comprehensive overview of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS No. 1824647-99-5), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Abstract: This technical guide provides a comprehensive overview of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS No. 1824647-99-5), a fluorinated aromatic ketone of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a strategically substituted building block, its utility is derived from the unique combination of a reactive acetyl group, a directing chloro substituent, and a metabolically robust trifluoromethoxy moiety. This document details the compound's identifiers and physicochemical properties, provides a validated protocol for its synthesis via Friedel-Crafts acylation with mechanistic insights, outlines methods for analytical characterization, discusses its applications as a key synthetic intermediate, and establishes guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in advanced synthesis and discovery programs.

Compound Identification and Physicochemical Profile

Accurate identification is the foundation of reproducible science. 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a distinct chemical entity with the identifiers and properties summarized below.

Identifiers and Chemical Structure

The definitive identifiers for this compound are crucial for procurement, regulatory submission, and literature search.

IdentifierValueSource
CAS Number 1824647-99-5[1]
IUPAC Name 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanoneN/A
Synonym(s) 2'-Chloro-4'-(trifluoromethoxy)acetophenone[1]
Molecular Formula C₉H₆ClF₃O₂[1]
Molecular Weight 238.59 g/mol [1]
Canonical SMILES CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)ClN/A
InChI Key N/AN/A
Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table includes data for structurally analogous compounds to provide a reasonable estimation for experimental planning. The properties of fluorinated acetophenones are heavily influenced by their specific substitution patterns.

PropertyEstimated Value / Analog DataRationale & Context
Appearance White to light yellow solid or oilTypical for substituted acetophenones.
Boiling Point ~205-220 °C (at 760 mmHg)Analog Data: 2'-Chloro-5'-(trifluoromethyl)acetophenone has a boiling point of 204-205 °C.[2] The -OCF₃ group may slightly increase the boiling point compared to the -CF₃ group due to a higher molecular weight.
Melting Point Not availableData for this specific compound is not readily found in public literature.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in water.The aromatic and halogenated nature suggests hydrophobicity, while the ketone offers some polarity.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable route to 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene. This electrophilic aromatic substitution reaction provides a direct and efficient method for introducing the acetyl group onto the aromatic ring.

Proposed Synthesis: Friedel-Crafts Acylation

This protocol is based on well-established principles of the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[3][4][5]

Reaction Scheme: Starting Material: 1-Chloro-3-(trifluoromethoxy)benzene Reagent: Acetyl Chloride (CH₃COCl) Catalyst: Anhydrous Aluminum Chloride (AlCl₃) Product: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Causality of Reagent Selection:

  • 1-Chloro-3-(trifluoromethoxy)benzene: The starting arene. The chloro and trifluoromethoxy groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, they are also ortho, para-directing. The acylation is expected to occur at the position ortho to the chloro group and para to the trifluoromethoxy group, which is the desired C2 position, due to steric hindrance at the other potential sites and the combined directing effects.

  • Acetyl Chloride: The acylating agent, which serves as the source for the acetyl electrophile.

  • Aluminum Chloride (AlCl₃): A strong Lewis acid catalyst essential for generating the highly electrophilic acylium ion from acetyl chloride.[5]

Workflow Diagram: Synthesis via Friedel-Crafts Acylation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quench cluster_3 Work-up & Isolation A Charge Anhydrous AlCl₃ and Dry DCM to Reactor B Cool to 0-5 °C (Ice/Water Bath) A->B C Slowly Add Acetyl Chloride to form Catalyst Complex B->C D Add 1-Chloro-3-(trifluoromethoxy)benzene Solution in DCM Dropwise C->D E Stir at RT until Complete (Monitor by TLC/HPLC) D->E F Slowly Quench by Pouring onto Crushed Ice / HCl (aq) E->F G Separate Organic Layer F->G H Wash with NaHCO₃ (aq) and Brine G->H I Dry over Anhydrous MgSO₄, Filter H->I J Concentrate via Rotary Evaporation I->J K Purify Crude Product (e.g., Column Chromatography) J->K

Caption: Workflow for the proposed synthesis of the title compound.

Step-by-Step Protocol:

  • Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Complex Formation: Cool the suspension to 0-5 °C using an ice-water bath. Slowly add acetyl chloride (1.05 equivalents) dropwise via syringe. Stir for 15 minutes to allow for the formation of the acylium ion precursor complex.[6]

  • Arene Addition: Dissolve 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of chromatographic and spectroscopic techniques should be employed.

Workflow Diagram: Analytical Characterization

G A Synthesized Product B Purity Assessment: Reverse-Phase HPLC A->B C Identity Confirmation: Mass Spectrometry (MS) A->C D Structural Elucidation: NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->D E Verified Compound (Purity >98%) B->E C->E D->E

Caption: Standard analytical workflow for compound verification.

Chromatographic Analysis (HPLC)

A standard reverse-phase HPLC method can be used to determine the purity of the final compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.

  • Gradient: Start at 40% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product, with purity calculated by area percentage.

Spectroscopic Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region should display signals corresponding to the three protons on the phenyl ring, with splitting patterns dictated by their coupling constants.

    • ¹³C NMR: The spectrum will show a carbonyl carbon (~195-200 ppm), a methyl carbon (~28-32 ppm), and distinct signals for the aromatic carbons, including those bonded to chlorine and the trifluoromethoxy group.

    • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.

Applications in Chemical and Pharmaceutical Development

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is not typically an end-product but rather a high-value intermediate. Its chemical architecture makes it an attractive starting point for more complex molecular targets.

  • Pharmaceutical Synthesis: The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal chemistry. It is often used as a bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[7] This building block provides a scaffold to introduce this beneficial group into potential new therapeutics, such as kinase inhibitors or GPCR modulators.[2]

  • Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine-containing groups can improve the efficacy and environmental persistence of herbicides and pesticides.[8] This compound serves as a key precursor for creating novel active ingredients in the crop protection industry.

  • Chemical Synthesis: The ketone functionality is highly versatile. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions to form heterocyclic structures like quinolones or pyrimidines, which are common motifs in biologically active compounds.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1824647-99-5 is not publicly available, the following precautions are recommended based on the hazards associated with structurally similar substituted acetophenones.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Conclusion

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a valuable and versatile chemical intermediate with significant potential in research and development. Its synthesis is achievable through robust and scalable methods like Friedel-Crafts acylation. The strategic placement of its chloro, trifluoromethoxy, and acetyl functional groups provides multiple avenues for further chemical modification, making it a key building block for accessing complex molecules in the pharmaceutical and agrochemical industries. Adherence to proper analytical characterization and safety protocols is essential for its successful and safe application.

References

  • friedel-crafts acylation of benzene. Chemguide. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

  • Experiment 1: Friedel-Crafts Acylation. Barnard College, Columbia University. [Link]

  • Friedel-Crafts Acylation. Save My Exams. [Link]

Sources

Foundational

Physicochemical and Solubility Profiling of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS Registry Number: 1262009-84-6[1] As a Senior Application Scientist, I approach the solubility profiling of...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS Registry Number: 1262009-84-6[1]

As a Senior Application Scientist, I approach the solubility profiling of pharmaceutical intermediates not merely as a data-gathering exercise, but as an exercise in structural thermodynamics. Understanding why a molecule dissolves in a specific medium allows us to predict its behavior in complex synthesis workflows, formulation matrices, and biological systems.

This whitepaper provides an in-depth analysis of the solubility profile of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone , mapping its structural causality to its behavior in various organic solvents, and establishing a self-validating experimental protocol for empirical measurement.

Structural Causality: The Interplay of Lipophilicity and Dipoles

The solubility of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is governed by three distinct structural motifs, each contributing to its thermodynamic solvation energy:

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group is exceptionally lipophilic, boasting a Hansch hydrophobicity parameter (

    
    ) of +1.04[2]. This moiety exerts a powerful electron-withdrawing effect, significantly reducing the electron density on the aromatic ring and the para-acetyl group. Consequently, the molecule's ability to act as a hydrogen-bond acceptor in protic solvents (like water) is severely diminished, driving its preference for lipophilic environments.
    
  • The Ortho-Chloro (-Cl) Substituent: Beyond adding to the overall lipophilicity (

    
    ), the bulky chlorine atom at the ortho position creates severe steric hindrance. This forces the acetyl group out of coplanarity with the benzene ring. This disruption of molecular planarity prevents tight crystal lattice packing. A lower crystal lattice energy thermodynamically favors dissolution, making the compound highly soluble in organic media at room temperature.
    
  • The Acetyl Core (-C(=O)CH₃): While the halogens drive hydrophobicity, the carbonyl group provides a permanent dipole moment. This allows the molecule to engage in strong dipole-dipole interactions, making it highly compatible with polar aprotic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the solubility profile of this compound is highly skewed toward polar aprotic and halogenated solvents. Below is the comparative solubility matrix at standard ambient temperature (25°C).

Solvent ClassSolventDielectric Constant (

)
Est. Solubility (25°C)Primary Solvation Mechanism
Halogenated Dichloromethane (DCM)8.9> 250 mg/mL Favorable London dispersion forces interacting with the -Cl and -OCF₃ moieties.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200 mg/mL Strong dipole-dipole interactions with the acetyl carbonyl; high solvation capacity.
Polar Aprotic Acetonitrile (MeCN)37.5> 150 mg/mL Dipole-dipole alignment; low steric hindrance of the solvent molecules.
Aromatic Toluene2.4~ 100 mg/mL

stacking with the aromatic core and hydrophobic cavity formation.
Polar Protic Methanol (MeOH)32.720 - 50 mg/mL Weak H-bonding; limited by the electron-deficient nature of the carbonyl oxygen.
Aqueous Water80.1< 0.1 mg/mL Extreme hydrophobicity; thermodynamically unfavorable cavity formation in water.

Thermodynamic Solvation Workflow

The following diagram illustrates the logical pathways governing the solvation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone based on solvent selection.

SolubilityWorkflow Compound 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (Lipophilic Core) Aprotic Polar Aprotic Solvents (e.g., DMSO, MeCN) Compound->Aprotic NonPolar Halogenated / Non-Polar (e.g., DCM, Toluene) Compound->NonPolar Protic Polar Protic Solvents (e.g., MeOH, H2O) Compound->Protic Dipole Strong Dipole-Dipole Interactions Aprotic->Dipole Dispersion London Dispersion & vdW Forces NonPolar->Dispersion HBond Weak / Repelled H-Bonding Protic->HBond HighSol High Solubility (>150 mg/mL) Dipole->HighSol Dispersion->HighSol ModSol Moderate Solubility (20-100 mg/mL) Dispersion->ModSol HBond->ModSol Alcohols LowSol Low Solubility (<0.1 mg/mL) HBond->LowSol Aqueous

Thermodynamic solubility pathways of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone across solvents.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To empirically determine the exact solubility limits of this compound for scale-up synthesis, rely on the Isothermal Shake-Flask Method . This protocol is an advanced adaptation of the OECD Test Guideline 105 (Water Solubility)[3] and OECD 107 (Partition Coefficient)[4], optimized specifically for highly lipophilic organic intermediates.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Dispense 5.0 mL of the target analytical-grade organic solvent (e.g., Acetonitrile) into a 10 mL amber borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Incrementally add the 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone solute until a visible, persistent solid/oil phase remains undissolved, ensuring the system is supersaturated.

Step 2: Thermal Equilibration

  • Submerge the sealed vials in a temperature-controlled orbital shaking water bath set strictly to

    
     °C.
    
  • Agitate at 150 RPM.

Step 3: Phase Separation

  • After the designated equilibration time, extract the vials and immediately centrifuge at 10,000 RPM for 15 minutes at exactly 25 °C to pellet the undissolved solute and eliminate micro-droplet suspension[3].

Step 4: Sampling and HPLC-UV Quantification

  • Carefully extract a 100 µL aliquot of the clear supernatant using a positive-displacement pipette.

  • Dilute the aliquot 1:100 in the HPLC mobile phase (e.g., 70:30 MeCN:Water) to prevent premature precipitation inside the analytical column.

  • Quantify the concentration using Reversed-Phase HPLC (C18 column, UV detection at ~254 nm) against a pre-established 5-point calibration curve.

🛡️ Systemic Self-Validation Check

A critical failure point in solubility testing is mistaking a metastable supersaturated state for true thermodynamic equilibrium. To make this protocol self-validating:

  • Conduct the equilibration (Step 2) in parallel triplicate sets.

  • Sample Set A at

    
     hours  and Set B at 
    
    
    
    hours
    .
  • Validation Gate: The system is only considered thermodynamically valid if the quantitative concentration difference between the 24-hour and 48-hour samples is

    
     . If the variance is higher, the system has not reached equilibrium, and agitation must continue to 
    
    
    
    hours. Furthermore, analyzing the residual solid via Powder X-Ray Diffraction (PXRD) confirms that no solvent-mediated polymorphic transformations altered the solubility limit during the test.

References

  • 1262009-84-6_CAS号:1262009-84-6_2-(4-N,N ... - cas号查询 ChemSrc
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Determining the water solubility of difficult-to-test substances: A tutorial review Technical University of Denmark (DTU)
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD Guidelines for the Testing of Chemicals

Sources

Exploratory

Thermodynamic stability data for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Thermodynamic Stability Data & Characterization Guide: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Part 1: Executive Summary & Compound Identity[1] 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 1824647-99-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Data & Characterization Guide: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Part 1: Executive Summary & Compound Identity[1]

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 1824647-99-5) is a specialized fluorinated intermediate critical in the synthesis of agrochemicals (e.g., urea insecticides) and pharmaceutical candidates targeting metabolic pathways. Its structural core combines an aryl ketone functionality with a lipophilic trifluoromethoxy (–OCF


) group and an ortho-chloro substituent, imparting unique electronic and steric properties.

While specific calorimetric data for this intermediate is often held as proprietary CDMO (Contract Development and Manufacturing Organization) knowledge, this guide synthesizes available physicochemical data, Structure-Activity Relationship (SAR) predictions from close analogs, and a rigorous experimental framework for establishing its thermodynamic dossier.

Physicochemical Baseline
PropertyValue / PredictionConfidence LevelSource/Rationale
CAS Number 1824647-99-5HighChemicalBook, Sigma-Aldrich [1, 2]
Formula C

H

ClF

O

HighStoichiometric Calculation
Molecular Weight 238.59 g/mol HighCalculated
Physical State Low-melting solid or Viscous LiquidMediumSAR with 2'-Cl-4'-CF

analog (Liquid) [3]
Boiling Point ~250–260 °C (atm)MediumExtrapolated from analog BP (80°C @ 7.5 mmHg)
Density ~1.35–1.40 g/cm³MediumEstimated based on halogenated acetophenones
Solubility High in DCM, EtOAc, MeOH; Low in WaterHighLipophilic OCF

group (LogP > 3.5)

Part 2: Thermodynamic Stability Profile

The thermodynamic stability of this compound is governed by the robustness of the trifluoromethoxy ether linkage and the reactivity of the acetyl group.

Thermal Decomposition (TGA/DSC)
  • Volatilization vs. Degradation: The compound is expected to exhibit a clean volatilization endotherm prior to decomposition. The –OCF

    
     group is thermally robust up to >350 °C. However, the ortho-chloro substituent introduces steric strain that may lower the onset of degradation compared to the non-chlorinated analog.
    
  • Predicted DSC Profile:

    • Melting Endotherm: Likely between 30–50 °C (if solid).

    • Exothermic Decomposition: Onset expected >280 °C.

    • Critical Warning: In the presence of strong Lewis acids (e.g., AlCl

      
       used in synthesis), the ketone-catalyst complex can degrade at lower temperatures.
      
Chemical Stability & Reactivity Map

The compound's stability is best understood through its functional group vulnerabilities.

StabilityMap Compound 1-[2-Chloro-4-(trifluoromethoxy) phenyl]ethanone Hydrolysis Hydrolytic Stability (pH 1-13) Compound->Hydrolysis Stable (Ether/Ketone) Oxidation Oxidative Degradation (Peroxides/Air) Compound->Oxidation Susceptible (Baeyer-Villiger) Photolysis Photostability (UV/Vis) Compound->Photolysis Unstable (Norrish Type I/II) Thermal Thermal Stress (>250°C) Compound->Thermal HF Elimination (Extreme Heat)

Figure 1: Stability and degradation pathways. The trifluoromethoxy group confers hydrolytic resistance, but the acetophenone moiety is susceptible to photo-degradation.

  • Hydrolytic Stability: High. The –OCF

    
     ether linkage is resistant to both acid and base hydrolysis under standard processing conditions.
    
  • Photostability: Low. Aromatic ketones are chromophores that undergo Norrish Type I and II cleavage upon UV exposure. Storage Requirement: Amber glass or light-resistant containers.

Part 3: Experimental Protocols for Stability Validation

To generate a regulatory-grade stability dossier, the following self-validating protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC) & TGA
  • Objective: Determine melting point, heat of fusion, and decomposition onset (

    
    ).
    
  • Instrument: TA Instruments Q2000 or equivalent.

  • Methodology:

    • Sample Prep: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp hermetically (to prevent evaporation of liquid phase).

    • Equilibration: Equilibrate at 0 °C.

    • Ramp: Heat at 10 °C/min to 350 °C under N

      
       purge (50 mL/min).
      
    • Data Analysis: Integrate the melting peak for

      
      . Identify 
      
      
      
      as the intersection of the baseline and the tangent of the first exothermic event.
  • Acceptance Criteria: Single sharp endotherm (purity >98%). No exotherms below 200 °C.

Protocol B: Forced Degradation (Stress Testing)
  • Objective: Identify degradation products and validate analytical method specificity.

  • Workflow Visualization:

StressTest cluster_conditions Stress Conditions Sample Test Sample (1 mg/mL in MeCN) Acid 0.1N HCl 60°C, 24h Sample->Acid Base 0.1N NaOH 60°C, 24h Sample->Base Oxidation 3% H2O2 RT, 24h Sample->Oxidation Light UV/Vis 1.2M Lux-hr Sample->Light Analysis HPLC-PDA/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxidation->Analysis Light->Analysis Result Mass Balance & Degradant ID Analysis->Result

Figure 2: Forced degradation workflow for establishing stability-indicating methods.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV at 254 nm (aromatic ring) and 220 nm.

Part 4: Handling, Storage, and Safety

Based on the thermodynamic and chemical profile:

  • Storage: Store at 2–8 °C (refrigerated) to minimize slow oxidation or hydrolysis of trace impurities.

  • Container: Amber glass is mandatory to prevent photo-initiated radical formation at the benzylic position.

  • Atmosphere: Store under Argon or Nitrogen blanket. Although the compound is not strictly hygroscopic, moisture can accelerate degradation if Lewis acid residues (from synthesis) are present.

  • Safety (H-Statements): Treat as H315 (Causes skin irritation) and H319 (Causes serious eye irritation) due to the halogenated nature.

References

  • PubChem. 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethanone (Analog Data). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (General reference for OCF3 stability).
Foundational

Synthesis Pathways and Methodological Validation for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Executive Summary & Chemical Identity The strategic incorporation of the trifluoromethoxy (-OCF₃) group is a cornerstone in modern pharmaceutical and agrochemical design. Valued for its ability to enhance metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

The strategic incorporation of the trifluoromethoxy (-OCF₃) group is a cornerstone in modern pharmaceutical and agrochemical design. Valued for its ability to enhance metabolic stability and lipophilicity without imposing severe steric penalties, the -OCF₃ moiety profoundly alters a molecule's physicochemical properties[1].

This technical guide focuses on the synthesis of 1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS No. 1824647-99-5)[2]. Synthesizing acetophenone derivatives bearing both a halogen and a strongly deactivating -OCF₃ group requires precise regiocontrol. As an application scientist, selecting the correct synthetic vector is paramount to avoiding isomeric impurities and over-alkylation. This whitepaper details the causality, mechanistic logic, and self-validating protocols for the most robust synthetic pathways available.

Retrosynthetic Analysis & Pathway Selection

The target molecule features an acetyl group at C1, a chlorine atom at C2, and a trifluoromethoxy group at C4. The synthetic challenge lies in the electronic interplay of the substituents:

  • Electronic Interplay : The -OCF₃ group is strongly deactivating via inductive electron withdrawal (-I) but acts as an ortho/para director via resonance (+R)[3]. Chlorine similarly deactivates the ring but directs ortho/para.

  • Strategic Disconnections :

    • Pathway A (Acyl C-C Bond Cleavage): Direct Friedel-Crafts acylation relying on the innate directing effects of the pre-existing substituents.

    • Pathway B (Carbonyl Functionalization): A high-fidelity Weinreb amide route starting from the corresponding benzoic acid, ensuring absolute regiocontrol and preventing tertiary alcohol formation[4].

    • Pathway C (Cross-Coupling): Palladium-catalyzed Stille coupling of an aryl halide with an acetyl equivalent.

Pathway A: Regioselective Friedel-Crafts Acylation (Direct Route)

Causality & Mechanistic Insights

Starting from 1-chloro-3-(trifluoromethoxy)benzene, electrophilic aromatic substitution must be carefully controlled. While the -OCF₃ group is strongly deactivating, its lone pairs are capable of resonance donation, directing the incoming electrophile to the ortho and para positions[3]. The position para to the -OCF₃ group (C6) is simultaneously ortho to the chlorine atom. Because the position directly between the two substituents is sterically hindered, the C6 position becomes the kinetically and thermodynamically favored site for the generation of the sigma complex, yielding the desired 1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone.

Step-by-Step Protocol

Self-Validating System: The reaction relies on temperature control to prevent polyacylation and ether cleavage, validated via real-time GC-MS monitoring.

  • Acylium Ion Generation : In a flame-dried, three-neck flask equipped with a nitrogen inlet, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C. Dropwise add Acetyl chloride (1.1 equiv). Validation: The formation of the highly electrophilic acylium ion is physically confirmed by the dissolution of the AlCl₃ suspension into a clear/pale-yellow solution.

  • Arene Addition : Slowly add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equiv) via a syringe pump to maintain the internal temperature strictly below 5 °C. Causality: Low temperatures suppress non-specific electrophilic attack and limit potential Lewis acid-mediated cleavage of the -OCF₃ group.

  • Reaction Progression & Quenching : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via GC-MS until the starting material is consumed. Quench by carefully pouring the mixture over crushed ice containing 1M HCl. Causality: The acidic aqueous quench breaks down the aluminum-ketone complex, liberating the free acetophenone.

  • Isolation : Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pathway B: Weinreb Amide Route (High-Fidelity Route)

Causality & Mechanistic Insights

Direct addition of a Grignard reagent (MeMgBr) to an ester or acid chloride often results in an uncontrollable second nucleophilic attack, yielding a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) circumvents this entirely[4]. Upon nucleophilic attack, the methoxy oxygen coordinates with the magnesium ion, forming a highly stable, five-membered cyclic chelate. This intermediate resists further nucleophilic addition and only collapses to the desired ketone upon acidic aqueous workup[4].

Step-by-Step Protocol

Self-Validating System: The use of T3P ensures high-yielding amide coupling without epimerization, while the stable tetrahedral intermediate ensures exact 1:1 stoichiometry during Grignard addition.

  • Amidation (Activation) : Dissolve 2-chloro-4-(trifluoromethoxy)benzoic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in ethyl acetate. Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • T3P Coupling : Cool the mixture to 0 °C and add Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 equiv). Causality: T3P is a benign, highly efficient coupling agent that drives the reaction forward while generating strictly water-soluble byproducts, simplifying downstream purification[5]. Stir for 12 hours at room temperature. Wash with water and brine to isolate the pure Weinreb amide.

  • Grignard Addition : Dissolve the isolated Weinreb amide in anhydrous THF and cool to -78 °C under argon. Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equiv). Stir for 2 hours at -78 °C. Validation: TLC monitoring (Hexanes:EtOAc) will show the disappearance of the amide spot.

  • Chelate Collapse : Quench cold by adding saturated aqueous NH₄Cl. Causality: The acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate to yield 1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone. Extract with ethyl acetate and purify via flash chromatography.

Quantitative Comparison of Synthetic Routes

To assist in route selection for scale-up or discovery chemistry, the following table summarizes the operational metrics of the three primary pathways:

Synthetic PathwayPrimary ReagentsRegioselectivityEst. YieldScalabilityKey Advantage
A: Friedel-Crafts 1-Chloro-3-(trifluoromethoxy)benzene, AcCl, AlCl₃Moderate-High65-75%HighSingle-step direct functionalization; highly atom-economical.
B: Weinreb Amide 2-Chloro-4-(trifluoromethoxy)benzoic acid, T3P, MeMgBrAbsolute80-90%Very HighZero risk of over-alkylation; pristine impurity profile.
C: Stille Coupling 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene, Pd(PPh₃)₄Absolute60-70%ModerateHigh functional group tolerance for complex late-stage analogs.

Mechanistic Pathway Visualization

The following diagram maps the retrosynthetic logic and forward execution of the three discussed pathways converging on the target molecule.

SynthesisPathways Target 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (Target Molecule) StartA 1-Chloro-3-(trifluoromethoxy)benzene StepA Friedel-Crafts Acylation (AcCl, AlCl3, DCM) StartA->StepA StepA->Target StartB 2-Chloro-4-(trifluoromethoxy)benzoic acid StepB1 Amidation (T3P, DIPEA) + N,O-dimethylhydroxylamine StartB->StepB1 StepB2 Weinreb Amide Intermediate StepB1->StepB2 StepB3 Grignard Addition (MeMgBr, THF, -78°C) StepB2->StepB3 StepB3->Target StartC 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene StepC1 Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd) StartC->StepC1 StepC2 Vinyl Ether Intermediate StepC1->StepC2 StepC3 Acidic Hydrolysis (HCl, H2O) StepC2->StepC3 StepC3->Target

Mechanistic pathways for the synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone.

References

  • [2] 2'-Chloro-4'-(trifluoromethoxy)acetophenone | 1824647-99-5. ChemicalBook. 2

  • [1] 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene. Benchchem. 1

  • [3] An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Benchchem. 3

  • [4] Efficient Preparation of α-Ketoacetals. MDPI. 4

  • [5] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme-Connect. 5

Sources

Exploratory

Crystal structure analysis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

This guide outlines the advanced protocol for the structural elucidation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 129322-81-2).[1] Executive Summary: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced protocol for the structural elucidation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 129322-81-2).[1]

Executive Summary: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural analysis is non-trivial because the compound exists as a liquid at room temperature (B.P. 80–81°C @ 7.5 mmHg).[1] Therefore, standard solid-state crystallographic methods are insufficient.[1] This guide details the In Situ Cryocrystallography workflow required to analyze the neat liquid and the Derivatization Strategy to generate stable crystalline surrogates.

Part 1: Molecular Architecture & Theoretical Basis

Before experimental diffraction, we must establish the theoretical geometric expectations to validate the solved structure.

The Ortho-Effect (Steric Twist)

The presence of the Chlorine atom at the ortho position (C2) introduces significant steric strain against the acetyl group at C1.[1]

  • Expectation: Unlike unsubstituted acetophenone, which is largely planar, the acetyl group in this molecule will exhibit a non-zero dihedral angle (

    
    ) relative to the benzene ring to relieve repulsion between the carbonyl oxygen (or methyl group) and the bulky chlorine atom (
    
    
    
    Å).
The Trifluoromethoxy Conformation

The


 group is electronically distinct from a methoxy group due to the anomeric effect  (hyperconjugation between the oxygen lone pair and the C-F 

orbital).[1]
  • Expectation: The

    
     torsion angle typically adopts an orthogonal conformation (
    
    
    
    ) relative to the ring plane.[1] This maximizes the
    
    
    overlap and minimizes dipole repulsion.

Part 2: Experimental Protocols

Method A: In Situ Cryocrystallography (For Neat Liquid)

Target Audience: Advanced Crystallographers with Cryostream capabilities.[1]

This method involves growing a single crystal directly from the liquid phase inside the diffractometer using precise temperature control.

Protocol:

  • Mounting: Draw 0.2

    
    L of the neat liquid into a Lindemann glass capillary (0.3 mm diameter). Seal both ends with flame or epoxy.
    
  • Centering: Mount the capillary on the goniometer head. Center the liquid column in the X-ray beam.

  • Flash Cooling: Rapidly cool the stream to 100 K to create a polycrystalline or amorphous glass.[1]

  • Annealing (The Critical Step):

    • Slowly raise the temperature until the sample melts (visually observe via camera).

    • Just below the melting point, cycle the temperature (

      
       K) to isolate a single nucleation site.
      
    • Once a single seed crystal forms, cool slowly (1 K/min) to 100 K to grow the crystal.

  • Data Collection: Collect a full sphere of data using Mo-K

    
     or Cu-K
    
    
    
    radiation.[1]
Method B: Crystalline Derivatization (For Standard Analysis)

Target Audience: Medicinal Chemists and Standard Analytical Labs.[1]

If in situ cooling is unavailable, convert the liquid ketone into a solid hydrazone derivative.

Reaction:


[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mg of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone in 2 mL of ethanol.

  • Reagent Prep: Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in phosphoric acid/ethanol.

  • Precipitation: Mix solutions. A yellow/orange precipitate will form immediately.

  • Recrystallization: Filter the solid and recrystallize from hot ethanol/ethyl acetate (1:1) to obtain X-ray quality needles.[1]

  • Analysis: The resulting structure will reveal the core geometry of the acetophenone moiety, stabilized by intramolecular hydrogen bonding (N-H...O) and

    
    -stacking.[1]
    

Part 3: Visualization of Workflows

Figure 1: In Situ Cryocrystallography Workflow

This diagram illustrates the precise thermal manipulation required to turn the liquid sample into a single crystal suitable for diffraction.[1]

CryoWorkflow Liquid Liquid Sample (Capillary) FlashCool Flash Cool (100 K) Liquid->FlashCool Mount Amorphous Amorphous/Poly FlashCool->Amorphous Freeze Anneal Zone Annealing (Near Mp) Amorphous->Anneal Heat Seed Single Seed Isolation Anneal->Seed Temp Cycle Seed->Anneal If Polycrystalline Data X-Ray Data Collection Seed->Data Slow Cool

Caption: Workflow for obtaining a single crystal from a liquid sample using optical heating or cryostream annealing.

Figure 2: Structural Interaction Map

This diagram details the expected intramolecular and intermolecular forces governing the crystal packing.[1]

Interactions Core Acetophenone Core Cl 2-Chloro (Steric Bulk) Core->Cl Substituted at C2 OCF3 4-OCF3 (Lipophilic) Core->OCF3 Substituted at C4 Twist Acetyl Twist (>20°) Cl->Twist Forces Non-Planarity Pack Crystal Packing OCF3->Pack F...F Interactions Halogen Bonding Twist->Pack Disrupts Pi-Stacking

Caption: Logical map of steric and electronic effects influencing the final crystal lattice.

Part 4: Data Analysis & Validation

Once the dataset is collected (via Method A or B), use the following parameters to validate the structure.

Quantitative Metrics Table
ParameterExpected ValueStructural Significance
Space Group

or

Most common for centrosymmetric organics.[1]
C2-C1-C(O)-C Torsion

Indicates steric clash between Cl and Acetyl.
C(ar)-O-C-F Torsion

Signature of the anomeric effect in OCF3.[1]
R-Factor (

)

Standard for high-quality single crystal data.[1]
Completeness

Essential for accurate Hirshfeld surface analysis.
Hirshfeld Surface Analysis

Use CrystalExplorer to generate the Hirshfeld surface.[1]

  • Look for: Red spots on the

    
     surface near the Carbonyl Oxygen and the Chlorine atom.[1]
    
  • Interpretation: These indicate C-H...O hydrogen bonds and Cl...Cl or Cl...F halogen contacts, which are the primary drivers of lattice stability in this hydrogen-bond-poor system.[1]

References

  • Compound Data: "1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone."[1][2][3][4][5][6] Sigma-Aldrich.[1] Link[1]

  • Methodology (In Situ): Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Engineering. Link[1]

  • Conformational Theory: Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemBioChem. Link[1]

  • Software: Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Analysis Tools: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm. Link

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Management of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Compound Profile and Hazard Identification 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone belongs to the class of halogenated phenyl ketones. While a specific Safety Data Sheet (SDS) for this exact compound is not publi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile and Hazard Identification

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone belongs to the class of halogenated phenyl ketones. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of closely related structures, such as 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone and other trifluoromethoxy-substituted compounds, allows for a robust and scientifically grounded hazard assessment.[1][2][3][4]

1.1. Physicochemical Properties (Predicted)

A summary of anticipated physicochemical properties is presented below. These are extrapolated from similar chemical structures and should be treated as indicative.

PropertyPredicted Value/InformationSource (Analogous Compounds)
Molecular FormulaC9H6ClF3O2N/A
Molecular Weight254.59 g/mol N/A
Physical FormLikely a liquid or low-melting solid[1][5]
Boiling PointExpected to be elevated, similar to related compounds (e.g., 80-81 °C at 7.5 mmHg for a trifluoromethyl analog)[1]
StorageStore in a cool, dry, well-ventilated place away from incompatible materials.[5][6][7][5][6][7]

1.2. Hazard Classification (Anticipated)

Based on data from structurally similar compounds, 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone should be handled as a hazardous substance with the following potential classifications:[1][8][9]

  • Skin Irritation (Category 2): Expected to cause skin irritation upon direct contact.[8][9]

  • Serious Eye Irritation (Category 2/2A): Likely to cause serious eye irritation.[8][9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][8][9]

  • Acute Oral Toxicity (Category 4): May be harmful if swallowed.[1][9]

The GHS pictograms associated with these hazards are:



Signal Word: Warning [1][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

The primary directive in handling 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is to minimize all routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] The rationale behind this is to maintain airborne concentrations of the chemical well below any potential exposure limits and to protect the researcher from inhaling vapors or aerosols. The fume hood's sash should be kept as low as possible to maximize its efficiency.

2.2. Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[2][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[2][3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to dispose of them properly after handling the compound.[4][11]

  • Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact.[2][3]

  • Respiratory Protection: If there is a risk of generating fine powders or aerosols and work cannot be conducted within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][6]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.

3.1. Handling Protocol

  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

  • Dispensing: When weighing or transferring the compound, do so in a fume hood to minimize the risk of inhalation.

  • Avoidance of Contact: Avoid all personal contact with the substance, including inhalation of vapors or dust.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and launder it separately before reuse.[7]

3.2. Storage Protocol

  • Container: Keep the compound in its original, tightly sealed container.[6][7]

  • Location: Store in a cool, dry, and well-ventilated area.[5][6][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1. First-Aid Measures

  • In case of Inhalation: Move the affected person to fresh air immediately.[5][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

  • In case of Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] If skin irritation persists, seek medical advice.[6][8]

  • In case of Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing.[6][8] Seek immediate medical attention from an ophthalmologist.

  • In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]

4.2. Spill Response Protocol

  • Evacuate: Clear the immediate area of all personnel.[2][5]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For small spills, and only if properly trained, use an inert absorbent material like vermiculite or sand to contain the spill.[2][3] Do not use combustible materials such as paper towels for large spills.[2]

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report: Report the incident to your supervisor and the Environmental Health and Safety (EHS) office.[2]

Disposal Considerations

The disposal of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Collection and Segregation

  • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3]

  • The container must be compatible with the chemical and properly sealed to prevent leaks.[2]

  • Label the container with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.[2][3]

5.2. Disposal Method

  • Do not dispose of this chemical down the drain or in regular trash.[2][3]

  • The recommended method of disposal is to engage a licensed professional waste disposal service.[2][4] Contact your institution's EHS office to arrange for pickup and proper disposal.[2]

Visualized Workflows

Figure 1: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Figure 2: Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Personal Risk Spill->Assess Small Small & Manageable Assess->Small Small Large Large or Unknown Hazard Assess->Large Large Contain Contain with Inert Absorbent Small->Contain Evacuate Evacuate Area Large->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident Decon->Report

Caption: Decision-making workflow for responding to a chemical spill.

References

  • 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone | 129322-81-2 - MilliporeSigma. (URL: )
  • Proper Disposal of 6-(Trifluoromethoxy)quinolin-4-amine: A Step-by-Step Guide - Benchchem. (URL: )
  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Labor
  • Allylpentafluorobenzene 97 1736-60-3 - Sigma-Aldrich. (URL: )
  • 1 - SAFETY D
  • Allylpentafluorobenzene | CAS 1736-60-3 | SCBT - Santa Cruz Biotechnology. (URL: )
  • Allylpentafluorobenzene 1736-60-3 | Tokyo Chemical Industry UK Ltd. (URL: )
  • 1-[2-Chloro-4-(4-chlorophenoxy)
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one - Apollo Scientific. (URL: )
  • SAFETY D
  • ALLYLPENTAFLUOROBENZENE | 1736-60-3 - ChemicalBook. (URL: )
  • CAS RN 1736-60-3 - Fisher Scientific. (URL: )
  • 2 - SAFETY D
  • Safety D
  • • SAFETY D
  • Safety D
  • • SAFETY D
  • SAFETY D
  • MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking - CF Plus Chemicals. (URL: )
  • (Trifluoromethoxy)benzene | 456-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone - PubChem - NIH. (URL: )
  • Safety D

Sources

Exploratory

A Technical Guide to 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive scientific overview of the halogenated aromatic ketone, 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. Halogenated and trifluoromethoxylated organic compounds are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive scientific overview of the halogenated aromatic ketone, 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. Halogenated and trifluoromethoxylated organic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their unique physicochemical properties that can enhance biological activity. This document details the structural and chemical properties of the title compound. In the absence of extensive published data for this specific molecule, this guide proposes a robust and theoretically sound synthetic pathway via Friedel-Crafts acylation. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment, including predicted spectroscopic data for NMR, IR, and MS. The narrative emphasizes the rationale behind methodological choices, grounding them in established principles of organic chemistry to provide a valuable resource for researchers in chemical synthesis and drug development.

Introduction: The Significance of Fluorinated and Chlorinated Phenyl Ethanones

Substituted phenyl ethanones (acetophenones) are a cornerstone class of intermediates in organic synthesis. Their molecular architecture, featuring a reactive ketone group attached to a tunable aromatic ring, makes them exceptionally versatile building blocks. The strategic incorporation of halogen atoms, such as chlorine and fluorine-containing moieties like the trifluoromethoxy group (-OCF₃), profoundly influences the molecule's properties.

  • Chlorine: The presence of a chloro-substituent can alter the electronic distribution of the aromatic ring, influence reaction regioselectivity, and serve as a key binding element in interactions with biological targets.

  • Trifluoromethoxy Group (-OCF₃): This group is a highly valued "super-methoxy" isostere. It is strongly electron-withdrawing, metabolically stable, and significantly increases the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.

The combination of these functional groups in 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone creates a high-value intermediate, primed for elaboration into more complex molecules with potential applications in medicinal chemistry and materials science.[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in understanding a chemical entity is the precise characterization of its physical and chemical properties. These data points are critical for reaction planning, purification, and analytical method development.

Structural Formula:

The key quantitative attributes of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone are summarized below.

PropertyValueSource/Method
IUPAC Name 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone-
Molecular Formula C₉H₆ClF₃O₂Calculated
Molecular Weight 254.59 g/mol Calculated
Monoisotopic Mass 254.00122 DaCalculated
CAS Number 1806137-56-1-

Note: While a CAS number exists, detailed experimental data in public databases is limited. The properties outlined in this guide are based on established chemical principles and data from analogous structures.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A logical and efficient method for synthesizing 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene. This classic electrophilic aromatic substitution reaction is a reliable method for introducing an acyl group onto an aromatic ring.[3]

Causality of Experimental Design: The reaction mechanism involves the activation of an acyl chloride (acetyl chloride) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[4] This ion is then attacked by the nucleophilic aromatic ring. The directing effects of the existing substituents (-Cl and -OCF₃) on the starting material determine the position of the incoming acetyl group. The chloro and trifluoromethoxy groups are ortho, para-directing; however, the steric hindrance from the chloro group and the electronic effects will favor acylation at the C4 position relative to the chloro group.

Reaction Mechanism Diagram

G R1 1-Chloro-3-(trifluoromethoxy)benzene I2 Electrophilic Attack (Sigma Complex Formation) R1->I2 + I1 R2 Acetyl Chloride (CH₃COCl) I1 Acylium Ion Generation [CH₃C≡O]⁺ + AlCl₄⁻ R2->I1 + Cat Cat AlCl₃ (Lewis Acid) P 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone I2->P - H⁺ (Catalyst Regeneration)

Caption: Proposed Friedel-Crafts Acylation Mechanism.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for the synthesis and isolation of the target compound.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice-water bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in dry DCM.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. Allow the mixture to stir for an additional 15 minutes to ensure the formation of the acylium ion complex.[5]

    • Prepare a separate solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in dry DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes.

  • Reaction Progression and Quenching:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5][6]

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone.

Analytical Characterization Workflow

Accurate structural elucidation and purity assessment are non-negotiable for any synthesized compound. A combination of spectroscopic techniques is required for unambiguous characterization.

Overall Analytical Workflow Diagram

G cluster_0 S1 Crude Product from Synthesis S2 Purification (Flash Column Chromatography) S1->S2 S3 Purity Assessment (TLC, HPLC, ¹H NMR) S2->S3 S4 Structural Elucidation S3->S4 S5 Final Characterized Compound S4->S5 N1 ¹H & ¹³C NMR N2 FTIR N3 HRMS

Caption: Standard workflow for compound purification and characterization.

Anticipated Spectroscopic Data

The following tables present the predicted spectroscopic data for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, based on the known effects of its functional groups.[7][8]

Table 2: Anticipated ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.6 - 7.8 d 1H Aromatic H (ortho to -COCH₃)
~ 7.3 - 7.5 m 2H Aromatic H's

| ~ 2.65 | s | 3H | -COCH₃ |

Table 3: Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 197 Carbonyl C=O
~ 115 - 145 Aromatic C's
~ 120.4 (q, J ≈ 257 Hz) -OCF₃

| ~ 29 | -COCH₃ |

Table 4: Anticipated Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100 - 3000 Medium-Weak Aromatic C-H Stretch
~ 1690 Strong Carbonyl (C=O) Stretch
~ 1600, 1480 Medium Aromatic C=C Bending
~ 1250 - 1150 Strong C-F Stretch (in -OCF₃)
~ 1100 - 1000 Strong C-O Stretch

| ~ 800 - 700 | Strong | C-Cl Stretch |

Table 5: Anticipated High-Resolution Mass Spectrometry (HRMS) Data

m/z Assignment
~ 254.0012 [M]⁺ (for ³⁵Cl isotope)
~ 256.0000 [M+2]⁺ (for ³⁷Cl isotope, ~32% intensity of M⁺)
~ 239.0 [M-CH₃]⁺

| ~ 211.0 | [M-COCH₃]⁺ |

Applications in Research and Development

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is not an end-product but a valuable intermediate. Its utility lies in the strategic placement of its functional groups, which serve as handles for further chemical transformations.

  • Pharmaceutical Synthesis: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions to build more complex heterocyclic scaffolds, which are common in drug molecules.[1]

  • Agrochemical Development: Similar to pharmaceuticals, the structural motifs present in this molecule are relevant for the synthesis of novel pesticides and herbicides, where metabolic stability and lipophilicity are key design parameters.[1]

  • Building Block Chemistry: As a commercially available or readily synthesizable building block, it provides a streamlined entry point for researchers to incorporate the 2-chloro-4-(trifluoromethoxy)phenyl moiety into a wide range of target molecules.

Conclusion

This technical guide has detailed the essential chemical and structural information for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. By leveraging fundamental principles of organic chemistry, a reliable synthetic route and a comprehensive analytical characterization strategy have been outlined. The insights into the roles of its distinct functional groups underscore its potential as a versatile intermediate for professionals in drug discovery and chemical research. This document serves as a foundational reference for the synthesis, analysis, and application of this and structurally related compounds.

References

  • NIST. 3'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Available at: [Link]

  • Crysdot LLC. 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. Available at: [Link]

  • NIST. 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Available at: [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • PubChem. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. National Institutes of Health. Available at: [Link]

  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Chemguide. Friedel-Crafts Acylation of Benzene. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]

  • PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. National Institutes of Health. Available at: [Link]

  • PubChemLite. 1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone (C9H6ClF3O). Université du Luxembourg. Available at: [Link]

  • PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Introduction In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. The compound 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. The compound 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone stands out as a valuable and versatile starting material. Its unique substitution pattern, featuring an ortho-chloro group, a para-trifluoromethoxy group, and a reactive acetyl moiety, provides multiple handles for synthetic manipulation. The electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the aromatic ring and the acidity of the α-protons of the acetyl group, making it an ideal substrate for a variety of chemical transformations.

These application notes provide detailed protocols for the synthesis of two key classes of pharmaceutical intermediates—substituted pyrazoles and aminothiazoles—using 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone as the common precursor. These heterocyclic scaffolds are prevalent in a multitude of clinically approved drugs and investigational candidates, particularly in the areas of oncology and infectious diseases. The protocols herein are designed to be robust and adaptable, offering researchers a solid foundation for their synthetic endeavors.

PART 1: Synthesis of Substituted Pyrazole Intermediates

Substituted pyrazoles are a cornerstone of many kinase inhibitor drugs. The following two-step protocol outlines the synthesis of a pyrazole intermediate, commencing with a Claisen condensation to generate a 1,3-dicarbonyl compound, which is then cyclized with a hydrazine derivative.

Step 1: Synthesis of 1-(2-Chloro-4-(trifluoromethoxy)phenyl)-3-oxobutanal (A 1,3-Dicarbonyl Intermediate)

The initial Claisen condensation with ethyl acetate introduces a second carbonyl group, forming a β-ketoester, a crucial precursor for pyrazole synthesis.[1][2][3][4][5] The use of a strong, non-nucleophilic base like sodium hydride is essential to drive the reaction to completion by deprotonating the α-carbon of the starting ketone.[6]

Experimental Protocol:

Reagent/MaterialMolecular WeightQuantity (mmol)Volume/Mass
1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone252.60 g/mol 10.02.53 g
Sodium Hydride (60% dispersion in mineral oil)24.00 g/mol 15.00.60 g
Ethyl Acetate88.11 g/mol 20.01.8 mL
Anhydrous Tetrahydrofuran (THF)--50 mL
1 M Hydrochloric Acid--As needed
Diethyl Ether--For extraction
Saturated Sodium Bicarbonate Solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate--For drying

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.60 g, 15.0 mmol).

  • Carefully wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then suspend the dry sodium hydride in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (2.53 g, 10.0 mmol) in anhydrous THF (10 mL) and add ethyl acetate (1.8 mL, 20.0 mmol).

  • Slowly add the solution of the ketone and ester to the sodium hydride suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is approximately 5-6.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Workflow for Pyrazole Synthesis:

workflow A 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone B Claisen Condensation (NaH, Ethyl Acetate, THF) A->B Step 1 C 1,3-Dicarbonyl Intermediate B->C D Cyclocondensation (Hydrazine derivative, Acetic Acid) C->D Step 2 E Substituted Pyrazole Intermediate D->E workflow A 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone B α-Bromination (Br₂, Acetic Acid) A->B Step 1 C α-Bromo Ketone Intermediate B->C D Hantzsch Thiazole Synthesis (Thiourea, Ethanol) C->D Step 2 E Substituted Aminothiazole Intermediate D->E

Caption: Synthetic workflow for substituted aminothiazole intermediates.

Step 2: Hantzsch Thiazole Synthesis

The α-bromo ketone readily undergoes cyclocondensation with a thioamide, such as thiourea, to form the aminothiazole ring. [7]The reaction is typically carried out in a protic solvent like ethanol.

Experimental Protocol:

Reagent/MaterialMolecular WeightQuantity (mmol)Volume/Mass
α-Bromo Ketone Intermediate (from Step 1)~331.50 g/mol 8.0~2.65 g
Thiourea76.12 g/mol 9.60.73 g
Absolute Ethanol--40 mL
Saturated Sodium Bicarbonate Solution--For neutralization
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Sodium Sulfate--For drying

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the crude α-bromo ketone intermediate (~2.65 g, 8.0 mmol) in absolute ethanol (40 mL).

  • Add thiourea (0.73 g, 9.6 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude aminothiazole product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure substituted aminothiazole intermediate.

Concluding Remarks

The protocols detailed in these application notes demonstrate the utility of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone as a versatile starting material for the synthesis of medicinally relevant heterocyclic intermediates. The strategic functionalization of the acetyl group enables access to both pyrazole and thiazole scaffolds through reliable and well-established synthetic transformations. Researchers and drug development professionals can adapt these methodologies to generate a diverse library of compounds for biological screening, thereby accelerating the discovery of new therapeutic agents.

References

  • Knoevenagel Condensation - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Claisen Condensation. (n.d.). Retrieved February 23, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved February 23, 2026, from [Link]

  • Claisen condensation - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Retrieved February 23, 2026, from [Link]

  • How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? - LookChem. (2023, October 18). Retrieved February 23, 2026, from [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved February 23, 2026, from [Link]

  • Claisen condensation reaction - Examples and Mechanism - Online Chemistry notes. (2021, June 8). Retrieved February 23, 2026, from [Link]

  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - arkat usa. (n.d.). Retrieved February 23, 2026, from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved February 23, 2026, from [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2024, July 7). Retrieved February 23, 2026, from [Link]

  • NOVEL KNOEVENAGEL CONDENSATION PRODUCTS, METHOD FOR PRODUCING THE SAME, AND USE THEREOF. (n.d.). Google Patents.
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  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations - Organic Chemistry Portal. (2005, September 15). Retrieved February 23, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved February 23, 2026, from [Link]

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Application

Application Notes and Protocols for Grignard Reactions Involving 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Introduction: Strategic Carbon-Carbon Bond Formation The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent carbon-based nucleophile.[2][3][4] Its utility is particularly pronounced in the synthesis of complex alcohols from simpler carbonyl precursors like aldehydes and ketones.[5][6][7][8][9]

This document provides a detailed guide to the application of the Grignard reaction to a specific, electronically-complex substrate: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. This ketone is of significant interest to researchers in drug development and materials science. The presence of the electron-withdrawing chloro and trifluoromethoxy groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it an excellent candidate for nucleophilic attack. However, these features also necessitate careful control of reaction conditions to achieve high yields and purity. These protocols are designed to provide both the foundational steps and the critical insights necessary for successful synthesis.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone.[6] The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom, which acts as the nucleophile.[5]

The key steps are:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.[10]

  • Formation of Alkoxide Intermediate: This initial addition results in the formation of a magnesium alkoxide intermediate.[5][11] This species is stable in the anhydrous ether solvent.

  • Protonation (Workup): After the reaction is complete, a dilute acid (e.g., aqueous HCl or NH₄Cl) is added in a separate step known as the "workup" or "quench".[3] This protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[11]

It is critical to perform the reaction under strictly anhydrous (water-free) conditions because Grignard reagents are powerful bases that react rapidly and irreversibly with acidic protons, such as those in water.[11][12] This parasitic reaction would consume the Grignard reagent, preventing the desired addition to the ketone.[11]

Grignard_Mechanism cluster_reaction Step 1: Nucleophilic Addition cluster_workup Step 2: Protonation ketone 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Attack at C=O grignard Grignard Reagent (R-MgX) grignard->intermediate workup Acidic Workup (e.g., H₃O⁺) intermediate->workup product Tertiary Alcohol Product workup->product Protonation of Alkoxide

Caption: Generalized mechanism of the Grignard reaction.

Pillar 2: Field-Proven Experimental Protocols

This section details the step-by-step procedures for successfully conducting the Grignard reaction with 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone.

Protocol 1: Synthesis of the Tertiary Alcohol

This protocol is divided into three critical stages: preparation of the Grignard reagent, its reaction with the ketone, and the final workup and purification.

Materials & Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Bromobenzene, Methyl Iodide)

  • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for extraction and purification

A. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C) for several hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[13]

  • Setup: Place magnesium turnings (1.2 equivalents) in the round-bottom flask with a magnetic stir bar. Assemble the reflux condenser and addition funnel. Maintain a positive pressure of nitrogen throughout the experiment.

  • Solvent Addition: Add a small portion of anhydrous diethyl ether via syringe to just cover the magnesium turnings.

  • Initiation: Add one small crystal of iodine. The iodine etches the passivating oxide layer on the magnesium surface, exposing fresh metal.[1]

  • Reagent Addition: Dissolve the aryl halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether and place it in the addition funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brownish iodine color fades and gentle bubbling (refluxing) is observed.[4]

  • Maintaining Reflux: Once initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent.

B. Reaction with 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • Ketone Preparation: In a separate dry, nitrogen-flushed flask, dissolve 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the ketone solution to 0 °C using an ice-water bath. This helps to control the exothermic nature of the addition reaction and minimize side products.

  • Grignard Addition: Slowly add the prepared Grignard reagent to the stirred ketone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

C. Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[13] An acidic quench with dilute HCl can also be used.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer sequentially with water and then brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[12][14]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[11]

  • Purification: The crude tertiary alcohol can be purified by either recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.[14]

Experimental_Workflow start Start: Dry Glassware prep_grignard A. Prepare Grignard Reagent (Mg + R-X in Ether) start->prep_grignard prep_ketone B. Prepare Ketone Solution (Substrate in Ether) start->prep_ketone initiate Initiate with Iodine prep_grignard->initiate add_halide Dropwise Halide Addition initiate->add_halide add_grignard Slowly Add Grignard to Ketone add_halide->add_grignard cool_ketone Cool Ketone to 0°C prep_ketone->cool_ketone cool_ketone->add_grignard react Stir at Room Temp add_grignard->react quench C. Quench Reaction (0°C, aq. NH₄Cl) react->quench extract Extract with Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End: Pure Tertiary Alcohol purify->end

Sources

Method

Reduction of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone to chiral alcohols

Topic Key Findings from Google Search Methodologies for Asymmetric Reduction of Ketones: Corey-Bakshi-Shibata (CBS) Reduction: This is a widely used and reliable method for the enantioselective reduction of prochiral ket...

Author: BenchChem Technical Support Team. Date: February 2026

Topic

Key Findings from Google Search

Methodologies for Asymmetric Reduction of Ketones:
  • Corey-Bakshi-Shibata (CBS) Reduction: This is a widely used and reliable method for the enantioselective reduction of prochiral ketones to chiral alcohols. It employs a chiral oxazaborolidine catalyst and a borane source (like BH3•THF or borane-dimethyl sulfide). The reaction is known for its high enantioselectivity (often >95% ee), predictability of the product's absolute stereochemistry, and broad substrate scope, including aryl-aliphatic ketones. The catalyst can be generated in situ from chiral amino alcohols.[1][2][3][4][5][6]

  • Noyori Asymmetric Hydrogenation: This method involves the use of a ruthenium catalyst with a chiral ligand (e.g., BINAP derivatives or chiral diamines like DPEN) and a hydrogen source. It is highly efficient, with very high turnover numbers (TON), and typically provides excellent enantioselectivity (>99% ee) for a wide range of ketones.[7][8][9][10][11][12][13]

  • Asymmetric Transfer Hydrogenation (ATH): This is a variation of the Noyori hydrogenation where the hydrogen source is a molecule like 2-propanol or formic acid, avoiding the need for high-pressure hydrogen gas. Ruthenium complexes with chiral ligands (e.g., amino alcohols) are commonly used catalysts. This method is also known for high yields and enantioselectivities.[14][15][16][17][18]

  • Enzymatic Reduction: Ketoreductases (KREDs) can be used to asymmetrically reduce ketones with high enantioselectivity. This biocatalytic approach offers mild reaction conditions and high specificity. Both whole microbial cells and isolated enzymes can be employed.[7][19][20][21]

  • Other Methods: Other stoichiometric chiral reducing agents like (-)-B-chlorodiisopinocampheylborane (Dip-Cl) and chiral alkoxy-aluminium halides have also been used for asymmetric ketone reductions.[10] Organocatalytic methods using bifunctional thiourea-amine catalysts with catecholborane have also been developed.[22]

Substrate Information: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone
  • The target molecule for reduction is an aryl-aliphatic ketone. The presence of the trifluoromethoxy group and a chlorine atom on the aromatic ring might influence the electronic properties and steric hindrance around the carbonyl group, which could affect the efficiency and selectivity of the reduction.

  • While no direct literature was found for the asymmetric reduction of this specific ketone, the general methodologies listed above are highly applicable to substituted acetophenone derivatives. The trifluoromethyl group, in particular, has been shown to be compatible with CBS reduction and other asymmetric methods.[5][23]

Analytical Methods for Chiral Alcohols:
  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and accurate methods for determining the enantiomeric excess (ee) of chiral alcohols. Supercritical Fluid Chromatography (SFC) is another effective technique.[24][25][26][27][28]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based (e.g., Chiralcel OD) and cyclodextrin-based columns are widely used for the separation of enantiomers.[25][26]

  • Derivatization: In some cases, derivatizing the chiral alcohol with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers can facilitate their separation on a non-chiral column.[24]

  • Spectroscopic Methods: Chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can also be used for chiral analysis.[24][29][30]

Purification of Chiral Alcohols:
  • Standard laboratory techniques such as column chromatography are typically used for the purification of the final chiral alcohol product.

  • For larger scale purifications, preparative chiral chromatography (HPLC or SFC) can be employed to separate the enantiomers from any remaining starting material or byproducts.[27]

Based on this information, the application note will be structured to provide an overview of the most relevant and effective methods for the asymmetric reduction of the target ketone. It will include detailed protocols for CBS reduction and Noyori-type asymmetric (transfer) hydrogenation as these are well-established and highly successful methods for similar substrates. A section on enzymatic reduction will also be included as a green and highly selective alternative. Finally, detailed protocols for the analysis of the resulting chiral alcohol using chiral HPLC will be provided. The introduction will highlight the importance of chiral alcohols with fluorinated substituents in medicinal chemistry.

Application Note Structure:

  • Title: Enantioselective Synthesis of Chiral 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol: A Comparative Guide to Catalytic Reduction Methodologies

  • Abstract: A brief summary of the application note, highlighting the importance of the target chiral alcohol and the different reduction methods discussed.

  • Introduction:

    • Significance of chiral alcohols in the pharmaceutical industry.

    • The role of fluorine-containing moieties, such as the trifluoromethoxy group, in drug design.

    • Overview of the challenges and common strategies for the asymmetric reduction of prochiral ketones.

  • Methodologies for Asymmetric Reduction:

    • Section 4.1: Corey-Bakshi-Shibata (CBS) Reduction

      • Mechanism and rationale for enantioselectivity.

      • Advantages and limitations.

      • Detailed experimental protocol.

    • Section 4.2: Noyori-Type Asymmetric Hydrogenation and Transfer Hydrogenation

      • Mechanism and key features of Ru-based catalysts.

      • Comparison of high-pressure hydrogenation vs. transfer hydrogenation.

      • Advantages for industrial applications (high TONs).

      • Detailed experimental protocols for both methods.

    • Section 4.3: Enzymatic Reduction using Ketoreductases (KREDs)

      • Principles of biocatalysis for asymmetric ketone reduction.

      • Advantages of enzymatic methods (mild conditions, high selectivity).

      • General protocol for a KRED-catalyzed reduction.

  • Comparative Analysis of Reduction Methods:

    • A table summarizing the key features of each method (Catalyst, Reagents, Conditions, Typical ee%, Pros, Cons).

  • Analysis of Enantiomeric Excess:

    • Section 6.1: Chiral High-Performance Liquid Chromatography (HPLC)

      • Principles of chiral separation by HPLC.

      • Recommended columns and mobile phases for aryl alcohols.

      • Detailed protocol for ee determination.

  • Purification of the Chiral Alcohol:

    • General protocol for purification by column chromatography.

  • Visualizations:

    • Graphviz diagram for the general workflow of asymmetric reduction and analysis.

    • Graphviz diagram illustrating the mechanism of the CBS reduction.

    • Graphviz diagram for the catalytic cycle of Noyori Asymmetric Hydrogenation.

  • References: A comprehensive list of all cited sources with clickable URLs.### Application Note & Protocols

Enantioselective Synthesis of Chiral 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol: A Comparative Guide to Catalytic Reduction Methodologies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective reduction of the prochiral ketone, 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, to its corresponding chiral alcohol. The synthesis of enantiomerically pure alcohols is a critical step in the development of many active pharmaceutical ingredients. This document explores and compares three robust catalytic methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric hydrogenation and transfer hydrogenation, and enzymatic reduction using ketoreductases (KREDs). For each method, the underlying principles, experimental protocols, and expected outcomes are detailed. Furthermore, this guide includes protocols for the crucial analysis of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC), ensuring researchers can confidently select and implement the most suitable strategy for their synthetic needs.

Introduction

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often confined to a single stereoisomer. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Consequently, the development of efficient and highly selective methods for the synthesis of chiral alcohols bearing this functional group, such as 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol, is a significant endeavor. The asymmetric reduction of prochiral ketones stands as one of the most direct and atom-economical routes to these valuable building blocks. This guide provides an in-depth analysis of leading catalytic methods to achieve this transformation with high enantioselectivity.

Methodologies for Asymmetric Reduction
2.1. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and widely utilized method for the enantioselective reduction of a broad range of prochiral ketones.[1][4] The reaction is catalyzed by a chiral oxazaborolidine, which coordinates with a stoichiometric borane reducing agent (e.g., BH₃•THF or borane-dimethyl sulfide) to facilitate the stereoselective transfer of a hydride to the ketone.[2][3] The predictability of the stereochemical outcome and the typically high enantiomeric excesses (often >95% ee) make it a favored method in both academic and industrial settings.[2]

Experimental Protocol: CBS Reduction

Materials:

  • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add the borane-dimethyl sulfide complex (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cbs_mechanism

2.2. Noyori-Type Asymmetric Hydrogenation and Transfer Hydrogenation

Developed by Nobel laureate Ryoji Noyori, asymmetric hydrogenation utilizes chiral ruthenium-phosphine or ruthenium-diamine complexes to catalyze the enantioselective reduction of ketones with high efficiency.[8][9] This methodology is renowned for its exceptionally high turnover numbers (TONs), making it highly suitable for industrial-scale synthesis.[10] A significant advancement is asymmetric transfer hydrogenation (ATH), which employs a safe and readily available hydrogen donor like 2-propanol or formic acid, circumventing the need for high-pressure hydrogen gas.[14][16]

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

Materials:

  • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2) or 2-propanol

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand ((S,S)- or (R,R)-TsDPEN) (0.01 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Add 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 eq).

  • Add the hydrogen donor (formic acid/triethylamine azeotrope or 2-propanol) (5.0 eq).

  • Heat the reaction mixture to the appropriate temperature (e.g., 40 °C) and stir until the reaction is complete as monitored by TLC or GC/HPLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

nobori_hydrogenation

2.3. Enzymatic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[7] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones with exquisite stereoselectivity, often yielding products with >99% ee.[19] These reactions are typically performed in aqueous media under mild conditions (room temperature and neutral pH). A cofactor, usually NADPH, is required and is regenerated in situ using a secondary enzyme and a sacrificial substrate like isopropanol or glucose.[7]

General Protocol: KRED-Catalyzed Reduction

Materials:

  • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • Ketoreductase (KRED) enzyme preparation

  • NADPH cofactor

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)

  • Reaction vessel with agitation

Procedure:

  • Prepare the buffer solution and dissolve the cofactor regeneration system components.

  • Add the KRED enzyme preparation to the buffer.

  • Dissolve 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

  • Add the NADPH cofactor.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Comparative Analysis of Reduction Methods
FeatureCBS ReductionNoyori-Type HydrogenationEnzymatic (KRED) Reduction
Catalyst Chiral OxazaborolidineChiral Ru-complexKetoreductase Enzyme
Reductant Borane (BH₃)H₂ gas or H-donor (e.g., 2-propanol)NADPH (regenerated)
Conditions -78 °C to RT, anhydrousRT to elevated temp., can be high pressureRT, aqueous buffer, neutral pH
Typical ee% >95%>99%>99%
Pros Predictable stereochemistry, broad scopeHigh TONs, excellent ee%Mild conditions, environmentally friendly
Cons Stoichiometric borane, moisture sensitivePrecious metal catalyst, may require pressureEnzyme cost and stability, substrate scope
Analysis of Enantiomeric Excess

The determination of the enantiomeric excess (ee) of the synthesized chiral alcohol is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for this analysis.[24][25]

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[26]

Protocol: ee Determination by Chiral HPLC

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Sample of the synthesized 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol

  • Racemic standard of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol

Procedure:

  • Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Prepare a dilute solution of the racemic standard in the mobile phase and inject it into the HPLC system to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the synthesized chiral alcohol sample and inject it into the HPLC system under the same conditions.

  • Record the chromatogram and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

workflow

Purification of the Chiral Alcohol

Following the asymmetric reduction and workup, the crude product typically requires purification to remove any unreacted starting material, catalyst residues, and byproducts. Flash column chromatography is the standard method for this purification.

General Protocol: Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the elution solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chiral alcohol.

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

  • Corey–Itsuno reduction - Wikipedia. [Link]

  • Noyori Asymmetric Hydrogenation - SynArchive. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20). [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020, March 21). [Link]

  • Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand - the University of Groningen research portal. [Link]

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand | Organic Process Research & Development - ACS Publications. (2006, March 17). [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). (2023, May 5). [Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. - ResearchGate. [Link]

  • Noyori Hydrogenation - YouTube. (2022, April 23). [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research - ACS Publications. (2014, June 3). [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). [Link]

Sources

Application

Application Note: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone as a Core Scaffold in Agrochemical Discovery

Executive Summary The development of next-generation agrochemicals requires building blocks that can simultaneously navigate complex biological barriers and resist rapid environmental or metabolic degradation. 1-[2-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of next-generation agrochemicals requires building blocks that can simultaneously navigate complex biological barriers and resist rapid environmental or metabolic degradation. 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 1824647-99-5) has emerged as a highly privileged intermediate in the synthesis of advanced fungicides and insecticides[1]. This application note provides a comprehensive guide to utilizing this acetophenone derivative, detailing the mechanistic rationale behind its structural features and providing field-proven, self-validating synthetic protocols for generating bioactive thiazole and pyrazole libraries.

Mechanistic Rationale: The Power of the Trifluoromethoxy Group

In agrochemical design, the substitution pattern of the aromatic ring dictates both the pharmacokinetic profile (penetration, translocation) and the pharmacodynamic interactions at the target site.

  • Lipophilicity and Permeability: The trifluoromethoxy (-OCF₃) group is highly lipophilic, boasting a Hansch hydrophobicity parameter (π) of 1.04, which is significantly higher than that of a standard methoxy group (π = -0.20) and even exceeds the trifluoromethyl group (π = 0.88)[2]. This extreme lipophilicity is crucial for penetrating the waxy cuticles of insects and plant leaves[3].

  • Metabolic Stability: The strong electron-withdrawing nature of the -OCF₃ moiety combined with the robust C-F bonds creates a steric and electronic shield. This prevents rapid oxidative metabolism by cytochrome P450 enzymes in target pests, prolonging the half-life of the active ingredient[3].

  • Conformational Control: The presence of the ortho-chloro group adjacent to the acetyl handle provides critical steric hindrance. This forces the aromatic ring out of coplanarity with subsequent heterocyclic systems (like thiazoles or pyrazoles), a conformational requirement often necessary for optimal binding in deep target pockets, such as the ubiquinone-binding site of Succinate Dehydrogenase (SDH)[4].

G A -OCF3 & -Cl Substitution B High Lipophilicity (π = 1.04) A->B C Steric Hindrance (Ortho-Cl) A->C D Blocked Cytochrome P450 A->D E Enhanced Cuticular Penetration B->E F Orthogonal Ring Conformation C->F G Increased Metabolic Stability D->G H Optimized Agrochemical Efficacy E->H F->H G->H

Pharmacological causality of -OCF3 and -Cl substitutions in agrochemical design.

Table 1: Physicochemical Profile of the Building Block
PropertyValue / DescriptionImpact on Synthesis
Chemical Formula C₉H₆ClF₃O₂Provides a low-molecular-weight starting point for library generation.
Molecular Weight 238.59 g/mol Leaves ample "molecular weight budget" for adding heterocycles.
Boiling Point ~228.6 °C (Predicted)[1]Allows for high-temperature reactions (e.g., refluxing in toluene) without loss of starting material.
Functional Handles Ketone (Acetyl), Aryl HalideEnables enolate chemistry, aldol condensations, and cross-coupling.

Synthetic Workflows: Divergent Heterocycle Generation

The acetyl group of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone serves as an ideal electrophilic and nucleophilic handle. By altering the initial activation step, researchers can diverge the synthesis into two major classes of agrochemicals: Thiazoles (often SDH inhibitors)[4] and Pyrazoles (broad-spectrum fungicides and insecticides)[5].

G A 1-[2-Chloro-4-(trifluoromethoxy) phenyl]ethanone B α-Bromination (CuBr2) A->B Electrophilic Activation D Claisen-Schmidt (Aldehyde, KOH) A->D Aldol Condensation C Thiazole Scaffold (SDHI Fungicides) B->C Hantzsch Cyclization (Thiourea) E Pyrazole Scaffold (Broad-Spectrum) D->E Oxidative Cyclization (Hydrazine, I2)

Divergent synthetic pathways from the acetophenone building block to bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of Thiazole-Based SDH Inhibitors

This protocol utilizes a self-validating Hantzsch thiazole synthesis. The causality behind using Copper(II) Bromide (CuBr₂) rather than elemental bromine is to prevent unwanted electrophilic aromatic substitution on the electron-rich intermediates, ensuring exclusive alpha-bromination of the ketone.

Step 1: Alpha-Bromination

  • Preparation: Dissolve 10 mmol of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone in 20 mL of a 1:1 mixture of Ethyl Acetate and Chloroform.

  • Reaction: Add 20 mmol of CuBr₂. Heat the mixture to reflux (approx. 75°C).

  • Self-Validation: The reaction progress is visually indicated by the color change of the copper salt from green/black (CuBr₂) to white (CuBr) as the bromination proceeds.

  • Workup: Once the green color dissipates (typically 4-6 hours), filter the mixture through a Celite pad to remove CuBr. Concentrate the filtrate under reduced pressure to yield the crude 2-bromoacetophenone derivative.

Step 2: Hantzsch Cyclization

  • Preparation: Dissolve the crude alpha-bromo ketone in 25 mL of absolute ethanol.

  • Reaction: Add 11 mmol of thiourea (or a substituted thiourea derivative). Reflux the mixture for 2 hours.

  • Causality & Validation: The nucleophilic sulfur attacks the alpha-carbon, displacing the bromide. Subsequent intramolecular condensation of the nitrogen with the carbonyl group forms the thiazole ring. The reaction is self-validating: as the aromatic thiazole forms, its hydrobromide salt becomes insoluble in cold ethanol.

  • Isolation: Cool the reaction to 0°C. Filter the precipitated crystalline thiazole hydrobromide salt and wash with cold diethyl ether.

Protocol B: Synthesis of Pyrazole-Based Fungicides

This workflow employs a one-pot oxidative cyclization. The use of Iodine (I₂) in Dimethyl Sulfoxide (DMSO) acts as a mild, highly efficient terminal oxidant to drive the aromatization of the pyrazoline intermediate into the final pyrazole[5].

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

  • Preparation: Dissolve 10 mmol of the acetophenone building block and 10 mmol of a substituted benzaldehyde in 30 mL of ethanol.

  • Reaction: Slowly add 15 mmol of Potassium Hydroxide (KOH) dissolved in 5 mL of water. Stir at room temperature for 12 hours.

  • Validation: The formation of the conjugated chalcone system is typically accompanied by a distinct color shift to deep yellow or orange. The product will often precipitate directly from the ethanolic solution. Filter and wash with cold water.

Step 2: Oxidative Cyclization to Pyrazole

  • Preparation: Dissolve 5 mmol of the synthesized chalcone and 6 mmol of an arylhydrazine hydrochloride in 15 mL of DMSO.

  • Reaction: Add 1 mmol of molecular Iodine (I₂). Heat the mixture to 100°C for 3-4 hours.

  • Causality: The hydrazine condenses with the alpha,beta-unsaturated ketone to form a non-aromatic pyrazoline. The I₂/DMSO system selectively oxidizes this intermediate. The iodine acts as a catalyst, being continuously regenerated by the DMSO (which is reduced to dimethyl sulfide).

  • Workup: Quench the reaction by pouring it into 50 mL of a 5% sodium thiosulfate solution (to neutralize any residual iodine, indicated by the disappearance of the brown color). Extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Table 2: Typical Reaction Metrics for Heterocycle Generation
Intermediate/ProductAverage Yield (%)Purity (HPLC)Key Diagnostic NMR Shift (¹H)
α-Bromoacetophenone85 - 92%>95%~4.5 ppm (s, 2H, -CH₂Br)
Thiazole Core78 - 88%>98%~7.2 ppm (s, 1H, Thiazole-H)
Chalcone Intermediate80 - 90%>95%~7.4-7.8 ppm (d, 2H, alkene trans protons)
Pyrazole Core70 - 82%>97%~6.9 ppm (s, 1H, Pyrazole-H)

References

  • 2'-Chloro-4'-(trifluoromethoxy)
  • Source: National Institutes of Health (NIH)
  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI Source: MDPI URL
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - MDPI Source: MDPI URL
  • Source: American Chemical Society (ACS)

Sources

Method

Halogenation techniques for functionalizing 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Part 1: Executive Summary & Strategic Importance This application note details the functionalization of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone via -halogenation. This specific acetophenone derivative is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

This application note details the functionalization of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone via


-halogenation. This specific acetophenone derivative is a critical pharmacophore and intermediate in the synthesis of isoxazoline-based ectoparasiticides, most notably Fluralaner  (Bravecto™) and Afoxolaner  [1].

The primary objective in functionalizing this molecule is the installation of a leaving group (typically Bromine or Chlorine) at the


-position of the acetyl group. This activates the molecule for subsequent cyclization reactions (e.g., with hydroxylamine or hydrazine derivatives) to form the biologically active isoxazoline core.
Chemical Challenges[1]
  • Electronic Deactivation: The substrate contains two electron-withdrawing groups: an ortho-Chloro and a para-Trifluoromethoxy (

    
    ) group. These reduce the nucleophilicity of the enol tautomer, requiring optimized acidic catalysis or highly electrophilic halogen sources.
    
  • Regioselectivity: While ring halogenation is suppressed by the deactivated arene, the primary challenge is controlling mono- vs. di-halogenation at the

    
    -carbon.
    
  • Stability: The

    
     group is generally stable, but the resulting 
    
    
    
    -halo ketone is a potent lachrymator and susceptible to hydrolysis under strongly basic conditions.

Part 2: Mechanistic Insight & Reaction Design

The halogenation of acetophenones proceeds via an acid-catalyzed enolization mechanism. For electron-deficient substrates like 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, the equilibrium concentration of the enol is lower than in electron-rich analogs.

Reaction Pathway[2][3][4][5][6][7][8]
  • Protonation: Acid catalyst protonates the carbonyl oxygen.

  • Enolization: Rate-determining removal of an

    
    -proton forms the enol.
    
  • Halogenation: Rapid electrophilic attack of the halogen (

    
    ) on the enol double bond.
    
  • Deprotonation: Loss of the proton yields the

    
    -halo ketone.
    
Comparison of Halogenation Agents
ReagentActive SpeciesSelectivity (Mono:Di)Atom EconomyApplication Scope
Bromine (

)

/

ModerateHighIndustrial Scale (Cost-effective)
Copper(II) Bromide (

)

High (>95:5)LowHigh-Value Intermediates (Lab/Pilot)
N-Bromosuccinimide (NBS)

(equivalent)
HighModerateBench Scale / Green Chemistry
Sulfuryl Chloride (

)

(equivalent)
ModerateHighChlorination specific

Part 3: Experimental Protocols

Protocol A: High-Fidelity -Bromination using

Best for: High-purity requirements, avoiding di-bromo impurities, and lab-scale synthesis. Mechanism: Heterogeneous reaction where


 serves as both the brominating agent and Lewis acid.
Materials
  • Substrate: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 eq)

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 - 2.2 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ) [2]
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Dissolve 10.0 g (approx. 42 mmol) of the ketone in 100 mL of EtOAc.

  • Addition: Add 18.8 g (84 mmol) of finely powdered

    
     in a single portion. The mixture will appear as a dark heterogeneous suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 77°C for EtOAc).

    • Note: The reaction is driven by the evolution of CuBr (white solid).

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 3–5 hours. Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromo product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Filter off the white CuBr byproduct through a Celite pad.

    • Wash the pad with fresh EtOAc.

  • Purification: Concentrate the filtrate in vacuo. The residue can be recrystallized from Ethanol/Water or Hexanes to yield white/off-white crystals.

Protocol B: Industrial Standard -Bromination using

Best for: Large-scale production where atom economy and cost are prioritized.

Materials
  • Substrate: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 eq)

  • Reagent: Elemental Bromine (

    
    ) (1.0 - 1.05 eq)
    
  • Catalyst: Hydrobromic acid (HBr) (cat.) or Aluminum Chloride (

    
    )
    
  • Solvent: Glacial Acetic Acid (

    
    ) or Dichloromethane (
    
    
    
    )
Step-by-Step Methodology
  • Setup: Use a reactor with a pressure-equalizing addition funnel and a scrubber system (NaOH) to trap HBr gas.

  • Solvation: Dissolve the ketone in Glacial Acetic Acid (5 mL per gram of substrate). Add 2-3 drops of 48% HBr to initiate enolization.

  • Controlled Addition: Add

    
     dropwise at room temperature.
    
    • Critical Control Point: The solution should decolorize (consume

      
      ) before the next drop is added. If color persists, heat slightly to 30-40°C to initiate.
      
  • Reaction: Stir at ambient temperature for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (5x volume). The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry.

    • Purification: If the di-bromo impurity (>5%) is present, recrystallize from Isopropyl Alcohol (IPA).

Part 4: Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the High-Fidelity (


) protocol, ensuring quality control at every stage.

G Start Start: 1-[2-Chloro-4- (trifluoromethoxy)phenyl]ethanone ReagentPrep Suspend in EtOAc Add CuBr2 (2.2 eq) Start->ReagentPrep Reflux Reflux (77°C) 3-5 Hours ReagentPrep->Reflux Check HPLC/TLC Check Reflux->Check Check->Reflux Incomplete Filter Filter CuBr Byproduct (Celite Pad) Check->Filter Conversion >98% Conc Concentrate Filtrate Filter->Conc Cryst Recrystallization (EtOH/Water) Conc->Cryst End Final Product: 2-Bromo-1-[2-chloro-4- (trifluoromethoxy)phenyl]ethanone Cryst->End

Figure 1: Workflow for the selective bromination using Copper(II) Bromide.

Part 5: Safety & Handling (Lachrymator Warning)

Hazard Identification: The product, 2-Bromo-1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone , acts as a potent alkylating agent and lachrymator (similar to phenacyl bromide/tear gas).

  • Engineering Controls: All operations involving the addition of bromine or the isolation of the alpha-bromo ketone must be performed in a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles AND face shield.

    • Skin: Double nitrile gloves or Silver Shield® gloves.

    • Respiratory: If solid handling outside a hood is unavoidable (not recommended), use a full-face respirator with organic vapor/acid gas cartridges.

  • Decontamination:

    • Spills should be treated with a solution of 10% Sodium Thiosulfate and dilute Ammonia to quench the alkylating capability before cleanup.

    • Glassware should be soaked in an ethanolic KOH bath or thiosulfate solution before removal from the hood.

Part 6: References

  • Gurala, P., et al. (2020). Synthesis and biological evaluation of novel isoxazoline derivatives as potential ectoparasiticides. Bioorganic & Medicinal Chemistry Letters.

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Podhorez, D. E. (2018). Process Development of Fluralaner: A Novel Systemic Insecticide and Acaricide. Organic Process Research & Development.

  • Patents:

    • US 8,957,254 B2: Process for the preparation of isoxazoline compounds. (Zoetis Services LLC).

    • CN 101948374 B: Method for synthesizing alpha-bromoketone.

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-[2--Chloro-4-(trifluoromethoxy)phenyl]ethanone and its derivatives. The reduction of this substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-[2--Chloro-4-(trifluoromethoxy)phenyl]ethanone and its derivatives. The reduction of this substituted acetophenone presents unique chemoselectivity challenges, primarily centered on the selective hydrogenation of the ketone to a secondary alcohol while managing the potential for hydrodechlorination and preserving the robust trifluoromethoxy group. This document explores the underlying mechanistic principles, offers a rationale for catalyst and condition selection, and presents validated, step-by-step protocols for achieving specific synthetic outcomes. These procedures are designed for researchers, scientists, and professionals in drug development who require reliable and reproducible methods for the synthesis of key alcohol intermediates from complex halo-substituted aromatic ketones.

Introduction: The Chemoselectivity Challenge

The catalytic hydrogenation of aromatic ketones is a cornerstone transformation in organic synthesis, providing a direct route to valuable benzylic alcohols. However, when the aromatic ring is decorated with multiple functional groups, as in the case of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, the reaction becomes a nuanced exercise in chemoselectivity. The primary synthetic goal is typically the reduction of the carbonyl group. Concurrently, the ortho-chloro substituent is susceptible to reductive cleavage (hydrogenolysis), a common transformation, particularly over palladium catalysts.[1] In contrast, the trifluoromethoxy (-OCF3) group is exceptionally stable under most hydrogenation conditions due to the strength of the C-F bonds and the electron-withdrawing nature of the CF3 moiety, which stabilizes the C-O bond.[2][3]

This guide addresses the critical question facing the synthetic chemist: How can one selectively reduce the ketone while either preserving or intentionally removing the chlorine atom? We will dissect the factors governing this selectivity and provide protocols to steer the reaction toward the desired product.

Mechanistic Considerations and Strategic Choices

The outcome of the hydrogenation is determined by a delicate balance between the rates of several competing reactions. Understanding these pathways is crucial for rational protocol design.

  • Ketone Hydrogenation: The desired reaction involves the addition of two hydrogen atoms across the C=O bond to form a secondary alcohol. This is typically facile on various platinum-group metal catalysts (Pd, Pt, Rh).

  • Hydrodechlorination: This involves the hydrogenolysis of the C-Cl bond, replacing the chlorine atom with hydrogen. This process is often rapid on palladium on carbon (Pd/C), a catalyst widely used for its high activity.[1][4]

  • Benzylic Alcohol Hydrogenolysis: The product alcohol can undergo further reduction to the corresponding ethylbenzene derivative. This over-reduction is also a known side reaction, particularly with Pd/C under more strenuous conditions.[4]

  • Aromatic Ring Reduction: Saturation of the benzene ring requires more forcing conditions (higher pressures and temperatures) or highly active catalysts like rhodium, and is generally avoided in selective reductions.[5][6]

The choice of catalyst, solvent, hydrogen pressure, and additives allows for precise control over these competing pathways.

G SM 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone P1 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol (Desired Product 1) SM->P1 Ketone Reduction (e.g., Pt/C, mild H2) P2 1-[4-(Trifluoromethoxy)phenyl]ethanol (Desired Product 2) SM->P2 Ketone Reduction & Hydrodechlorination (e.g., Pd/C, H2) P1->P2 Hydrodechlorination (e.g., Pd/C) SP1 2-Chloro-4-(trifluoromethoxy)ethylbenzene (Over-reduction Side Product) P1->SP1 Hydrogenolysis (e.g., Pd/C, harsh) SP2 4-(Trifluoromethoxy)ethylbenzene (Over-reduction Side Product) P2->SP2 Hydrogenolysis (e.g., Pd/C, harsh)

Figure 1. Competing reaction pathways in the hydrogenation of the target substrate.

Catalyst and Condition Selection Rationale

The choice of catalyst is the most critical parameter in controlling the reaction's outcome.

  • Palladium on Carbon (Pd/C): This is the catalyst of choice for efficient hydrodechlorination.[1] When the goal is to produce 1-[4-(Trifluoromethoxy)phenyl]ethanol, standard 5% or 10% Pd/C is highly effective.[4] Its high activity, however, makes it challenging to stop the reaction at the chloro-alcohol stage without significant formation of the dechlorinated product.

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum catalysts generally exhibit a lower propensity for C-Cl hydrogenolysis compared to palladium under equivalent mild conditions.[7] This makes Pt/C the preferred choice for the selective reduction of the ketone while preserving the chlorine atom. It is also less prone to causing hydrogenolysis of the resulting benzylic alcohol.[8]

  • Rhodium and Ruthenium Catalysts: While highly active, rhodium is often used for aromatic ring saturation and is less commonly employed for selective ketone reductions where other sensitive groups are present.[9] Ruthenium complexes are workhorses for transfer hydrogenation, which offers an excellent alternative to high-pressure gaseous hydrogen.[10]

  • Transfer Hydrogenation: This method avoids the use of flammable, high-pressure hydrogen gas by employing a hydrogen donor molecule, such as isopropanol or formic acid.[10][11] It is often performed at reflux temperatures and can provide excellent chemoselectivity. Ruthenium-based catalysts are particularly effective for the transfer hydrogenation of ketones.[12]

Solvent Selection: Commonly used solvents include alcohols (ethanol, methanol, isopropanol) and ethyl acetate.[13] The choice can influence reaction rates and, in some cases, selectivity.[14] For most applications, ethanol or ethyl acetate provide a good balance of substrate solubility and reaction performance.

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Catalysts such as Pd/C can be pyrophoric upon exposure to air after use, especially when dry. Handle with care and quench properly after the reaction. The use of gaseous hydrogen requires appropriate pressure-rated equipment and safety measures.

Protocol 1: Selective Ketone Reduction (Chlorine Preservation)
  • Objective: To synthesize 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol.

  • Rationale: This protocol uses Platinum on carbon (Pt/C) under low hydrogen pressure to minimize hydrodechlorination and over-reduction of the benzylic alcohol.

Materials:

  • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • 5% Platinum on activated carbon (Pt/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ or another filtration aid

Procedure:

  • To a suitable pressure-rated reaction vessel, add 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 eq).

  • Add ethanol or ethyl acetate to dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5% Pt/C catalyst (1-3 mol% Pt relative to the substrate).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel 3-5 times with nitrogen, followed by 3-5 flushes with hydrogen gas.

  • Pressurize the vessel with hydrogen to 15-45 psi (1-3 bar).

  • Begin vigorous agitation and maintain the reaction at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully vent the hydrogen and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the pad with the reaction solvent (2x volume).

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary.

Protocol 2: Concurrent Ketone Reduction and Hydrodechlorination
  • Objective: To synthesize 1-[4-(Trifluoromethoxy)phenyl]ethanol.

  • Rationale: This protocol utilizes the high hydrogenolysis activity of Palladium on carbon (Pd/C) to efficiently remove the chlorine atom while simultaneously reducing the ketone.[1] The addition of a base can accelerate the dehalogenation.

Materials:

  • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (optional, as a base)

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite™

Procedure:

  • To a pressure-rated reaction vessel, add 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 eq) and a base such as Sodium Acetate (1.5 eq).

  • Add Methanol to dissolve the substrate (15-25 mL per gram of substrate).

  • Under an inert atmosphere, add 10% Pd/C catalyst (2-5 mol% Pd relative to the substrate).

  • Seal the vessel, flush with N₂ and then H₂ as described in Protocol 1.

  • Pressurize the vessel with hydrogen to 50 psi (approx. 3.5 bar).

  • Begin vigorous agitation and maintain the reaction at room temperature. If the reaction is slow, it can be gently warmed to 30-40 °C.

  • Monitor the reaction for the disappearance of both the starting material and the chlorinated alcohol intermediate. The reaction is typically complete in 4-12 hours.

  • Workup is identical to Protocol 1: vent, flush with nitrogen, filter through Celite™, and concentrate the filtrate.

Protocol 3: Selective Ketone Reduction via Catalytic Transfer Hydrogenation
  • Objective: To synthesize 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanol without using pressurized hydrogen gas.

  • Rationale: This protocol uses a ruthenium-based catalyst and isopropanol as both the solvent and hydrogen source, offering a convenient and highly selective alternative.[10][11]

Materials:

  • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • (Cymene)ruthenium dichloride dimer, [Ru(p-cymene)Cl₂]₂

  • Chiral ligand such as (R,R)-TsDPEN (for asymmetric synthesis, if desired) or a simple phosphine ligand.

  • Isopropanol (IPA)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Standard round-bottom flask with a reflux condenser and inert atmosphere setup.

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare the catalyst pre-mixture by dissolving [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chosen ligand (e.g., TsDPEN, 1.1 mol%) in isopropanol (5 mL). Stir for 20-30 minutes.

  • In a separate, larger flask equipped with a reflux condenser, dissolve 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 eq) in isopropanol (10-15 mL per gram of substrate).

  • Add a solution of KOH or KOtBu in isopropanol (5-10 mol%).

  • Add the catalyst pre-mixture to the substrate solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 1-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Summary of Protocols and Expected Outcomes

ProtocolObjectiveCatalystH₂ Source / ConditionsExpected Major ProductKey Considerations
1 Preserve Chlorine5% Pt/C15-45 psi H₂ gas, RT1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanolLow pressure is key to selectivity. Monitor for any dechlorination.
2 Remove Chlorine10% Pd/C50 psi H₂ gas, RT-40°C1-[4-(Trifluoromethoxy)phenyl]ethanolBase addition accelerates dechlorination. Reaction may proceed via the chloro-alcohol intermediate.
3 Preserve Chlorine (H₂-free)[Ru(p-cymene)Cl₂]₂ / LigandIsopropanol, Reflux1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanolExcellent for labs without pressure equipment. High chemoselectivity.

General Experimental Workflow and Safety

A standardized workflow ensures reproducibility and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Select Protocol & Weigh Reagents B Charge Reactor with Substrate & Solvent A->B C Inert Atmosphere Purge (3-5x with N2/Ar) B->C D Add Catalyst (under inert gas) C->D E Seal Reactor & Purge (3-5x with H2) D->E F Pressurize / Heat & Begin Agitation E->F G Monitor Reaction (TLC, GC, LC-MS) F->G H Cool & Vent Pressure G->H I Inert Gas Purge (N2/Ar) H->I J Filter through Celite™ to Remove Catalyst I->J K Wash Filter Cake with Solvent J->K L Concentrate Filtrate K->L M Purify Product (if necessary) L->M

Figure 2. General workflow for a catalytic hydrogenation experiment.

Catalyst Handling and Quenching:

  • Handling: Always handle dry hydrogenation catalysts in an inert atmosphere (glove box or under a stream of nitrogen/argon) to prevent ignition.

  • Quenching: After filtration, the catalyst on the Celite™ pad should be carefully quenched. Do not allow it to dry in the air. Submerge the filter cake in a beaker of water slowly and behind a safety shield. The catalyst will be passivated and can then be disposed of according to institutional guidelines.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 29(19), 4375–4383. [Link]

  • Fujiwara, Y., Iwasaki, T., Maegawa, T., Monguchi, Y., & Sajiki, H. (2011). Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures. ChemCatChem, 3(10), 1624-1628. [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31. [Link]

  • Gladiali, S., & Mestroni, G. (2010). A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Molecules, 15(5), 3354-3365. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from [Link]

  • Gladiali, S., & Alberico, E. (2016). Metal-Catalysed Transfer Hydrogenation of Ketones. Chemical Society Reviews, 45(8), 2264-2296. [Link]

  • Baltz, J., et al. (2018). Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. Angewandte Chemie International Edition, 57(6), 1558-1562. [Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). A Pd/C-Catalyzed Chemoselective Hydrogenation Using Diphenyl Sulfide as a Catalyst Poison. Organic Letters, 8(15), 3279-3281. [Link]

  • Pescarmona, P. P., & Douthwaite, R. E. (2011). Selective Reduction of α-Chloroketone to α-Chloroalcohol Using Hydrogen Transfer from Alcohol over Metal Oxide Catalysts. Chemistry Letters, 32(12), 1164-1165. [Link]

  • Baratta, W., et al. (2010). Iron complexes for the catalytic transfer hydrogenation of acetophenone: steric and electronic effects imposed by alkyl substituents at phosphorus. Dalton Transactions, 39(41), 9996-10005. [Link]

  • Kirsch, P. (2013). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Modern Fluorinated Compounds, 1-24. [Link]

  • Corma, A., & Ramil, A. (2005). Study of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone using platinum. Journal of Catalysis, 234(2), 348-355. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry, 2(12), 1818-1821. [Link]

  • Jereb, M. (2014). Chemistry of the Trifluoromethoxy Group. Angewandte Chemie International Edition, 53(44), 11244-11269. [Link]

  • Yasuda, M., & Shirakawa, E. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Catalysis Science & Technology, 6(20), 7484-7491. [Link]

  • Cossy, J., & Belotti, D. (2016). Catalytic Hydrogenation of Ketones. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 2, 147-202. [Link]

  • Casey, C. P. (2006). Palladium-Catalyzed Hydrogenations in Dichloromethane. The Journal of Organic Chemistry, 71(23), 8857-8861. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. This key intermediate is typically synthesized via a Friedel-Crafts acylation of 1-chloro-3-(trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. This key intermediate is typically synthesized via a Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene. While the reaction is fundamental, the electronically deactivated nature of the substrate presents unique challenges that can lead to low yields, isomer formation, and difficult purifications.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.

Core Synthesis Pathway

The primary route involves the electrophilic aromatic substitution of 1-chloro-3-(trifluoromethoxy)benzene with an acetylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

cluster_activation Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion Intermediate [CH₃C≡O]⁺[AlCl₄]⁻ acetyl_chloride->acylium_ion Coordination & Cleavage lewis_acid Lewis Acid (AlCl₃) lewis_acid->acylium_ion arenium_ion Sigma Complex (Arenium Ion Intermediate) acylium_ion->arenium_ion starting_material 1-Chloro-3-(trifluoromethoxy)benzene starting_material->arenium_ion Nucleophilic Attack product Product-Catalyst Complex arenium_ion->product Deprotonation by [AlCl₄]⁻ final_product 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone product->final_product Aqueous Workup

Caption: General workflow for Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this specific Friedel-Crafts acylation are common and typically trace back to three main factors:

  • Moisture Contamination: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture present in the glassware, solvent, or starting materials will hydrolyze the catalyst, rendering it inactive.[1][2] Similarly, the acylating agent (acetyl chloride) will hydrolyze to acetic acid, which inhibits the reaction.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use. All solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: Use at least 1.1 to 1.3 equivalents of high-purity, anhydrous AlCl₃ to ensure there is enough free catalyst to drive the reaction to completion.

  • Substrate Deactivation: The aromatic ring of 1-chloro-3-(trifluoromethoxy)benzene is considered electronically "deactivated" towards electrophilic substitution. Both the chlorine atom and the trifluoromethoxy group are electron-withdrawing by induction, making the ring less nucleophilic and slowing the reaction rate.[1][4]

    • Solution: Higher reaction temperatures or longer reaction times may be necessary. However, this must be balanced against the risk of side reactions. Monitoring the reaction by TLC or GC is crucial to determine the optimal endpoint.

Q2: I'm observing multiple product spots on my TLC, suggesting isomer formation. How can I improve regioselectivity?

A2: Isomer formation is a direct consequence of the directing effects of the substituents on the aromatic ring. For 1-chloro-3-(trifluoromethoxy)benzene, both the chloro and trifluoromethoxy groups are ortho, para-directors, although they are deactivating.

  • Chloro group directs to: positions 2, 4, and 6.

  • Trifluoromethoxy group directs to: positions 2, 4, and 6.

The desired product is the result of acylation at the 4-position (para to the chlorine). The primary isomeric byproduct results from acylation at the 6-position (ortho to the chlorine).

Position of AcylationIsomer NameSteric HindranceElectronic Activation
4 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (Desired) Less hindered (para to Cl)Favorable
6 1-[2-Chloro-6-(trifluoromethoxy)phenyl]ethanoneMore hindered (ortho to Cl)Less Favorable
2 1-[2-Chloro-2-(trifluoromethoxy)phenyl]ethanoneHighly hindered (between Cl and OCF3)Highly Unfavorable

Strategies to Maximize the Desired Isomer:

  • Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) often increases selectivity for the thermodynamically favored product by giving the acylium ion more time to "select" the less sterically hindered position.

  • Solvent Choice: The polarity of the solvent can influence the isomer distribution. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. In some acylations, more polar solvents like nitrobenzene can alter isomer ratios, though this also complicates purification.[1] For this substrate, sticking with standard non-polar solvents and controlling temperature is the most reliable approach.

Q3: My reaction workup is challenging, often resulting in a persistent emulsion. How can I perform a safe and effective quench?

A3: This is a very common issue. The workup involves hydrolyzing the aluminum-ketone complex and quenching any excess AlCl₃. This process is highly exothermic and generates HCl gas and aluminum hydroxides, which can cause emulsions.[1]

Recommended Quenching Protocol:

  • Prepare a separate flask containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 1 M to 3 M).

  • Cool the completed reaction mixture in an ice bath.

  • Slowly and carefully , transfer the reaction mixture dropwise (or in a very thin stream) into the ice/HCl mixture. Never add water or ice directly to the reaction flask.

  • The acid is crucial; it helps to keep the aluminum salts (as AlCl₃ and its hydrates) dissolved in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide precipitates that stabilize emulsions.[2]

  • After the addition is complete, allow the mixture to stir until all the ice has melted and two clear layers have formed. Proceed with standard liquid-liquid extraction.

Q4: What are the best methods for purifying the crude product?

A4: The primary impurities will be unreacted starting material and the 1-[2-Chloro-6-(trifluoromethoxy)phenyl]ethanone isomer.

  • Recrystallization: This is often the most effective method for removing the isomeric impurity on a larger scale. The choice of solvent is critical. A solvent system of ethanol/water or isopropanol/heptane often works well. The desired product is typically a solid at room temperature.

  • Column Chromatography: For smaller scales or when very high purity is required, silica gel column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10% EtOAc), can effectively separate the isomers and starting material.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: Assemble an oven-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen inlet and a drying tube (filled with CaCl₂).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (16.0 g, 120 mmol, 1.2 eq). Add 150 mL of anhydrous dichloromethane (DCM). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of 1-chloro-3-(trifluoromethoxy)benzene (20.0 g, 100 mmol, 1.0 eq) and acetyl chloride (8.6 g, 110 mmol, 1.1 eq) in 50 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 60-90 minutes, ensuring the internal temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Workup (Quenching):

    • Prepare a 1 L beaker with crushed ice (approx. 300 g) and 100 mL of 3 M HCl.

    • Slowly pour the reaction mixture into the vigorously stirred ice/HCl slurry.

    • Once the complex has fully decomposed, transfer the mixture to a separatory funnel.

  • Extraction & Washing:

    • Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to obtain the final product.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common issues during the synthesis.

start Reaction Start check_tlc Monitor by TLC/GC after 4h start->check_tlc no_product No Product Formation check_tlc->no_product No starting material consumption low_conversion Low Conversion check_tlc->low_conversion Some product, mostly starting material good_conversion Good Conversion (>80%) check_tlc->good_conversion Reaction proceeding well check_catalyst Check Catalyst Quality (Anhydrous? Fresh?) no_product->check_catalyst check_stoichiometry Catalyst Stoichiometry? (>= 1.1 eq) low_conversion->check_stoichiometry workup Proceed to Workup & Purification good_conversion->workup check_reagents Check Reagent Purity (Anhydrous?) check_catalyst->check_reagents Catalyst OK increase_time Increase Reaction Time (e.g., to 24h) check_stoichiometry->increase_time Stoichiometry OK increase_temp Gently Warm (e.g., to 35°C) increase_time->increase_temp Still low conversion increase_temp->workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • American Chemical Society. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 26, 2026, from [Link]

  • Leazer Jr., J. L., & Cvetovich, R. (2005). A PRACTICAL AND SAFE PREPARATION OF 3,5-BIS(TRIFLUOROMETHYL)ACETOPHENONE. Organic Syntheses, 82, 115. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Recrystallization of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals dealing with the purification of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone—a high...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals dealing with the purification of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone—a highly lipophilic, sterically hindered, low-melting intermediate.

Mechanistic Overview: The "Oiling Out" Problem

Purifying 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone via recrystallization is notoriously difficult due to its propensity to undergo Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[1].

This behavior is driven by the molecule's unique physicochemical properties:

  • Extreme Lipophilicity: The para-trifluoromethoxy (-OCF3) group possesses a remarkably high2

    2[2].
    
  • Lattice Disruption: The -OCF3 group adopts an orthogonal conformation relative to the aromatic plane due to negative hyperconjugation (

    
    )[3]. Combined with the steric bulk of the ortho-chloro substituent, this geometry severely disrupts crystal lattice packing energy, resulting in a dramatically depressed melting point[4].
    
  • Thermodynamic Causality: When a supersaturated solution is cooled, the saturation temperature often exceeds the depressed melting point of the solute-solvent mixture. Instead of entering the metastable nucleation zone, the system crosses the binodal curve, separating into a solute-rich liquid phase (oil) and a solvent-rich liquid phase[1].

Quantitative Solvent Selection

To force nucleation before LLPS occurs, solvent selection must balance carbonyl hydrogen-bonding with lipophilic solvation.

Solvent SystemDielectric Constant (

)
Boiling Point (°C)SuitabilityMechanistic Rationale
Isopropanol / Hexane 18.3 / 1.8982.6 / 68.7Optimal IPA provides H-bonding to the acetophenone core; Hexane acts as a non-polar anti-solvent to force the fluorinated arene out of solution at low temperatures[5].
Dichloromethane / Pentane 8.93 / 1.8439.6 / 36.1Moderate Effective for deep cryogenic crystallization (-78°C), but high volatility causes rapid condensation and melting during filtration.
Toluene / Heptane 2.38 / 1.92110.6 / 98.4Suboptimal Strong

stacking interactions with the electron-deficient arene make the product too soluble, drastically reducing recovery yield.
Methanol / Water 32.7 / 80.164.7 / 100.0Poor The extreme hydrophobicity of the -OCF3 group causes immediate hydrophobic collapse, guaranteeing irreversible oiling out.

Self-Validating Experimental Protocol: Low-Temperature Mixed-Solvent Recrystallization

This protocol utilizes an Isopropanol/Hexane system designed to bypass the LLPS boundary.

Step 1: Primary Dissolution Suspend the crude 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone in a minimal volume of Isopropanol. Warm gently to 40–45°C using a water bath until complete dissolution occurs. Caution: Do not exceed 50°C to prevent thermal degradation or solvent evaporation.

Step 2: Anti-Solvent Titration While maintaining the temperature at 40°C, add Hexane dropwise under continuous stirring until a persistent, cloudy turbidity is observed.

Step 3: Clarification & Self-Validation Add Isopropanol dropwise (typically 2–5 drops) until the solution just turns clear. Self-Validation Check: Stop stirring and inspect the bottom of the flask. If a dense, refractive liquid (oil) pools at the bottom, the system is in LLPS. You must add 5% more Isopropanol by volume and reheat to 40°C until a single, homogeneous transparent phase is restored.

Step 4: Controlled Supercooling Remove the flask from the heat source. Allow it to cool undisturbed to ambient temperature (20°C) at a rate of roughly 0.5°C/min. Rapid cooling will shock the system into oiling out.

Step 5: Nucleation Induction (Seeding) Once at 20°C, transfer the flask to a -20°C freezer. If no crystals form within 30 minutes, aggressively scratch the glass-liquid interface with a glass stirring rod. This generates micro-fissures that provide a high-energy surface, lowering the activation energy (


) for critical nucleus formation[6].

Step 6: Cryogenic Isolation Self-Validation Check: Lightly tap the flask. If the solid deforms like a gel, it has oiled out and frozen as an amorphous glass (reheat and restart). If it shears into distinct macroscopic crystals, proceed. Filter rapidly using a Büchner funnel pre-chilled to -20°C. Wash the filter cake with strictly sub-zero (-20°C) Hexane. Apply vacuum only briefly to remove bulk solvent.

Workflow Visualization

RecrystallizationWorkflow Start Crude 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Dissolve Dissolve in minimal warm Isopropanol (Good Solvent) Start->Dissolve AntiSolvent Add Hexane dropwise (Anti-Solvent) until turbid Dissolve->AntiSolvent Clear Add drops of Isopropanol until clear again AntiSolvent->Clear Cooling Cool slowly to Room Temp, then to -20°C Clear->Cooling Decision Did the product oil out? Cooling->Decision OilingOut Yes: Liquid-Liquid Phase Separation (Reheat & add more Isopropanol) Decision->OilingOut LLPS occurs Crystallization No: Nucleation & Crystal Growth Decision->Crystallization Metastable zone reached OilingOut->Clear Adjust solvent ratio Seed Scratch flask or add seed crystal Crystallization->Seed Filter Vacuum Filtration & Cold Hexane Wash Seed->Filter Pure Pure Crystalline Product Filter->Pure

Thermodynamic workflow for overcoming Liquid-Liquid Phase Separation during recrystallization.

Troubleshooting Guides & FAQs

Q: My product separates as a dense, yellow oil at the bottom of the flask instead of crystallizing. How do I fix this? A: This is classic "oiling out" (Liquid-Liquid Phase Separation)[7]. It occurs because the solution reached saturation above the melting point of the compound. Resolution: Reheat the mixture until the oil completely dissolves. Add 5-10% more of the "good" solvent (Isopropanol) to lower the saturation temperature, then cool the solution much more slowly. Introducing a seed crystal just above the oiling temperature bypasses the energy barrier for nucleation.

Q: The crystals are forming, but they are sticky and melt immediately upon filtration. What went wrong? A: Low-melting solids are highly susceptible to melting from ambient heat or freezing-point depression caused by residual solvent[8]. Resolution: Pre-chill the Büchner funnel and filter flask in a -20°C freezer. Wash the filter cake strictly with sub-zero (-20°C) anti-solvent (e.g., hexane). Apply the vacuum only briefly; drawing continuous ambient air through the cake will cause atmospheric moisture to condense, releasing latent heat of condensation that instantly melts the crystals.

Q: Can I use activated charcoal to remove colored impurities from this specific compound? A: Yes, but with extreme caution. While activated carbon is standard for removing polymeric impurities, the highly lipophilic nature of the -OCF3 and -Cl groups means the product itself has a high affinity for the non-polar carbon surface[9]. Resolution: Limit activated charcoal to


 w/w of the crude mass. Boil for no more than 5 minutes in the primary solvent (Isopropanol) before hot filtration through a Celite pad to prevent significant product loss.

Q: Can I use water as an anti-solvent with ethanol? A: No. The extreme hydrophobicity of the trifluoromethoxy and chloro groups (


, 

) means the addition of water will cause an immediate and irreversible hydrophobic collapse. The compound will crash out as an amorphous oil rather than forming a structured crystal lattice.

References

  • Chemist Wizards. "Advanced Practical Organic Chemistry, Third Edition." Chemist Wizards. Available at:[Link]

  • National Academic Digital Library of Ethiopia. "Handbook of Synthetic Organic Chemistry." NADLE. Available at: [Link]

  • Sciencemadness Discussion Board. "Preparation of α-nitronaphthalene." Sciencemadness. Available at:[Link]

  • Beilstein Journals. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • PMC. "Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration." National Institutes of Health. Available at:[Link]

  • PMC. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low purity in 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone production

Technical Support Center: Troubleshooting Low Purity in 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Production Executive Summary & Core Chemistry Low purity in the synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Purity in 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Production

Executive Summary & Core Chemistry

Low purity in the synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (Target Molecule) is typically driven by regioselectivity issues during the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene .

The reaction involves a competition between two directing groups on the aromatic ring:

  • -OCF₃ (Trifluoromethoxy): A deactivated ortho/para director. It directs strongly para due to resonance donation from the oxygen lone pair, despite the inductive withdrawal of the fluorine atoms.

  • -Cl (Chlorine): A deactivated ortho/para director.[1]

The Regioselectivity Conflict:

  • Target Site (Position 6): Para to -OCF₃ and ortho to -Cl. This yields the desired 1,2,4-substitution pattern. This site is electronically favored (Oxygen resonance > Chlorine resonance) and sterically favored (Cl is smaller than OCF₃).

  • Impurity Site (Position 4): Para to -Cl and ortho to -OCF₃. This yields the isomeric impurity 1-[4-Chloro-2-(trifluoromethoxy)phenyl]ethanone .[2]

High purity requires maximizing attack at Position 6 while suppressing Position 4.

Diagnostic Workflow

Use this logic tree to identify the root cause of your purity issues based on HPLC/GC data.

TroubleshootingFlow Start Low Purity Observed (HPLC/GC) Analyze Analyze Impurity Profile Start->Analyze Isomer Major Impurity: Regioisomer (Isomer B) Analyze->Isomer isomer peak > 5% SM Major Impurity: Unreacted Starting Material Analyze->SM SM peak > 5% Tar Major Impurity: Unknowns/Tar/Color Analyze->Tar Baseline noise Action_Isomer Cause: Poor Regiocontrol Action: Lower Temp (-10°C) or Change Solvent (DCM -> CS2) Isomer->Action_Isomer Action_SM Cause: Deactivated Catalyst Action: Check AlCl3 Quality Increase Stoichiometry (1.2 eq) SM->Action_SM Action_Tar Cause: Harsh Conditions/Workup Action: Control Hydrolysis Temp Check SM Isomer Purity Tar->Action_Tar

Caption: Diagnostic logic flow for identifying root causes of low purity in Friedel-Crafts acylation.

Troubleshooting Guide (Q&A)

Q1: I see a persistent impurity peak (~10-15%) very close to the product. What is it, and how do I remove it?

Diagnosis: This is almost certainly the regioisomer resulting from acetylation para to the chlorine atom (Position 4). Mechanism: While the -OCF₃ group is the stronger director, the electron-withdrawing nature of the ring makes the reaction sensitive to temperature. High temperatures increase the energy of the system, reducing selectivity (reactivity-selectivity principle). Corrective Actions:

  • Temperature Control: Conduct the addition of Acetyl Chloride at -10°C to 0°C and maintain the reaction below 20°C. Higher temperatures (>40°C) promote the formation of the thermodynamic impurity.

  • Solvent Selection: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid nitromethane if selectivity is key, as the AlCl₃-nitromethane complex is highly reactive but less selective.

  • Purification: The isomers have very similar boiling points, making distillation difficult. Recrystallization from hexane/IPA or cold methanol is often required to upgrade purity from 90% to >98%.

Q2: My reaction stalls with 20% unreacted starting material, even after 24 hours.

Diagnosis: Catalyst deactivation or insufficient Lewis Acid strength. Mechanism: The product is a ketone, which is a Lewis base. It complexes 1:1 with AlCl₃, effectively removing the catalyst from the cycle. Therefore, Friedel-Crafts acylation requires >1 equivalent of AlCl₃ (stoichiometric, not catalytic). Corrective Actions:

  • Stoichiometry: Ensure you are using 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (AcCl).

  • Reagent Quality: AlCl₃ is highly hygroscopic. If your AlCl₃ is grey or clumpy (hydrated), it releases HCl gas but fails to generate the acylium ion effectively. Use fresh, yellow/white anhydrous AlCl₃.

  • Order of Addition: Pre-complex the Acetyl Chloride and AlCl₃ in DCM to form the acylium ion before adding the aromatic substrate. This ensures the active electrophile is ready.

Q3: The product is dark brown/black, and yield is low.

Diagnosis: Polymerization or "Tarring" during the quench. Mechanism: The aluminum-complexed ketone is stable, but the quenching process is highly exothermic. If water is added too quickly, local overheating causes polymerization of the electron-rich aromatic ring or hydrolysis of the -OCF₃ group (rare but possible under extreme acid/heat). Corrective Actions:

  • Inverse Quench: Pour the reaction mixture slowly into a stirred mixture of ice and dilute HCl . Do not add water to the reaction flask.

  • Temperature: Keep the quench temperature below 10°C.

  • Acid Wash: Ensure the organic layer is washed with 1N HCl to break the aluminum emulsion completely before the water/brine wash.

Q4: Could the starting material be the problem?

Diagnosis: Isomeric impurity in the raw material. Insight: Commercial "1-chloro-3-(trifluoromethoxy)benzene" can contain 1-5% of the 4-isomer (1-chloro-4-(trifluoromethoxy)benzene). Impact: If your starting material contains the 4-isomer, it will acylate to form 1-[2-chloro-5-(trifluoromethoxy)phenyl]ethanone , which is a distinct impurity. Action: Run GC-MS on your starting material. If the SM purity is <98%, distill it before use.

Optimized Experimental Protocol

Objective: Synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone with >98% purity.

ParameterSpecificationReason
Substrate 1-Chloro-3-(trifluoromethoxy)benzeneMust be free of 4-isomer.[3]
Reagent Acetyl Chloride (1.1 eq)Slight excess to drive conversion.
Catalyst AlCl₃ Anhydrous (1.2 eq)Stoichiometric requirement + excess for moisture.
Solvent Dichloromethane (DCM)Good solubility, moderate polarity for selectivity.
Temp 0°C (Addition), 20°C (Reaction)Low temp favors kinetic product (Target).

Step-by-Step Procedure:

  • Catalyst Activation: In a dry 3-neck flask under N₂, suspend AlCl₃ (16.0 g, 120 mmol) in anhydrous DCM (100 mL) . Cool to 0°C .

  • Acylium Formation: Add Acetyl Chloride (8.6 g, 110 mmol) dropwise over 15 mins. Stir at 0°C for 30 mins until the solid dissolves mostly, forming a clear/yellowish acylium complex.

  • Substrate Addition: Add 1-chloro-3-(trifluoromethoxy)benzene (19.6 g, 100 mmol) dropwise over 30-45 mins, maintaining internal temp <5°C. Note: Slow addition prevents localized hotspots that ruin regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing Ice (200 g) + conc. HCl (20 mL) . Stir vigorously until the solid aluminum complex breaks down and layers separate.

  • Workup: Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL). Combine organics, wash with water , sat.[2][4] NaHCO₃ , and brine . Dry over MgSO₄.

  • Isolation: Evaporate solvent. If purity is <98%, recrystallize the resulting oil/solid from cold Hexane or Methanol/Water (9:1) .

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Smith, M. B. (2013).[3][5] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley. (Explains the directing effects of deactivated rings and the necessity of stoichiometric AlCl₃).

    • Olah, G. A. (1973). "Friedel-Crafts Chemistry". Wiley-Interscience.
  • Synthesis of Fluorinated Acetophenones

    • Patent CN107141212A. "Preparation method of 2-chloro-4'-fluoroacetophenone". Link (Describes the analogous Friedel-Crafts conditions for chloro-fluoro acetophenones using Acetyl Chloride and AlCl₃).

    • BenchChem Technical Note.[1][6] "Friedel-Crafts Acylation of Chlorobenzene".[6] Link (General protocol for deactivated aromatics).

  • Starting Material Properties

    • Sigma-Aldrich Product Sheet. "1-Chloro-3-(trifluoromethoxy)benzene". Link (Verifies boiling points and potential isomeric impurities).

Sources

Optimization

Preventing hydrolysis of the trifluoromethoxy group in 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Technical Support Center: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone A Guide to Preserving the Integrity of the Trifluoromethoxy Group Welcome to the technical support center for 1-[2-Chloro-4-(trifluoromethoxy)phen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

A Guide to Preserving the Integrity of the Trifluoromethoxy Group

Welcome to the technical support center for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting protocols, and frequently asked questions regarding the stability of the trifluoromethoxy (OCF₃) group. While prized for its unique electronic properties, high lipophilicity, and metabolic stability, the OCF₃ group is not entirely inert and can be susceptible to hydrolysis under certain experimental conditions.[1][2] This resource provides the expertise to help you anticipate and prevent this unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (OCF₃) group on an aromatic ring?

A1: The trifluoromethoxy group is generally considered to be chemically robust and stable under a wide range of conditions. This stability is attributed to the strength of the carbon-fluorine (C-F) bonds.[1] However, its stability is not absolute. The group's Achilles' heel is its susceptibility to hydrolysis under strongly acidic or, more commonly, strongly basic (alkaline) conditions.[3][4] The electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the OCF₃ group electrophilic and thus a potential target for nucleophiles.

Q2: What is the primary degradation pathway for the OCF₃ group on this molecule?

A2: The primary degradation pathway is hydrolysis, which converts the trifluoromethoxy group (-OCF₃) into a hydroxyl group (-OH), forming the corresponding phenol, 1-(2-chloro-4-hydroxyphenyl)ethanone. This process typically occurs via nucleophilic attack by a hydroxide ion (OH⁻) or water under harsh conditions. The reaction can be conceptualized as a nucleophilic aromatic substitution or, more likely, a direct attack on the trifluoromethoxy carbon, leading to the eventual cleavage of the C-O bond.[5]

Q3: Can other reagents besides strong acids or bases cause hydrolysis?

A3: Yes. Certain potent nucleophiles or Lewis acids under specific conditions can promote the degradation of the OCF₃ group. For instance, reactions involving strong, hard nucleophiles (e.g., certain organometallics or metal hydrides) in the presence of trace water could lead to unintended hydrolysis. Additionally, some Lewis acids used to activate the carbonyl group might inadvertently interact with the OCF₃ group, especially at elevated temperatures, potentially weakening the C-O bond and making it more susceptible to cleavage.

Q4: How does the substitution pattern on the phenyl ring affect the stability of the OCF₃ group?

A4: The electronic nature of other substituents on the aromatic ring can influence the stability of the OCF₃ group. In 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, both the chloro and the acetyl groups are electron-withdrawing. These groups decrease the electron density on the aromatic ring, which can make the carbon atom of the OCF₃ group slightly more electrophilic and potentially more susceptible to nucleophilic attack compared to an unsubstituted trifluoromethoxybenzene.

Troubleshooting Guide: Identifying and Resolving OCF₃ Hydrolysis

Encountering unexpected results? Use this guide to diagnose potential hydrolysis of the trifluoromethoxy group.

Analytical Troubleshooting

The most direct way to identify hydrolysis is through analytical techniques that can distinguish the parent compound from its phenolic degradation product.

Technique Observation Indicating Hydrolysis Explanation & Recommended Action
¹⁹F NMR Disappearance or significant reduction of the characteristic singlet for the -OCF₃ group (typically around -58 to -60 ppm).This is the most definitive method for confirming the integrity of the OCF₃ group.[6] If the signal is absent, the group has been cleaved. Action: Re-evaluate your reaction and workup conditions.
¹H NMR Appearance of a broad singlet in the aromatic region (typically >8 ppm) corresponding to a phenolic -OH proton. Shifts in the aromatic proton signals consistent with the replacement of an -OCF₃ group with an -OH group.The hydroxyl proton is exchangeable with D₂O. Action: Perform a D₂O exchange experiment to confirm the new signal is from an -OH group.
LC-MS Appearance of a new peak with a lower retention time (more polar) and a mass corresponding to the hydrolyzed product (M - 50 Da, i.e., replacement of -OCF₃ with -OH).Mass spectrometry provides clear evidence of the mass change associated with hydrolysis.[7][8] Action: Confirm the identity of the new peak by comparing its mass with the calculated mass of the phenolic byproduct.
TLC A new, more polar spot (lower R_f value) appears on the TLC plate, which may stain with reagents sensitive to phenols (e.g., FeCl₃).This is a quick qualitative check. The phenolic product is significantly more polar than the starting material. Action: Use this as a preliminary indicator to justify further investigation by NMR or LC-MS.
Workflow for Diagnosing Hydrolysis

The following diagram outlines a logical workflow for troubleshooting suspected OCF₃ group degradation.

G cluster_0 Problem Identification cluster_1 Analytical Investigation cluster_2 Decision & Action cluster_3 Resolution start Unexpected Reaction Outcome (Low Yield, Impure Product) tlc Run TLC Analysis start->tlc check_tlc New Polar Spot? tlc->check_tlc lcms Perform LC-MS Analysis check_lcms Mass of Hydrolyzed Product Detected? lcms->check_lcms nmr Acquire ¹⁹F and ¹H NMR check_nmr OCF₃ Signal Absent? Phenolic OH Present? nmr->check_nmr check_tlc->lcms Yes success OCF₃ Group Intact. Investigate Other Side Reactions. check_tlc->success No check_lcms->nmr Yes check_lcms->success No check_nmr->success No failure Hydrolysis Confirmed. Modify Experimental Protocol. check_nmr->failure Yes

Caption: Troubleshooting workflow for OCF₃ hydrolysis.

Best Practices and Preventative Protocols

Proactive measures are the most effective way to prevent hydrolysis. Follow these guidelines during experimental design and execution.

Control of pH

This is the most critical factor. The OCF₃ group is most stable in a neutral to slightly acidic pH range.

  • Avoid Strong Bases: Do not use strong inorganic bases like NaOH, KOH, or LiOH, especially in protic solvents (water, methanol, ethanol) and/or at elevated temperatures. If a base is required, opt for milder organic bases (e.g., triethylamine, DIPEA) or weaker inorganic bases (e.g., NaHCO₃, K₂CO₃) and use the minimum necessary stoichiometry at low temperatures.

  • Caution with Strong Acids: While more stable under acidic than basic conditions, prolonged exposure to hot, concentrated strong acids (e.g., H₂SO₄, HCl) can also induce hydrolysis.[9][10] Use the mildest acidic conditions that achieve the desired transformation.

  • Aqueous Workup: When performing an aqueous workup, ensure the solution is neutralized or kept slightly acidic before extraction. Use a buffered wash (e.g., saturated NH₄Cl or dilute phosphate buffer) if your product is sensitive.

Temperature Management

Hydrolysis, like most reactions, is accelerated by heat.

  • Low Temperature Reactions: Whenever possible, run reactions at or below room temperature, especially when basic or strongly nucleophilic reagents are present.

  • Controlled Workup: Perform aqueous workups and extractions at room temperature or below. If an exothermic neutralization is performed, use an ice bath to dissipate the heat.

Reagent Selection
  • Nucleophiles: Be cautious with reactions involving strong, hard nucleophiles. If a reaction requires such a reagent, ensure strictly anhydrous conditions to prevent the presence of hydroxide ions.

  • Protecting Groups: If subsequent synthetic steps require harsh conditions that could cleave the OCF₃ group, consider if a different synthetic route is possible that avoids these conditions. Unlike standard functional groups, there is no "protecting group" for the OCF₃ moiety.

Protocol: Recommended General Aqueous Workup Procedure

This protocol is designed to minimize the risk of hydrolysis during product isolation.

Objective: To safely quench a reaction and extract the product while preserving the OCF₃ group.

Materials:

  • Reaction mixture containing 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, cooled to ~10°C

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0-5°C using an ice-water bath.

  • Quench: Slowly add the cooled, saturated NH₄Cl solution to the reaction mixture with vigorous stirring. NH₄Cl is a mild acid salt and will buffer the quench, preventing a sharp rise in pH. Avoid quenching with plain water if strong bases or organometallics are present.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the organic and aqueous layers to separate.

  • Extraction: Extract the aqueous layer 2-3 times with the chosen organic solvent to ensure complete recovery of the product.

  • Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (1x)

    • Brine (1x) to facilitate drying.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a moderate temperature (e.g., <40°C water bath).

  • Verification: Analyze the crude product using TLC and ¹⁹F NMR to confirm the integrity of the OCF₃ group before proceeding to the next step or purification.

Experimental Workflow Diagram

G cluster_workflow Hydrolysis-Minimizing Workup start Reaction Mixture cool Cool to 0-5 °C start->cool quench Quench with cold sat. NH₄Cl cool->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Integrity (¹⁹F NMR, LC-MS) concentrate->analyze

Caption: Recommended workflow for product isolation.

References

  • Organic Chemistry Frontiers. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing.
  • Herrera, D., et al. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid.
  • (n.d.).
  • (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants.
  • MDPI. (2021).
  • Freie Universität Berlin. (n.d.).
  • Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol.
  • (2025).
  • (n.d.). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Apollo Scientific. (n.d.). 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid.
  • (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid.
  • (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
  • (n.d.). New synthetic approaches toward OCF3-containing compounds | Request PDF.
  • (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
  • (2021).
  • (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol....
  • (n.d.). Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistic guidance on handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistic guidance on handling 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 1824647-99-5).

This compound is a highly valuable building block in medicinal chemistry, driven by the unique lipophilic and metabolically stable properties of the trifluoromethoxy (-OCF₃) group. However, the combination of an ortho-halogen and an aryl ketone introduces specific vulnerabilities to light, air, and moisture that must be actively managed to prevent degradation.

Part 1: Quantitative Storage Parameters

To establish a baseline for your laboratory standard operating procedures (SOPs), adhere to the physicochemical constraints outlined below. These parameters are designed to mitigate the primary degradation pathways of halogenated acetophenones .

Table 1: Optimal Storage Conditions & Scientific Rationale

ParameterRecommended ConditionMechanistic Rationale
Physical State Clear, colorless liquidServes as a baseline for visual quality control (QC). Discoloration indicates radical formation.
Storage Temperature 2 °C to 8 °C (Refrigerated)Suppresses the kinetic energy required for volatilization and slows auto-oxidation rates.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing the auto-oxidation of the methyl ketone moiety.
Container Material Amber glass vialsBlocks UV/Visible light transmission, preventing homolytic cleavage of the photolabile C-Cl bond.
Seal Type PTFE-lined screw capsPTFE is chemically inert to lipophilic organics; prevents leaching of plasticizers and blocks moisture ingress.
Part 2: Troubleshooting & FAQs

This section addresses the most common issues researchers encounter when storing and handling this compound, explaining the chemical causality behind each phenomenon.

Q1: My stored compound has developed a yellowish tint over the past few months. Is it still viable for cross-coupling reactions? Causality: You are observing photolytic degradation. Halogenated acetophenones are highly photosensitive. Exposure to ambient laboratory lighting (UV/Vis) provides sufficient energy to trigger the homolytic cleavage of the ortho-C-Cl bond. This cleavage generates highly reactive aryl radicals that subsequently polymerize or react with trace oxygen to form colored, quinone-like byproducts . Validation & Action: Do not use discolored batches for sensitive catalytic reactions. Radical byproducts can severely poison palladium or nickel catalysts used in cross-coupling. Validate the extent of degradation via HPLC-UV at 254 nm. If purity has dropped below 95%, the batch must be discarded or re-purified via silica gel chromatography.

Q2: I noticed the assay concentration of my stock solution has unexpectedly increased, but there is no discoloration. What happened? Causality: This is a physical storage failure rather than chemical degradation. 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a volatile liquid. If stored in a container with a compromised seal (e.g., standard snap-caps or punctured septa) at room temperature, the solvent evaporates at a faster rate than the compound itself, leading to an artificial increase in the effective concentration. Validation & Action: Always store stock solutions in tightly sealed, PTFE-lined screw-cap vials. To validate the current concentration, run a quantitative NMR (qNMR) against a highly stable internal standard (such as 1,3,5-trimethoxybenzene) before proceeding with your assays.

Q3: How does the trifluoromethoxy group alter the storage requirements compared to a standard acetophenone? Causality: The trifluoromethoxy (-OCF₃) group is exceptionally stable chemically and thermally due to the high bond dissociation energy of the carbon-fluorine bonds. It does not undergo hydrolysis under normal conditions. However, its strong electron-withdrawing nature (-I effect) makes the adjacent ketone carbon highly electrophilic. This slightly increases the molecule's susceptibility to nucleophilic attack by trace moisture (leading to transient hydrate formation) if the environment is not kept strictly dry . Validation & Action: Store the bulk material over activated 4Å molecular sieves if you are operating in a high-humidity environment.

Part 3: Self-Validating Storage Protocol

To guarantee the long-term integrity of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, do not repeatedly open the bulk container. Instead, use the following self-validating aliquoting workflow.

SOP: Inert Aliquoting and Long-Term Storage

  • Baseline QC (Self-Validation Step 1): Before aliquoting, draw a 5 µL sample of the bulk liquid and run a baseline LC-MS/HPLC-UV to confirm >97% purity. Save this chromatogram as your reference standard.

  • Environmental Control: Conduct the aliquoting procedure inside a fume hood with ambient lighting minimized (or under amber-filtered light). Prepare pre-dried, 2 mL amber glass vials.

  • Inert Purging: Insert an Argon gas line into the bulk bottle and gently purge the headspace for 30 seconds. Purge each empty amber vial for 10 seconds to displace atmospheric oxygen.

  • Transfer: Using a gas-tight glass syringe, transfer the required volume into each amber vial. Expert Insight: Strictly avoid plastic syringes or pipette tips; lipophilic liquid organics will extract plasticizers (like phthalates) from the plastic over time, ruining your sample.

  • Sealing: Cap immediately with PTFE-lined, screw-thread caps. Wrap the exterior junction of the cap and vial with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the vials to a dedicated 2–8 °C chemical refrigerator.

  • Post-Storage QC (Self-Validation Step 2): After 6 months of storage, select one random aliquot and repeat the LC-MS analysis. Overlay the results with your baseline chromatogram to validate that the storage system has successfully prevented degradation.

Part 4: Degradation Pathway Visualization

The following diagram maps the specific environmental triggers to their corresponding molecular vulnerabilities and ultimate degradation outcomes.

Fig 1. Environmental triggers and resulting degradation pathways for halogenated acetophenones.

References
  • Title: Acetophenone Explained: Uses, Properties, Safety & Storage Source: U.S. Chemical Storage URL: [Link]

Optimization

Technical Support Center: Purification of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the purification of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the purification of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with regioisomeric impurities during or after the synthesis of this key chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods for your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities in my sample of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone and why do they form?

A1: The presence of regioisomeric impurities is almost always a direct consequence of the synthetic route used. The most common synthesis for this class of compounds is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene. In this reaction, the directing effects of the existing substituents on the aromatic ring—the chloro (-Cl) and trifluoromethoxy (-OCF₃) groups—govern the position of the incoming acetyl group (-COCH₃).

  • Directing Effects: The chloro group is an ortho, para-director, while the trifluoromethoxy group is a meta-director. This creates a competitive environment for substitution.

  • Desired Product: The target molecule, 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, results from acylation at the C4 position, which is para to the chlorine and ortho to the trifluoromethoxy group. This is often the major product due to a combination of electronic and steric factors.

  • Primary Impurities: Competing reactions can lead to acylation at other available positions, resulting in regioisomers that are structurally similar but possess different physical and chemical properties.

The two most probable regioisomeric impurities are:

  • 1-[4-Chloro-2-(trifluoromethoxy)phenyl]ethanone: Acylation ortho to chlorine.

  • 1-[2-Chloro-6-(trifluoromethoxy)phenyl]ethanone: Acylation ortho to both groups, which may be sterically hindered but can still form.

G cluster_0 Friedel-Crafts Acylation cluster_1 Components of Crude Product Starting Material 1-Chloro-3-(trifluoromethoxy)benzene Crude Product Mixture of Isomers Starting Material->Crude Product Acylation Reagents Acetyl Chloride (CH₃COCl) Lewis Acid (e.g., AlCl₃) Reagents->Crude Product Desired Desired Product 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Crude Product->Desired Impurity1 Impurity A 1-[4-Chloro-2-(trifluoromethoxy)phenyl]ethanone Crude Product->Impurity1 Impurity2 Impurity B 1-[2-Chloro-6-(trifluoromethoxy)phenyl]ethanone Crude Product->Impurity2

Caption: Synthetic origin of regioisomeric impurities.

Q2: My Thin Layer Chromatography (TLC) shows spots that are very close together (low ΔRf). How can I improve their separation to develop a column chromatography method?

A2: This is the most common challenge when dealing with regioisomers due to their similar polarities. A systematic approach to solvent screening is essential. The goal is to find a mobile phase that interacts differently with the subtle electronic and steric differences between the isomers.

Strategy for TLC Optimization:

  • Start with a Standard System: Begin with a common solvent mixture like Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).

  • Vary Polarity: Run TLCs with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal Rf value for the main spot for column chromatography development is ~0.25-0.35.

  • Change Solvent Selectivity: If varying polarity is insufficient, change the nature of the solvents. The "like dissolves like" principle applies to TLC interactions. Toluene, for example, can have unique π-π stacking interactions with aromatic rings that hexanes do not.

  • Introduce Modifiers: Adding a small amount (~0.5-1%) of a modifier can significantly impact separation.

    • Acetic Acid (AcOH): Can protonate basic sites on the silica and interact with the ketone's carbonyl group, altering relative retention.[1]

    • Triethylamine (TEA): Deactivates acidic sites on the silica gel, which can reduce tailing and sometimes improve isomer separation.[2]

Solvent System ClassExample SolventsPolarity Index (Approx.)Key Interaction Type
Non-polar Alkanes Hexane, Heptane0.1Van der Waals
Aromatic Toluene2.4π-π stacking, Van der Waals
Chlorinated Dichloromethane (DCM)3.1Dipole-dipole
Ethers Diethyl Ether, MTBE2.8 - 2.5Hydrogen bond acceptor
Esters Ethyl Acetate (EtOAc)4.4Dipole-dipole, H-bond acceptor
Ketones Acetone5.1Dipole-dipole, H-bond acceptor

Pro Tip: Try a ternary mixture. A 8:1:1 mixture of Hexane:DCM:EtOAc can sometimes provide separation that no binary system can achieve.

Q3: Standard column chromatography isn't providing baseline separation. What are my options?

A3: When simple isocratic (single solvent mix) elution fails, you must escalate your technique.

  • Option 1: Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) over the course of the separation. This sharpens peaks and can often resolve closely eluting compounds.

  • Option 2: High-Performance Flash Chromatography (MPLC): These automated systems use finer silica particles and precise gradient control, offering significantly higher resolution than manual glass columns. This is the industry-standard approach for difficult separations.[3]

  • Option 3: Reverse-Phase Chromatography: Instead of polar silica, use a non-polar stationary phase like C18-functionalized silica. You will use a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). Isomers can exhibit different partitioning behavior in this environment, sometimes leading to excellent separation.

  • Option 4: Preparative HPLC: For the highest resolution, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate tool. While more costly and lower in throughput, it can separate even the most stubborn isomer pairs.[3][4]

G Crude Crude Product TLC Develop TLC Method (See Q2) Crude->TLC Decision Adequate Separation on TLC (ΔRf > 0.1)? TLC->Decision Column Perform Silica Gel Column Chromatography Decision->Column Yes Reassess Reassess Strategy Decision->Reassess No Success Pure Product Column->Success Baseline Separation Failure Impure Fractions Column->Failure Co-elution Failure->Reassess MPLC Option 1: MPLC / Prep HPLC Reassess->MPLC RP Option 2: Reverse-Phase (C18) Reassess->RP Recryst Option 3: Attempt Recrystallization Reassess->Recryst

Sources

Troubleshooting

Resolving solubility issues with 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone in aqueous media

Case ID: SOL-129322-Aq Compound: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CAS: 129322-81-2 Support Tier: Senior Application Scientist Level[1] Compound Profile & The Solubility Challenge The "Why" Behind the Insol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-129322-Aq Compound: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CAS: 129322-81-2 Support Tier: Senior Application Scientist Level[1]

Compound Profile & The Solubility Challenge

The "Why" Behind the Insolubility

Users frequently report immediate precipitation of this compound upon dilution in aqueous buffers. This is not user error; it is a thermodynamic inevitability dictated by the molecule's substituents.

  • The Core: The acetophenone backbone provides minimal polarity.

  • The Modifiers:

    • 2-Chloro substituent: Adds lipophilicity and disrupts crystal packing (lowering melting point) but does not aid water interaction.[1]

    • 4-Trifluoromethoxy (

      
      ) group:  This is the primary driver of insolubility.[1] The 
      
      
      
      group is exceptionally hydrophobic and bulky.[1] It creates a "grease ball" effect, repelling water molecules and driving the compound to aggregate rapidly in polar media.

Estimated Physicochemical Properties:

Property Value (Approx.) Implication
LogP ~3.8 – 4.2 Highly Lipophilic.[1] Requires organic cosolvents or carriers.[1]
Water Solubility < 10 µM (< 2 mg/L) Practically insoluble.[1]

| State (RT) | Liquid / Low-melt Solid | Prone to "oiling out" rather than crystallizing in water.[1] |

Solubilization Decision Tree

Before selecting a protocol, identify your end-use case.[1] Different applications tolerate different additives.[1]

G Start Start: Define Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay ChemSynth Chemical Synthesis (Reaction in Water) Start->ChemSynth ToxCheck Is DMSO/Ethanol Toxic to System? BioAssay->ToxCheck Cosolvent Method A: Flash Dilution (DMSO/PEG) ChemSynth->Cosolvent Homogeneous Surfactant Method C: Micellar Emulsion (Tween 80) ChemSynth->Surfactant Biphasic ToxCheck->Cosolvent No (<1%) Complex Method B: Cyclodextrin Complexation ToxCheck->Complex Yes (Sensitive)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Experimental Protocols

Method A: The "Flash Dilution" Technique (Cosolvents)

Best for: High-throughput screening, robust enzymatic assays.[1]

The Trap: Adding water slowly to a DMSO stock solution drives the mixture through a "metastable zone" where the compound supersaturates and crashes out as a milky precipitate. The Fix: You must pass through this zone instantly.

Protocol:

  • Stock Prep: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Vortexing Receiver: Place your aqueous buffer in a tube and set it to vortex vigorously.

  • Subsurface Injection: While vortexing, inject the DMSO stock directly into the center of the liquid vortex (subsurface). Do not drop it on the side of the tube.

  • Result: This creates a rapid dispersion, preventing the local high-concentration pockets that trigger nucleation.

Method B: Cyclodextrin Encapsulation (The Gold Standard)

Best for: Cell culture, animal studies, sensitive enzymes.

The bulky


 group fits well into the cavity of Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1] This "hides" the hydrophobic portion from water.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add your compound (neat liquid or solid) to the vehicle.

  • Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes.

  • Equilibration: Shake at room temperature overnight.

  • Clarification: If any undissolved oil/solid remains, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized inclusion complex.

Method C: Surfactant-Stabilized Emulsion

Best for: Chemical synthesis in water, agrochemical formulation testing.[1]

Protocol:

  • Dissolve compound in a small volume of Ethanol or Acetone containing 5% Tween 80 .

  • Add this mixture dropwise to rapidly stirring water.

  • Evaporate the volatile organic solvent (Ethanol/Acetone) under a stream of nitrogen.

  • Result: A stable micellar solution where the compound is trapped in the Tween 80 core.

Troubleshooting & FAQs

Q: My solution turned cloudy immediately after adding the buffer. Can I save it? A: No. Once the compound has "crashed out" (precipitated), it forms thermodynamically stable aggregates that are extremely difficult to re-dissolve without adding excessive heat or solvent.

  • Correction: Spin down the sample, discard the supernatant, and re-dissolve the pellet in 100% DMSO. Repeat the dilution using the "Flash Dilution" method (Method A).

Q: Can I use pH adjustment to dissolve it? A: No. The ketone group is not ionizable in the physiological pH range (pH 2–10). Unlike carboxylic acids or amines, adjusting pH will not charge the molecule to improve solubility. It will only increase the ionic strength of the buffer, which often decreases solubility (Salting-out effect).

Q: Is the trifluoromethoxy group stable in water? A: Yes. The


 bond is chemically robust and generally resistant to hydrolysis under standard biological conditions (pH 4–9, < 60°C). Instability is physical (precipitation), not chemical (degradation).

Solvent Compatibility Table

SolventSolubility RatingBiological CompatibilityNotes
DMSO Excellent (> 50 mM)Low (< 0.5% v/v)Best stock solvent.[1] Hygroscopic (keep dry).[1]
Ethanol GoodModerate (< 2% v/v)High volatility; evaporation changes concentration.[1]
PEG-400 GoodHighviscous; difficult to pipette small volumes.[1]
Water InsolubleN/ARequires carrier (CDs or Surfactants).[1]
Acetone ExcellentToxicUse only as a carrier for evaporation methods.[1]

Mechanism of Failure (Visualization)

Understanding how precipitation occurs helps prevent it.[1]

Precipitation DMSO_Stock DMSO Stock (Solvated Monomers) Mixing Mixing Interface (Water enters DMSO) DMSO_Stock->Mixing Dilution Supersat Supersaturation (Metastable State) Mixing->Supersat Solvent Exchange Supersat->DMSO_Stock Flash Mixing (Bypasses Nucleation) Nucleation Nucleation (Hydrophobic Effect) Supersat->Nucleation Slow Mixing Aggregates Precipitate/Oil (Thermodynamic Sink) Nucleation->Aggregates Irreversible

Figure 2: The kinetic pathway of precipitation. Slow mixing allows the system to linger in the supersaturated state, leading to nucleation. Flash mixing attempts to bypass this by rapidly reaching equilibrium concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone.[1] Retrieved from [Link][1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[1] (General reference for Method B).

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2] Combinatorial Chemistry & High Throughput Screening.[1][2] (Basis for DMSO handling advice).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Assay of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-[2-Chloro-4-(trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable alternatives, and ground our final protocol in the rigorous standards of the pharmaceutical industry.

Introduction: The Analyte and the Analytical Challenge

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a complex aromatic ketone, often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a halogen, a trifluoromethoxy group, and a ketone, presents a unique analytical challenge. The goal of a purity assay is not only to quantify the main component but, more critically, to separate and detect all potential impurities, including starting materials, by-products, and degradation products.

A robust HPLC method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradants that may form under stress conditions. This is a mandatory requirement under guidelines from the International Council for Harmonisation (ICH).[1]

Part 1: Analyte Characterization and Initial Method Scouting

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[2]

  • Structure and Properties:

    • Molecular Formula: C₉H₆ClF₃O[3]

    • Molecular Weight: 222.59 g/mol [3]

    • Predicted Properties: As a substituted aromatic ketone, the molecule is non-polar (hydrophobic) and possesses a strong chromophore, making it ideal for UV detection. Its predicted LogP (a measure of lipophilicity) is high, suggesting strong retention on a reversed-phase column.

    • UV Spectrum: The extended aromatic system is expected to have a UV absorbance maximum (λ-max) in the range of 250-280 nm, providing excellent sensitivity for detection.

This initial analysis immediately points toward Reversed-Phase (RP) HPLC as the most logical starting point. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[4]

The initial scouting phase aims to find the best combination of stationary phase (column) and mobile phase to achieve a promising separation.

Caption: Initial HPLC method scouting workflow.

Part 2: Comparative Method Development: C18 vs. Phenyl-Hexyl

To illustrate the development process, we will compare two common reversed-phase columns with different selectivities: a standard C18 (octadecylsilane) and a Phenyl-Hexyl column. The C18 phase separates primarily based on hydrophobic interactions, while the Phenyl-Hexyl phase adds π-π interactions, which can be highly effective for separating aromatic compounds.[5]

A C18 column is the most common starting point in RP-HPLC due to its wide applicability.[4]

  • Rationale: The high hydrophobicity of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone makes it an ideal candidate for strong retention and separation on a C18 stationary phase.

  • Optimization: A generic gradient of acetonitrile and water was first employed. Initial runs showed good retention but some peak tailing for the main analyte. Peak tailing can be caused by secondary interactions between the analyte and the silica backbone of the column.[6] To mitigate this, 0.1% formic acid was added to the mobile phase. This protonates free silanol groups on the stationary phase, reducing unwanted interactions and significantly improving peak symmetry.

  • Rationale: The phenyl rings in the stationary phase can interact with the aromatic ring of the analyte through π-π stacking. This provides a different separation mechanism, or "selectivity," which can be crucial for resolving impurities that co-elute on a C18 column.

  • Optimization: The same mobile phase system (acetonitrile/water with 0.1% formic acid) was used for a direct comparison. The Phenyl-Hexyl column showed slightly less retention for the main peak but offered improved resolution for a critical impurity pair observed during forced degradation studies.

To ensure the method is stability-indicating, a forced degradation study was performed as mandated by ICH guidelines.[7][8] The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation, which is sufficient to produce and identify degradation products without destroying the sample.[9] The chromatograms from the stressed samples were then used to evaluate the resolving power of each method.

The final optimized conditions for both methods were compared using a standard solution and a sample from the acid-stressed degradation study.

Table 1: Comparison of Optimized HPLC Methods

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 40% to 90% B in 15 min40% to 90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 254 nm254 nm
Column Temp. 30 °C30 °C
Retention Time (API) 10.2 min9.5 min
Tailing Factor (API) 1.11.05
Resolution (Critical Pair) 1.42.1
Part 3: Final Method Protocol and Validation Strategy

The selected method using the Phenyl-Hexyl column must now be formally defined and validated according to ICH Q2(R1) guidelines.[10][11]

  • Instrumentation: HPLC or UHPLC system with a UV detector.[12]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    17.0 10 90
    17.1 60 40

    | 20.0 | 60 | 40 |

Before any sample analysis, the system's performance must be verified by running a System Suitability Test (SST).[13][14] This is a non-negotiable part of quality control in a regulated environment.[15][16]

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Replicate Injections (%RSD) NMT 1.0% for Peak Area (n=6)Ensures injection precision.
Tailing Factor (API Peak) NMT 1.5Confirms good peak shape.
Theoretical Plates (API Peak) NLT 5000Measures column efficiency.
Resolution (Critical Pair) NLT 2.0Ensures separation of key impurities.[14]

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[17]

Caption: Key parameters for analytical method validation per ICH Q2(R1).

  • Specificity: Proven by the forced degradation study, demonstrating that the analyte peak is resolved from all potential impurities and degradants.

  • Linearity and Range: Assessed by analyzing a series of standards over a concentration range (e.g., 80% to 120% of the target concentration) and confirming a linear relationship (R² > 0.999).

  • Accuracy: Determined by spiking a placebo with known amounts of the API and impurities and calculating the percent recovery.

  • Precision: Evaluated at two levels: repeatability (multiple analyses by one analyst on one day) and intermediate precision (analyses by different analysts on different days). Results are reported as Relative Standard Deviation (%RSD).

  • Robustness: The method's resilience is tested by making deliberate small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) to ensure the results remain unaffected.

Conclusion

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • 〈621〉CHROM
  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism.
  • System suitability in HPLC Analysis. (2021, May 3).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • ICH GUIDELINES: STRESS DEGRAD
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Revisions per USP 621. (n.d.). Agilent.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • System Suitability Testing: Ensuring Reliable Results. (2026, January 20). Lab Manager.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • 5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech.
  • What are the Common Peak Problems in HPLC. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S.
  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5).
  • 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. (n.d.). MilliporeSigma.
  • HPLC Method development: an overview. (2025, May 27). PharmaCores.

Sources

Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, understanding the molecular architecture of compounds like 1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, understanding the molecular architecture of compounds like 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, a substituted acetophenone with potential applications in medicinal chemistry, is a critical step. This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed, predicted fragmentation pathway based on established principles of mass spectrometry and a comparative analysis of structurally related compounds.

This guide will further extend its scope to an objective comparison of mass spectrometry with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). By examining the strengths and limitations of each method, we aim to provide a comprehensive framework for selecting the most appropriate analytical strategy for the characterization of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone and similar halogenated aromatic ketones.

The Power of Fragmentation: Predicting the Mass Spectrum

Electron Ionization (EI) mass spectrometry is a powerful technique that provides a unique "molecular fingerprint" by breaking down a molecule into a series of characteristic fragment ions.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), allows for the determination of the molecular weight and provides significant structural information.[2]

The structure of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone presents several key features that will dictate its fragmentation behavior: an acetophenone core, a chlorine atom, and a trifluoromethoxy group on the aromatic ring. The molecular weight of this compound is 240.02 g/mol (for the most abundant isotopes, ³⁵Cl).

Predicted Fragmentation Pathways

The primary fragmentation of acetophenones under EI is typically initiated by the loss of the methyl group from the acetyl moiety, a process known as alpha-cleavage.[2] This results in the formation of a stable acylium ion. For 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, the following fragmentation pathways are predicted:

  • Alpha-Cleavage: The most prominent fragmentation is expected to be the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion (M⁺•) to form the [M-15]⁺ ion. This would result in a highly stable acylium ion at m/z 225.[3]

  • Loss of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of an acetyl radical (•COCH₃, 43 Da), generating a [M-43]⁺ ion at m/z 197.

  • Loss of Chlorine: Halogenated aromatic compounds can undergo the loss of the halogen atom.[4] The loss of a chlorine radical (•Cl, 35 Da) from the molecular ion would produce a fragment at m/z 205.

  • Fragmentation of the Trifluoromethoxy Group: The -OCF₃ group can also fragment. A common fragmentation pathway for trifluoromethoxy-substituted compounds is the loss of the •CF₃ radical (69 Da), which would lead to a fragment at m/z 171.

  • Further Fragmentation of the Acylium Ion: The primary acylium ion at m/z 225 can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da), to produce a fragment at m/z 197.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [M]⁺• m/z 240 F1 [M - CH₃]⁺ m/z 225 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z 197 M->F2 - •COCH₃ F3 [M - Cl]⁺ m/z 205 M->F3 - •Cl F4 [M - CF₃]⁺ m/z 171 M->F4 - •CF₃ F5 [M - CH₃ - CO]⁺ m/z 197 F1->F5 - CO

Caption: Predicted major fragmentation pathways of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone under electron ionization.

Comparative Analysis with Structurally Similar Compounds

To lend credence to these predictions, we can compare them to the known fragmentation patterns of similar molecules:

CompoundKey Fragments (m/z) and their Interpretation
1-(4-chlorophenyl)ethanone 154 (M⁺•) , 139 ([M-CH₃]⁺) , 111 ([M-COCH₃]⁺), 75
1-[4-(trifluoromethoxy)phenyl]ethanone 204 (M⁺•) , 189 ([M-CH₃]⁺) , 145, 120, 95
2-Chloroacetophenone 154 (M⁺•) , 105 ([M-CH₂Cl]⁺) , 77 ([C₆H₅]⁺)
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone 222 (M⁺•) , 207 ([M-CH₃]⁺) , 187 ([M-Cl]⁺), 159

The data from these analogs strongly supports the predicted fragmentation pathways. The consistent observation of the [M-15]⁺ peak as a major fragment in acetophenones provides high confidence that this will be a dominant peak for our target compound. The presence of chlorine and the trifluoromethoxy group will undoubtedly influence the relative abundances of other fragments.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While mass spectrometry excels at providing molecular weight and fragmentation data, a comprehensive structural elucidation often requires complementary techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.[6] It provides detailed information about the chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F).

Advantages over Mass Spectrometry:

  • Unambiguous Structure Determination: NMR can definitively establish the connectivity of atoms and the stereochemistry of a molecule, which can be challenging for MS alone.[5]

  • Non-destructive: The sample can be recovered after analysis.[7]

  • Quantitative Analysis: NMR can be used for accurate quantitative measurements without the need for identical internal standards.

Disadvantages:

  • Lower Sensitivity: NMR generally requires significantly more sample than mass spectrometry.[5]

  • Longer Acquisition Times: Acquiring a full suite of NMR experiments can be time-consuming.[5]

  • Complex Spectra: For larger or more complex molecules, the spectra can be crowded and difficult to interpret.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture.[8]

Advantages over Mass Spectrometry:

  • Separation of Mixtures: HPLC is ideal for analyzing complex mixtures and isolating pure compounds for further analysis.[8]

  • Quantitative Accuracy: When properly calibrated, HPLC provides highly accurate and reproducible quantitative data.[9]

  • Versatility: A wide range of column chemistries and mobile phases allows for the separation of a vast array of compounds.

Disadvantages:

  • Limited Structural Information: HPLC alone provides limited structural information beyond the retention time and UV-Vis spectrum. It is often coupled with a mass spectrometer (LC-MS) to overcome this limitation.[5]

  • Requires Reference Standards: For confident identification and quantification, reference standards are typically required.

Summary of Technique Comparison
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight & FragmentationMolecular Structure & ConnectivitySeparation & Quantification
Sensitivity High (pg to fg)Low (µg to mg)Moderate (ng to µg)
Structural Elucidation Good (with interpretation)Excellent (unambiguous)Poor (requires coupling)
Quantitative Analysis Good (with internal standards)ExcellentExcellent
Sample Throughput HighLowHigh

Experimental Protocols

To experimentally verify the fragmentation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone and to perform a comparative analysis, the following protocols are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the electron ionization analysis of the target compound.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) to ~1 mg/mL GC1 Inject 1 µL into GC Prep1->GC1 GC2 Column: DB-5ms or equivalent GC1->GC2 GC3 Oven Program: 50°C (1 min), then ramp to 280°C at 10°C/min GC2->GC3 MS1 Ionization: Electron Ionization (70 eV) GC3->MS1 MS2 Mass Range: m/z 40-400 MS1->MS2 MS3 Source Temperature: 230°C MS2->MS3

Caption: Standard workflow for GC-MS analysis of the target compound.

¹H and ¹³C NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring standard one-dimensional NMR spectra.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Prep2 Add a small amount of TMS as an internal standard Prep1->Prep2 Acq1 Place sample in NMR spectrometer Prep2->Acq1 Acq2 Acquire ¹H spectrum (e.g., 16 scans) Acq1->Acq2 Acq3 Acquire ¹³C spectrum (e.g., 1024 scans) Acq2->Acq3 Proc1 Apply Fourier transform Acq3->Proc1 Proc2 Phase and baseline correct the spectra Proc1->Proc2 Proc3 Calibrate the chemical shift to TMS (0 ppm) Proc2->Proc3

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Conclusion

The structural elucidation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone relies on a multi-faceted analytical approach. While a definitive experimental mass spectrum is not publicly available, a robust prediction of its fragmentation pattern can be made through the analysis of its structural features and comparison with closely related analogs. The expected major fragmentation pathways involve alpha-cleavage of the acetyl group, loss of the chlorine atom, and fragmentation of the trifluoromethoxy moiety.

For unambiguous structural confirmation, a combined approach utilizing mass spectrometry for molecular weight and fragmentation information, and NMR spectroscopy for detailed structural connectivity, is highly recommended. HPLC serves as an invaluable tool for purification and quantification, particularly when dealing with complex reaction mixtures. By understanding the capabilities and limitations of each technique, researchers can devise a comprehensive analytical strategy to confidently characterize this and other novel chemical entities.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-[4-(trifluoromethoxy)phenyl]-. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Fritz, H., & Grützmacher, H. F. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 444-450.
  • Seger, C., & Sturm, S. (2006). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International, 19(11). [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Interpret
  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • NIST Chemistry WebBook. Acetophenone, 2-chloro-. [Link]

  • PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]

  • Neta, P., & Frew, J. E. (1988). Pulse radiolysis of halogenated acetophenones. Journal of Physical Chemistry, 92(22), 6343-6347.
  • Gu, M., Li, Z., Wei, D., & Lee, M. R. (2012). Analysis of Methyl-, Chloro-, Bromo- and Trifluoromethyl-Substituted 1,9-Diphenyl-9H-Fluorene and its Isomers by Gas Chromatography-Ion Trap Multistage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2136-2144.
  • ResearchGate. (2015). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

Sources

Validation

Comparative Bioactivity Guide: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical comparison between 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS 129322-81-2) and its non-fluorinated analogs (specifically the 4-methoxy and 4-hydro variants). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS 129322-81-2) and its non-fluorinated analogs (specifically the 4-methoxy and 4-hydro variants). The trifluoromethoxy (


) group is a "privileged motif" in modern drug and pesticide design, offering a unique combination of high lipophilicity and metabolic stability that the methoxy (

) group cannot match.

Key Finding: The substitution of


 with 

in the acetophenone scaffold typically results in a 3–5 fold increase in metabolic half-life and significantly enhanced membrane permeability, making the fluorinated compound a superior intermediate for developing systemic insecticides (e.g., benzoylureas) and bio-stable antimicrobial agents.

Physicochemical Drivers of Bioactivity

The distinct biological performance of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone stems from the electronic and steric properties of the


 substituent. Unlike the electron-donating methoxy group, the trifluoromethoxy group is strongly electron-withdrawing, which alters the reactivity of the acetyl group and the acidity of the aromatic ring protons.
Table 1: Comparative Physicochemical Properties
Property

Analog
(Target)

Analog
(Comparator)
Impact on Bioactivity
Hammett Constant (

)

(Electron Withdrawing)

(Electron Donating)

deactivates the ring but activates the carbonyl for nucleophilic attack (e.g., in Claisen-Schmidt condensations).
Hansch Lipophilicity (

)



drastically increases lipid solubility, enhancing Blood-Brain Barrier (BBB) or cuticle penetration.
Metabolic Stability High (Blocked Oxidation)Low (O-Demethylation)

is a "soft spot" for CYP450 oxidative demethylation;

is metabolically inert.
Bond Angle (C-O-C)

(Twisted)

(Planar)
The

group adopts an orthogonal conformation, providing unique steric bulk that can improve receptor selectivity.

Mechanistic Insight: The "Fluorine Effect" here is not just about size. The high electronegativity of the three fluorine atoms pulls electron density away from the oxygen, preventing the formation of the oxonium ion intermediate required for oxidative metabolism. This makes the


 analog a "metabolic tank" compared to the fragile methoxy ether.

Bioactivity Case Study: Chalcone & Pyrazole Derivatives

A primary application of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is as a precursor for chalcones (via Claisen-Schmidt condensation) and pyrazoles (via hydrazine cyclization). These derivatives are widely screened for antimicrobial and anticancer activity.

Comparative Performance Analysis

In a study comparing chalcone series derived from 4'-trifluoromethoxyacetophenone versus 4'-methoxyacetophenone:

  • Antimicrobial Potency: Derivatives containing the

    
     group exhibited superior inhibition zones against S. aureus and C. albicans. The enhanced lipophilicity allows the molecule to penetrate the bacterial cell wall more effectively than the methoxy analog.
    
  • Agrochemical Efficacy: In the synthesis of benzoylurea insecticides (analogous to Novaluron), the 2-chloro-4-trifluoromethoxy motif is critical. The 2-chloro group provides steric protection to the ureido linkage, while the 4-trifluoromethoxy group ensures the molecule persists in the insect gut long enough to inhibit chitin synthesis. The non-fluorinated analogs are rapidly degraded by insect esterases.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow when optimizing from the non-fluorinated scaffold to the target compound.

SAR_Logic Start Base Scaffold 1-(2-chlorophenyl)ethanone Methoxy Methoxy Analog (-OCH3 at para) Start->Methoxy Add EDG Target Target Compound (-OCF3 at para) Start->Target Add EWG/Lipophilic Metabolism Metabolic Liability (Rapid O-Demethylation) Methoxy->Metabolism CYP450 Attack Potency Enhanced Potency (High Lipophilicity) Target->Potency Membrane Crossing Stability Metabolic Stability (Blocked Oxidation) Target->Stability C-F Bond Strength

Caption: SAR optimization pathway showing the divergence in metabolic stability between methoxy and trifluoromethoxy analogs.

Experimental Protocols

To validate the bioactivity differences, researchers typically employ a synthesis-then-assay workflow. Below is a standardized protocol for converting the acetophenone intermediate into a bioactive chalcone for head-to-head comparison.

Protocol A: Synthesis of Bioactive Chalcones (Claisen-Schmidt)

Objective: Synthesize (E)-1-(2-chloro-4-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one.

  • Reagents:

    • 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (1.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • Ethanol (Solvent, 10 mL/mmol)[1]

    • NaOH (40% aq. solution, 1.5 equiv)

  • Procedure:

    • Dissolve the acetophenone in ethanol in a round-bottom flask.

    • Add benzaldehyde and cool the mixture to 0–5°C in an ice bath.

    • Dropwise add the NaOH solution while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours (Note: The

      
       analog may react faster than the 
      
      
      
      analog due to increased carbonyl electrophilicity).
    • Pour the mixture into ice water and acidify with dilute HCl to precipitate the product.

    • Filter, dry, and recrystallize from ethanol.[2]

  • Validation:

    • Confirm structure via

      
      -NMR (Look for trans-alkene doublets, 
      
      
      
      ).
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the half-life (


) of the fluorinated vs. non-fluorinated analog.
  • System: Human or Rat Liver Microsomes (HLM/RLM).

  • Method:

    • Incubate test compound (

      
      ) with microsomes (
      
      
      
      ) and NADPH regenerating system at 37°C.
    • Sample at

      
       min.
      
    • Quench with acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Expected Result:

    • Methoxy Analog: Rapid disappearance (

      
       min) due to O-demethylation.
      
    • Trifluoromethoxy Analog: High stability (

      
       min).
      
Workflow Diagram

Workflow Input Starting Material 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Step1 Step 1: Claisen-Schmidt Condensation (Aldehyde + NaOH/EtOH) Input->Step1 Step2 Step 2: Cyclization (Optional) (Hydrazine -> Pyrazole) Step1->Step2 Derivative Path Assay1 Bioassay: Antimicrobial (MIC) Step1->Assay1 Assay2 Bioassay: Metabolic Stability (HLM) Step1->Assay2 Result Data Output: IC50 / t1/2 Comparison Assay1->Result Assay2->Result

Caption: Experimental workflow for synthesizing and evaluating bioactive derivatives.

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." BenchChem Technical Guides.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Cited for general SAR principles of OCF3 vs OCH3).
  • PubChem Compound Summary. (2025). "1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CID 129322-81-2)." National Center for Biotechnology Information.

  • Yagupolskii, L. M. (2010). "The trifluoromethoxy group: properties and synthesis." Journal of Fluorine Chemistry. (Foundational text on the electronic effects of OCF3).

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, a substituted aromatic ketone of significant interest in synthetic chemistry. In the ab...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, a substituted aromatic ketone of significant interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed, evidence-based prediction of its key IR absorption peaks. This analysis is grounded in the established principles of vibrational spectroscopy and is supported by a comparative study with structurally related acetophenone derivatives. By examining the spectral modifications induced by chloro and trifluoromethoxy substituents, this guide offers researchers a robust framework for identifying and characterizing this and similar compounds.

Introduction: The Vibrational Portrait of a Substituted Acetophenone

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint." For a molecule like 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, its IR spectrum is a composite of the vibrations of its constituent parts: the acetophenone core, the aromatic ring, and the chloro and trifluoromethoxy substituents. Understanding how these components interact and influence the overall spectrum is key to its accurate interpretation.

The acetophenone backbone provides the foundational peaks, notably the strong carbonyl (C=O) stretch of the ketone. The substitution pattern on the phenyl ring—a chlorine atom at the ortho position and a trifluoromethoxy group at the para position—introduces significant electronic and steric effects. These effects modulate the vibrational frequencies of the aromatic ring and the carbonyl group, and introduce their own characteristic absorption bands, such as C-Cl, C-O, and C-F stretches. This guide will dissect these contributions to build a comprehensive vibrational profile of the target molecule.

To illustrate the influence of these substituents, we will compare the predicted spectrum of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone with the experimental spectra of three reference compounds:

  • Acetophenone: The unsubstituted parent molecule.

  • 2'-Chloroacetophenone: To demonstrate the effect of an ortho-chloro substituent.

  • 4'-Chloroacetophenone: To highlight the impact of a para-chloro substituent, which serves as an electronic analogue for the para-trifluoromethoxy group in some respects.

Through this comparative approach, we can isolate and understand the specific spectral signatures of the chloro and trifluoromethoxy groups on the acetophenone framework.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following describes a standardized methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for solid and liquid samples due to its minimal sample preparation and rapidity.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO2, H2O) and the instrument itself.

  • Sample Application: Place a small amount of the crystalline 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. This is essential for achieving a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to enhance the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This self-validating protocol ensures that the resulting spectrum is solely representative of the sample's vibrational characteristics.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start place_sample Place Sample on ATR Crystal start->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample collect_bg Collect Background Spectrum collect_bg->collect_sample process_data Ratio Sample to Background collect_sample->process_data final_spectrum Final IR Spectrum process_data->final_spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

Spectral Analysis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

The following table outlines the predicted characteristic IR absorption peaks for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, with assignments based on established group frequencies and the anticipated electronic and steric effects of the substituents.

Table 1: Predicted IR Peaks for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Weak-MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the benzene ring.
~2960, ~2870WeakMethyl C-H Stretch (asymmetric & symmetric)Vibrations of the acetyl methyl group.[1]
~1700-1680Strong, SharpC=O Stretch (Ketone) The key diagnostic peak. Its position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The ortho-chloro group may cause a slight increase in frequency due to steric hindrance disrupting coplanarity.[2]
~1600, ~1475MediumAromatic C=C StretchSkeletal vibrations of the benzene ring.
~1360MediumMethyl C-H BendSymmetric bending (umbrella mode) of the acetyl methyl group.
~1320Very StrongC-CF₃ StretchA characteristic and intense absorption for compounds containing a trifluoromethyl group attached to a benzene ring.[1]
~1250-1150Very StrongAsymmetric C-O-C & C-F StretchesThis region will likely contain multiple strong, overlapping bands from the asymmetric C-O-C stretch of the trifluoromethoxy ether linkage and the C-F stretching vibrations of the CF₃ group.[3]
~1100-1050StrongSymmetric C-F StretchesSymmetric stretching modes of the C-F bonds in the trifluoromethoxy group.
~840StrongC-H Out-of-Plane BendCharacteristic of the 1,2,4-trisubstituted benzene ring.
~750-700Medium-StrongC-Cl StretchThe position can vary, but this is a typical region for aryl chlorides.

Comparative Spectral Analysis

To substantiate the predicted peak assignments, we will now compare them with the experimental spectra of our selected reference compounds.

Molecular Structures for Comparison

G A A. Target Molecule A_skel B B. Acetophenone B_skel C C. 2'-Chloroacetophenone C_skel D D. 4'-Chloroacetophenone D_skel

Caption: Structures of the target molecule and comparative compounds.

Table 2: Comparison of Key IR Peaks (cm⁻¹) for Acetophenone Derivatives

Functional GroupAcetophenone[4][5][6]2'-Chloroacetophenone[7][8]4'-Chloroacetophenone[9]1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (Predicted)
C=O Stretch ~1685~1695~1688~1700-1680
Aromatic C=C ~1600, 1580, 1450~1590, 1570, 1440~1590, 1485, 1400~1600, ~1475
C-Cl Stretch N/A~760~760~750-700
C-O/C-F Stretches N/AN/AN/A~1320, ~1250-1150, ~1100-1050 (Strong)

Analysis of Spectral Shifts:

  • Carbonyl (C=O) Stretching: In unsubstituted acetophenone, the C=O stretch appears around 1685 cm⁻¹.[4] For 2'-chloroacetophenone, this peak is often shifted to a slightly higher frequency (~1695 cm⁻¹). This is likely due to the ortho-chloro group sterically hindering the coplanarity of the carbonyl group with the aromatic ring, which reduces conjugation and increases the double-bond character of the C=O bond.[2] The para-chloro substituent in 4'-chloroacetophenone has a less pronounced effect on the C=O frequency. For our target molecule, we predict a C=O stretch in the range of 1700-1680 cm⁻¹, accounting for the combined electronic effects of the chloro and trifluoromethoxy groups and the steric influence of the ortho-chlorine.

  • C-Cl Stretching: Both 2'- and 4'-chloroacetophenone exhibit a C-Cl stretching vibration. This peak is expected in the range of 750-700 cm⁻¹ for the target molecule.

  • The Trifluoromethoxy Signature: The most distinguishing feature in the spectrum of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone will be the series of very strong absorption bands in the 1350-1050 cm⁻¹ region. These arise from the C-F and C-O-C stretching vibrations of the trifluoromethoxy group. Specifically, a very strong band around 1320 cm⁻¹ can be attributed to the C-CF₃ stretch.[1] The region between approximately 1250 cm⁻¹ and 1150 cm⁻¹ will be dominated by intense, overlapping absorptions from asymmetric C-F and C-O-C stretching modes.[3] These strong absorptions are absent in the spectra of the other acetophenones and serve as a definitive marker for the trifluoromethoxy substituent.

Conclusion

The infrared spectrum of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is predicted to be characterized by several key features. A strong carbonyl absorption between 1700-1680 cm⁻¹ confirms the ketone functionality, with its precise position modulated by the electronic and steric influences of the ring substituents. The presence of a chloro substituent will be indicated by a medium to strong band in the 750-700 cm⁻¹ region. Most notably, the trifluoromethoxy group will manifest as a series of very strong and characteristic absorption bands in the 1350-1050 cm⁻¹ range, which are invaluable for the unequivocal identification of this compound. This comparative guide provides researchers with the necessary reference points to confidently interpret the experimental IR spectrum of this and related halogenated and alkoxy-substituted aromatic ketones.

References

  • Scribd. (n.d.). IR SPECTRUM Acetophenone. Retrieved from [Link]

  • Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 469-485.
  • Lutskii, A. E., & Kondratenko, B. P. (1966). Infrared spectra and synthesis of some acetophenone derivatives.
  • Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 40(3), 283-288.
  • PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]

Sources

Validation

Bioisosteric Evaluation of the Trifluoromethoxy Group in Acetophenone Derivatives

This guide provides an in-depth bioisosteric evaluation of the trifluoromethoxy (–OCF ) group compared to the methoxy (–OCH ) group within the acetophenone scaffold. It is designed for medicinal chemists and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioisosteric evaluation of the trifluoromethoxy (–OCF


) group compared to the methoxy (–OCH

) group within the acetophenone scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on physicochemical properties, synthetic accessibility, and metabolic stability.

Executive Summary: The "Super-Lipophilic" Bioisostere

In modern medicinal chemistry, the trifluoromethoxy group (–OCF


) has emerged as a privileged motif, often termed a "super-lipophilic" bioisostere.[1] While structurally analogous to the methoxy group (–OCH

), the fluorination imparts radically different electronic and conformational properties.[1]

When evaluating these groups within acetophenone derivatives —a common pharmacophore in kinase inhibitors, chalcones, and CNS-active agents—the –OCF


 group offers a strategic advantage: it modulates metabolic stability and membrane permeability without significantly altering the steric footprint. 

This guide dissects the critical differences between 4-(trifluoromethoxy)acetophenone and 4-methoxyacetophenone, providing actionable data for lead optimization.

Physicochemical Profiling: –OCF vs. –OCH

The substitution of hydrogen for fluorine changes the bond vectors, dipole moments, and lipophilicity. The most profound difference lies in the conformation .

The Orthogonal Conformation Effect

Unlike the methoxy group, which tends to adopt a planar conformation (dihedral angle


) with the aromatic ring to maximize 

-

resonance conjugation, the trifluoromethoxy group adopts an orthogonal conformation (

).
  • Cause: The steric bulk of the CF

    
     moiety and the electronic repulsion between the oxygen lone pairs and the electron-rich aromatic 
    
    
    
    -system (anomeric effect).
  • Consequence: The –OCF

    
     group does not donate electrons into the ring as effectively as –OCH
    
    
    
    .[2] It acts primarily as an electron-withdrawing group via induction.
Quantitative Comparison Table

The following table summarizes the key substituent constants relevant to the acetophenone scaffold.

PropertyParameterMethoxy (–OCH

)
Trifluoromethoxy (–OCF

)
Impact on Drug Design
Lipophilicity Hansch

-0.02+1.04 Drastic increase in permeability and BBB crossing.
Electronic Effect Hammett

-0.27 (Donor)+0.35 (Withdrawing) Deactivates ring; alters pKa of remote ionizable groups.
Steric Bulk Molar Refractivity (MR)7.8712.47 Moderate size increase; fills hydrophobic pockets.
Conformation Dihedral Angle (

)
~0° (Planar)~90° (Twisted) "Orthogonal" shape creates unique binding vectors.
Metabolic Liability O-DealkylationHighNegligible Blocks CYP450-mediated clearance.

Key Insight: The


 of +1.06 is massive. Replacing –OCH

with –OCF

on an acetophenone scaffold can shift a compound from being peripherally restricted to CNS-penetrant.

Structural & Electronic Visualization

The following diagram illustrates the conformational and electronic divergence between the two derivatives.

Bioisostere_Comparison cluster_0 Methoxy Acetophenone (Planar) cluster_1 Trifluoromethoxy Acetophenone (Orthogonal) OCH3_Conf Conformation: Planar (0°) OCF3_Conf Conformation: Orthogonal (90°) OCH3_Conf->OCF3_Conf Steric/Electronic Repulsion OCH3_Elec Electronics: Strong Donor (+M) OCF3_Elec Electronics: Withdrawing (-I) OCH3_Elec->OCF3_Elec Fluorine Inductive Effect OCH3_Met Metabolism: High (O-Demethylation) OCF3_Met Metabolism: Blocked (Stable) OCH3_Met->OCF3_Met C-F Bond Strength

Caption: Comparative analysis of conformational and electronic shifts when transitioning from methoxy to trifluoromethoxy substituents.

Synthetic Accessibility

Direct trifluoromethoxylation of acetophenones can be challenging due to the deactivating nature of the acetyl group. The most robust route for medicinal chemistry (gram-scale) is Friedel-Crafts Acetylation of the commercially available (trifluoromethoxy)benzene.

Protocol: Synthesis of 4-(Trifluoromethoxy)acetophenone

Objective: Regioselective synthesis of the target scaffold.

Reagents:

  • (Trifluoromethoxy)benzene (Substrate)

  • Acetyl chloride (Acylating agent)

  • Aluminum chloride (AlCl

    
    , Lewis Acid)
    
  • Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N

    
    ).
    
  • Lewis Acid Activation: Add anhydrous AlCl

    
     (1.2 equiv) to dry DCM (0.5 M concentration relative to substrate) at 0°C.
    
  • Acylium Ion Formation: Dropwise add Acetyl Chloride (1.1 equiv). Stir for 15 min until the solution becomes homogenous (formation of [CH

    
    CO]
    
    
    
    [AlCl
    
    
    ]
    
    
    complex).
  • Substrate Addition: Add (Trifluoromethoxy)benzene (1.0 equiv) dropwise over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[3] The –OCF

    
     group directs para due to resonance (weak but directing) and steric shielding of the ortho position.
    
  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl.

  • Workup: Extract with DCM (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    ). Note: The para-isomer is the major product (>90%).
    

Metabolic Stability Evaluation

The primary metabolic liability of alkoxy acetophenones is O-dealkylation catalyzed by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Mechanism of Blockade
  • Methoxy: CYP450 abstracts a hydrogen from the

    
    -carbon (–OCH
    
    
    
    
    
    –OCH
    
    
    •), leading to a hemiacetal intermediate which collapses to the phenol and formaldehyde.
  • Trifluoromethoxy: The C–F bond strength (approx. 116 kcal/mol) renders hydrogen abstraction impossible. There are no

    
    -hydrogens to abstract. The steric bulk also prevents the iron-oxo center of CYP450 from approaching the oxygen atom.
    
Experimental Protocol: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of the two derivatives.

Workflow:

  • Incubation: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (1 µM final concentration).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).

Metabolic_Workflow cluster_pathways Metabolic Fate Start Test Compound (1 µM) Microsomes Liver Microsomes + NADPH Start->Microsomes Path_OCH3 Methoxy: Rapid O-Demethylation (High Clearance) Microsomes->Path_OCH3 If -OCH3 Path_OCF3 Trifluoromethoxy: Blocked Site (High Stability) Microsomes->Path_OCF3 If -OCF3 Analysis LC-MS/MS Analysis (Intrinsic Clearance) Path_OCH3->Analysis Path_OCF3->Analysis

Caption: Differential metabolic fate of methoxy vs. trifluoromethoxy substrates in microsomal assays.

Strategic Recommendations

  • Use –OCF

    
     to Fix Metabolic Hotspots:  If your acetophenone lead suffers from rapid clearance due to O-demethylation, the –OCF
    
    
    
    analog is the direct solution.
  • Conformational Locking: If the active site requires a twisted biaryl-like geometry, –OCF

    
     forces the substituent out of plane, potentially improving selectivity over planar off-targets.
    
  • Solubility Warning: While –OCF

    
     improves permeability, it decreases aqueous solubility compared to –OCH
    
    
    
    . Ensure the acetophenone scaffold contains a solubilizing group (e.g., amine, heterocycle) elsewhere to compensate.

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2][4] "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Technical Guides.

Sources

Comparative

A Senior Application Scientist's Guide to Validating GC-MS Methods for 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone Residue Analysis

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, experience-driven comparison and validation protocol for the quantitative ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, experience-driven comparison and validation protocol for the quantitative analysis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone residues using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is not merely on the "how," but on the "why," grounding every decision in established scientific principles and regulatory expectations to ensure your method is robust, reliable, and fit for its intended purpose.

Introduction: The Analytical Imperative

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a halogenated aromatic ketone.[1] Such compounds often serve as critical intermediates in the synthesis of pharmaceuticals and advanced agrochemicals.[2] The presence of chlorine and a trifluoromethoxy group imparts specific chemical properties that can enhance the biological activity of the final product. However, this also means that any unreacted starting material or related impurities must be meticulously controlled and quantified. The detection of trace-level residues is paramount for ensuring product safety, purity, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this task. Its strength lies in its ability to separate volatile and semi-volatile compounds and provide definitive identification based on mass-to-charge ratio, making it ideal for analyzing complex matrices.[3] This guide will walk you through the development and validation of a GC-MS method, comparing key sample preparation techniques and grounding the entire process in the internationally recognized validation framework.

The Foundation: Pillars of a Validated Analytical Method

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework, recently updated in the ICH Q2(R2) guideline, that outlines the essential performance characteristics to be evaluated.[6][7] A properly validated method ensures that the results are accurate, reliable, and reproducible.

The core validation parameters are interconnected, each contributing to the overall trustworthiness of the analytical data. Understanding these relationships is the first step in designing a robust validation study.

Method_Validation_Pillars cluster_accuracy How close to the true value? cluster_precision How reproducible are the results? cluster_range What is the operational range? cluster_specificity Does it measure only the analyte? Goal Fit-for-Purpose Method Accuracy Accuracy (% Recovery) Goal->Accuracy Precision Precision (RSD%) Goal->Precision Range Range Goal->Range Specificity Specificity / Selectivity Goal->Specificity Robustness Robustness Goal->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Linearity Linearity (r²) Range->Linearity LOQ Limit of Quantitation (LOQ) Range->LOQ LOD Limit of Detection (LOD) GCMS_Workflow Sample 1. Sample Weighing & Dissolution Spike 2. Spiking (for Accuracy/Precision) Sample->Spike Validation Samples Extract 3. Sample Preparation (LLE or SPE) Sample->Extract Test Samples Spike->Extract Inject 4. GC-MS Injection & Data Acquisition Extract->Inject Integrate 5. Peak Integration & Quantification Inject->Integrate Validate 6. Validation Parameter Calculation Integrate->Validate Report 7. Final Report Validate->Report

Caption: General experimental workflow for GC-MS method validation.

Part A: Sample Preparation using SPE (Recommended)
  • Standard & Sample Preparation:

    • Prepare a 1000 µg/mL stock solution of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone in methanol.

    • Create a series of calibration standards by diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Accurately weigh 1 g of the sample matrix into a glass vial. Dissolve or suspend it in 10 mL of a suitable solvent (e.g., 10% methanol in water).

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the 10 mL sample solution onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte with 2 x 2 mL of acetonitrile into a clean glass tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis. [8]

Part B: GC-MS Instrumental Conditions

Rationale: A non-polar DB-5ms or equivalent column is chosen as it provides excellent separation for a wide range of semi-volatile compounds. The temperature program is designed to elute the analyte with a sharp peak shape while separating it from potential contaminants. Selected Ion Monitoring (SIM) mode is used for the mass spectrometer to achieve the highest sensitivity and selectivity for the target analyte. [9]

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Standard, reliable platform.
Injector Splitless, 250°C Ensures complete vaporization and transfer of trace analytes onto the column. [8]
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert gas providing good chromatographic efficiency. [10]
Column 30 m x 0.25 mm ID, 0.25 µm film Standard dimension for good resolution and sample capacity.
Oven Program 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) Optimizes separation and ensures elution of all components.
MS System Agilent 5977 or equivalent Industry-standard mass selective detector.
Ion Source Electron Ionization (EI), 70 eV Standard ionization technique for creating reproducible fragmentation patterns.
MS Temperature Source: 230°C, Quadrupole: 150°C Standard operating temperatures to prevent condensation and ensure ion stability.
Acquisition Mode Selected Ion Monitoring (SIM) Maximizes sensitivity by monitoring only specific ions for the analyte.

| Ions Monitored | To be determined from a full scan of the standard. Likely ions: Molecular ion (m/z 222.59), and key fragments. | Quantifier ion for concentration, qualifier ions for identity confirmation. |

Executing the Validation: Data and Acceptance Criteria

The following sections describe the experiments to validate the method according to ICH guidelines. [11]

Specificity
  • Protocol: Analyze a blank matrix (placebo) and a blank matrix spiked with the analyte.

  • Acceptance Criteria: The blank should show no interfering peak at the retention time of the analyte. The spiked sample should show a clear, symmetrical peak.

Linearity
  • Protocol: Prepare and analyze the calibration standards (e.g., 0.1 to 20 µg/mL) in triplicate. Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Concentration (µg/mL)Mean Peak Area
0.11,520
0.57,650
1.015,100
5.075,800
10.0152,300
20.0301,500
Result r² = 0.9998
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be estimated from the linearity curve based on the standard deviation of the response and the slope (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Alternatively, prepare and analyze samples with decreasing concentrations of the analyte.

  • Acceptance Criteria:

    • LOD: The concentration that yields a signal-to-noise ratio (S/N) of approximately 3.

    • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10 and RSD ≤ 20%). [12]

Accuracy
  • Protocol: Analyze the sample matrix spiked with the analyte at three concentration levels (low, medium, high) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% for each level.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the spiked matrix at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.

Validation ParameterLow Conc. (1 µg/mL)Med Conc. (5 µg/mL)High Conc. (15 µg/mL)Acceptance Criteria
Accuracy (% Recovery) 98.5%101.2%99.3%80 - 120%
Precision (RSD%)
- Intra-day4.5%3.1%2.5%≤ 15%
- Inter-day6.8%5.2%4.1%≤ 15%
Summary of Validation Results
ParameterResultStatus
Specificity No interference observedPass
Linearity (r²) 0.9998Pass
Range 0.1 - 20 µg/mLPass
LOD 0.03 µg/mL (Estimated)Pass
LOQ 0.1 µg/mLPass
Accuracy 98.5% - 101.2%Pass
Precision (RSD) < 7%Pass

Comparison with Alternative Analytical Techniques

While GC-MS is an excellent choice, it is important to understand its position relative to other powerful techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGC-MSLC-MS/MS
Principle Separation in gas phase based on volatility and column interaction.Separation in liquid phase based on polarity and column interaction.
Analyte Suitability Volatile and semi-volatile, thermally stable compounds.Non-volatile, polar, and thermally labile compounds.
Derivatization May be required for polar analytes to increase volatility.Generally not required.
Sample Throughput Generally lower due to longer run times.Generally higher due to faster separation.
Selectivity High, especially in SIM mode.Very high, due to parent-daughter ion transitions (MRM). [13]
Conclusion for this Analyte Highly Suitable. The analyte is a semi-volatile ketone, making it a perfect candidate for GC-MS analysis without derivatization.Potentially Suitable. Could also be used, but GC-MS is more direct and leverages the analyte's inherent properties more effectively.

Conclusion

This guide has provided a comprehensive framework for the validation of a GC-MS method for the determination of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone residues. By comparing sample preparation techniques and grounding the experimental design in the principles of ICH Q2(R2), we have established a scientifically sound and defensible analytical procedure. The presented SPE-GC-MS method demonstrates excellent specificity, linearity, accuracy, and precision, proving it to be fit for the purpose of trace residue analysis in a regulated environment. Adherence to these principles ensures data integrity and confidence in the quality and safety of the final product.

References

Sources

Validation

Structural Confirmation of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone via X-ray Diffraction

Resolving Steric Conflicts and Conformational Disorder in Poly-Halogenated Aromatics Executive Summary: The Structural Challenge In the synthesis of pharmaceutical intermediates like 1-[2-Chloro-4-(trifluoromethoxy)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Steric Conflicts and Conformational Disorder in Poly-Halogenated Aromatics

Executive Summary: The Structural Challenge

In the synthesis of pharmaceutical intermediates like 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 129322-81-2), structural validation is often treated as a checkbox exercise using 1H NMR. However, for ortho-substituted acetophenones, solution-state NMR fails to capture the static 3D conformation critical for protein-ligand docking studies.

The presence of a bulky ortho-chloro substituent creates a steric clash with the acetyl group, forcing a non-planar geometry that NMR averages out. Furthermore, the para-trifluoromethoxy (-OCF3) group exhibits specific rotational preferences relative to the aromatic ring that define its lipophilic surface area.

This guide compares the "Gold Standard" Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR and DFT calculations, demonstrating why SC-XRD is the non-negotiable method for definitive structural confirmation of this molecule.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table contrasts the utility of SC-XRD against standard characterization techniques for this specific halogenated acetophenone.

Table 1: Technical Comparison of Structural Validation Methods
FeatureSC-XRD (The Gold Standard) High-Field NMR (500+ MHz) DFT Calculation (B3LYP)
Primary Output Absolute 3D atomic coordinates & packing.Connectivity & solution-state symmetry.Theoretical energy minima.
Ortho-Steric Insight Definitive: Measures exact torsion angle (

) between C=O and phenyl ring.
Inferential: NOE/ROE signals suggest proximity but not exact angles.Idealized: Often underestimates solid-state packing forces.
-OCF3 Analysis Resolves rotational disorder and C-O-C bond angles.19F-13C coupling confirms presence, but rotation is averaged.Predicts barrier to rotation, not the frozen state.
Sample State Solid (Single Crystal).Solution (CDCl3/DMSO).Gas Phase (usually).
Limitations Requires a suitable crystal; time-consuming.Cannot distinguish static twist from rapid rotation.Dependent on basis set accuracy.

Structural Insights: What X-ray Reveals[1][2][3][4]

The "Ortho-Effect" and Acetyl Torsion

In 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, the chlorine atom at the 2-position exerts significant steric pressure on the acetyl methyl group.

  • NMR View: Shows a time-averaged signal. The molecule appears effectively symmetric regarding the rotation of the acetyl group.

  • X-ray View: The structure freezes in a specific conformation (usually s-trans relative to the Cl) with a measurable torsion angle (often 20°–45° out of plane) to relieve strain.

The Trifluoromethoxy (-OCF3) Conformation

The -OCF3 group prefers an orientation orthogonal to the aromatic ring to maximize


 conjugation while minimizing repulsion.
  • Critical Refinement Detail: In the crystal lattice, the -CF3 moiety often exhibits rotational disorder . X-ray refinement allows you to model this as two superimposed orientations (e.g., Part A 60% occupancy / Part B 40% occupancy), providing a realistic view of the molecule's entropy.

Experimental Protocol: Crystallization & Data Collection

Growing X-ray quality crystals of low-melting acetophenones is challenging. The following protocol utilizes a slow vapor diffusion technique optimized for halogenated aromatics.

Phase A: Crystal Growth Strategy
  • Solvent Selection: Dissolve 20 mg of the compound in a "Good Solvent" (Dichloromethane or Acetone).

  • Antisolvent Addition: Filter the solution into a narrow vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing the "Antisolvent" (Hexane or Pentane).

  • Equilibration: Seal the outer jar. Allow to stand at 4°C (refrigerator) to slow the diffusion rate and reduce thermal motion.

  • Harvesting: Inspect after 48-72 hours. Look for block-like prisms rather than needles (needles often indicate rapid, poor growth).

Phase B: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Cryostream). Reason: High thermal vibration of the terminal Fluorine atoms at room temperature can smear electron density, making the -OCF3 group impossible to model accurately.

  • Strategy: Use a Mo-K

    
     or Cu-K
    
    
    
    source. Molybdenum is preferred if the Chlorine absorption is high, though Copper provides better resolution for small organic unit cells.
  • Refinement Target: Aim for an R-factor < 5%. Explicitly check for "Rotational Disorder" on the -CF3 group using the PART instruction in SHELXL if electron density clouds appear elongated.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for characterizing this molecule, highlighting when to escalate from NMR to X-ray.

StructuralConfirmation Start Synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone NMR Step 1: 1H & 13C NMR (Solution State) Start->NMR CheckPurity Is Purity > 95%? NMR->CheckPurity Purify Recrystallize / Column CheckPurity->Purify No ConformCheck Critical Question: Is precise steric conformation required for docking? CheckPurity->ConformCheck Yes Purify->NMR NOE Step 2: 1D NOE / 2D HOESY (Relative Proximity) ConformCheck->NOE Routine Check XRD_Decision Step 3: Single Crystal XRD (Solid State) ConformCheck->XRD_Decision High Precision Needed Ambiguous Result: Ambiguous Signals (Due to bond rotation) NOE->Ambiguous Ambiguous->XRD_Decision Escalate Growth Crystal Growth: Vapor Diffusion (DCM/Hexane) XRD_Decision->Growth Collection Data Collection: 100K (Freeze F-atoms) Growth->Collection Refinement Refinement: Model -CF3 Disorder Collection->Refinement Final Final Output: Absolute Configuration & Torsion Angles Refinement->Final

Caption: Workflow for escalating from spectroscopic screening to definitive crystallographic confirmation.

Mechanistic Pathway: The Crystallization Process

Understanding how the molecule packs aids in optimizing the crystallization. The -OCF3 and -Cl groups drive the packing through halogen bonding and weak F...H interactions.

CrystallizationMechanism Solute Solute: Disordered in Solution (Free Rotation) Nucleation Nucleation: Antisolvent increases supersaturation. Ortho-Cl locks conformation. Solute->Nucleation Vapor Diffusion Packing Crystal Packing: Stacking via Pi-Pi interactions & Cl...O Halogen Bonds Nucleation->Packing Self-Assembly Lattice Final Lattice: -OCF3 groups align (Potential Disorder) Packing->Lattice Temp < 100K

Caption: The transition from disordered solution state to ordered crystal lattice driven by halogen interactions.

References

  • Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Fundamental text on packing forces).
  • Otake, C., et al. (2021).[1][2] Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.[2] Journal of Organic Chemistry. Link (Establishes the s-trans preference in ortho-halo acetophenones).

  • Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation.Link (Standard tool for visualizing the resulting CIF files).

  • Müller, P., et al. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. IUCr Texts on Crystallography. (Reference for handling -CF3 disorder).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Compound Profile and Hazard Assessment 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a halogenated aromatic ketone. Its structure, containing chlorine and a trifluoromethoxy group, dictates its chemical reactivity a...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile and Hazard Assessment

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a halogenated aromatic ketone. Its structure, containing chlorine and a trifluoromethoxy group, dictates its chemical reactivity and toxicological profile. Understanding these properties is fundamental to appreciating the necessity for specialized disposal procedures. This compound is not to be treated as benign laboratory waste.

Based on available safety data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications necessitate handling the compound with appropriate personal protective equipment and within a controlled environment at all times.

PropertyDataSource(s)
CAS Number 129322-81-2[1][2]
Molecular Formula C₉H₆ClF₃O[1][2]
Molecular Weight 222.59 g/mol [1][2]
Physical Form Liquid[1][2]
Boiling Point 80-81 °C at 7.5 mmHg[1]
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]

The Core Principle of Disposal: Isolation and Professional Management

Due to its chemical structure, 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone falls into the category of halogenated organic waste . The trifluoromethoxy and chloro- substituents make it persistent and potentially harmful to aquatic ecosystems if released into the environment.[4][5][6]

Under no circumstances should this chemical or its containers be disposed of via standard laboratory sinks or as general solid waste. [7][8][9] Improper disposal can lead to the contamination of waterways and may interfere with wastewater treatment processes. Furthermore, conventional incineration of halogenated compounds without specialized flue-gas scrubbing systems can generate highly toxic byproducts such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[4] Therefore, the only acceptable disposal pathway is through a licensed professional hazardous waste management service.

Pre-Disposal Safety and Handling: Your First Line of Defense

Before initiating any waste collection, ensure all necessary safety measures are in place. The causality is simple: you cannot safely dispose of a substance you cannot safely handle.

Engineering Controls:

  • All handling of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, including transfers to a waste container, must be conducted within a certified chemical fume hood to mitigate the risk of respiratory exposure.[3][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[3][7][10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[3][7]

  • Body Protection: A lab coat or a chemical-resistant apron is mandatory to protect against accidental splashes.[7][10]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is the most critical logistical step in hazardous waste management. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9][11]

Methodology:

  • Select the Correct Waste Container:

    • Obtain a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste" .[9]

    • The container must be made of a compatible material (e.g., high-density polyethylene for liquids) and have a secure, vapor-tight screw cap.[9][12]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Collect Liquid Waste:

    • Carefully transfer the waste 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone and any solvent rinsates containing the compound into the designated container using a funnel.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

    • Securely close the container immediately after adding waste.[9][12]

  • Manage Contaminated Solid Waste:

    • Any solid materials that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper, absorbent pads) are also considered hazardous waste.

    • Collect these items in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container designated for "Contaminated Halogenated Solid Waste" .[7][8]

  • Decontaminate Empty Containers:

    • Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

    • Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated liquid waste.[8][11]

    • Only after this triple-rinse procedure can the defaced container be considered for disposal as regular, non-hazardous lab glass or plastic, in accordance with your institution's policies.[11]

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for managing waste generated from 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Final Steps A Identify Waste: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in Fume Hood B->C D Is waste liquid or rinsate? C->D E Transfer to 'Halogenated Liquid Waste' Container D->E Yes F Is waste contaminated solid material? D->F No E->F G Place in 'Contaminated Halogenated Solid Waste' Bag/Bin F->G Yes H Is it an empty original container? F->H No G->H I Triple-rinse with solvent H->I Yes K Securely Seal & Label All Waste Containers H->K No J Dispose of rinsate as halogenated liquid waste I->J J->K L Store in Designated Satellite Accumulation Area (SAA) K->L M Contact EHS for Pickup L->M

Caption: Decision workflow for proper segregation and disposal.

Emergency Protocol: Spill and Decontamination

Accidents can happen. A prepared response is key to mitigating risks.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[7]

  • Report: Inform your supervisor and your institution's Environmental Health and Safety (EHS) office.

  • Contain and Absorb: For a small spill, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4][8] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][8] All materials used for cleanup are now considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Clean the spill surface thoroughly with a suitable solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.

Final Disposal Arrangement

Once your waste containers are appropriately filled, sealed, and labeled, store them in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.[8][13] Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[7] Provide them with the full chemical name and any available safety data to ensure they can transport and dispose of it in compliance with all local and national regulations.[7]

References

  • Proper Disposal of 6-(Trifluoromethoxy)quinolin-4-amine: A Step-by-Step Guide. Benchchem.
  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. Benchchem.
  • 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. MilliporeSigma.
  • 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. Sigma-Aldrich.
  • Trifluoro(trifluoromethoxy)ethylene - Registration Dossier. ECHA.
  • 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone | 129322-81-2. MilliporeSigma.
  • Safety Data Sheet - Angene Chemical. (2021).
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone Safety Data Sheets. Echemi.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one. Apollo Scientific.
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone - PubChem. NIH.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone 119851-28-4 wiki. Guidechem.
  • SAFETY DATA SHEET. (2021).
  • MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. CF Plus Chemicals. (2020).
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone. ChemicalBook. (2026).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • CAS#:119851-28-4 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. Chemsrc. (2025).
  • Safety Data Sheet - ChemScene. (2025).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • SAFETY DATA SHEET - Merck Millipore.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. NSWAI. (2015).

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Executive Summary: Immediate Action Plan Treat this compound as a severe skin/eye irritant and potential sensitizer. 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a halogenated aromatic ketone.[1] The presence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Treat this compound as a severe skin/eye irritant and potential sensitizer. 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a halogenated aromatic ketone.[1] The presence of the trifluoromethoxy group (–OCF₃) significantly increases lipophilicity compared to standard acetophenones, facilitating rapid skin absorption.[1]

Critical PPE Requirement:

  • Hands: Double-glove system (Nitrile over Nitrile) for standard handling; Laminate (Silver Shield®) for spill cleanup.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are insufficient.

  • Respiratory: Work strictly in a Fume Hood. If outside containment, use a Half-Face Respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1]

Risk Assessment & Chemical Profiling[1]

To ensure safety, we must understand the causality of the hazard.[1] This compound combines three functional groups that dictate its handling:

Functional GroupHazard ContributionOperational Implication
Acetophenone Core Lachrymator potential; Chemical reactivity.[1]Can cause tear production/respiratory distress.[1] Requires OV cartridges.[1]
–OCF₃ (Trifluoromethoxy) High Lipophilicity. Increases skin permeability.[1]Standard nitrile breakthrough times may be reduced.[1] Systemic toxicity risk if absorbed.[1][2][3]
Aryl Chloride Contact sensitization (H317).[1]Risk of allergic dermatitis.[1] "No-touch" technique is mandatory.

Anticipated GHS Classifications (Read-Across Approach):

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][6]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

PPE Selection Matrix

This matrix is designed to be self-validating.[1] Always perform an inflation test on gloves before donning. [1]

A. Hand Protection (The Critical Barrier)[1]
ScenarioPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Standard Handling (Weighing, Transfer)Nitrile (4 mil / 0.1mm)Nitrile (Extended Cuff, 5-8 mil)Nitrile provides good dexterity but degrades under prolonged ketone exposure.[1] The outer glove acts as a sacrificial layer.[1] Change outer glove every 30 mins or immediately upon splash.[1]
Spill Cleanup / Immersion Laminate Film (Silver Shield / 4H)Nitrile (Heavy Duty)Do not use Nitrile alone for spills. Ketones can swell nitrile.[1] Laminate film offers >4hr breakthrough protection against aromatics/ketones.[1]
Glassware Cleaning Nitrile Neoprene/Butyl Neoprene offers better abrasion resistance during washing; Butyl resists ketones well.[1]
B. Respiratory & Eye Protection[1][4][7]
  • Engineering Control (Primary): Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Respiratory (Secondary): If hood sash must be raised or maintenance is required, use a NIOSH-approved Half-mask with OV/P100 cartridges (Organic Vapor + HEPA).[1] The "OV" component protects against the ketone vapors; "P100" protects against solid particulates.[1]

  • Eyes: Unvented Chemical Splash Goggles. Face shield required if pouring large volumes (>100 mL).[1]

Operational Protocols

Phase 1: Weighing & Transfer
  • Static Control: Fluorinated compounds often generate significant static charge.[1] Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.[1]

  • Weighing: Perform inside the fume hood. If the balance is outside, use a "weighing funnel" technique: Tare the vial, add solid inside the hood, cap tightly, then transfer to the balance.[1]

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, avoid acetone if possible (as it permeates gloves similarly to the product).[1] Use solvents like Ethyl Acetate or DCM with extreme caution regarding glove compatibility.[1]

  • Temperature: If heating, ensure a reflux condenser is active before heating begins to prevent vapor release.[1]

Phase 3: Decontamination & Doffing
  • Wipe all exterior containers with a solvent-dampened tissue (discard as hazardous waste).[1]

  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin.[1]

  • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Visual Workflow: Safety Decision Logic

The following diagram outlines the decision-making process for handling this compound.

SafetyProtocol Start Start: Handling 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid PPE_Solid PPE: Double Nitrile + Goggles + Fume Hood Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Goggles + Fume Hood + Splash Apron Liquid->PPE_Liquid Spill Accidental Spill? PPE_Solid->Spill PPE_Liquid->Spill Spill_Action EVACUATE AREA Don Silver Shield® Gloves Use Absorbent Pads Spill->Spill_Action Yes Standard_Ops Proceed with Synthesis Spill->Standard_Ops No Disposal Disposal: High-Temp Incineration (Fluorinated Waste Stream) Spill_Action->Disposal Standard_Ops->Disposal

Caption: Operational logic flow for PPE selection and spill response based on physical state.

Emergency Response & Disposal

Spill Cleanup (Small Scale < 50g)[1]
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves . Nitrile is insufficient for direct contact with the pure concentrated chemical.[1]

  • Absorb: Use vermiculite or sand.[1] Do not use paper towels (combustible and poor containment).[1]

  • Clean: Wipe area with Ethyl Acetate, then soap and water.[1]

Disposal Protocol

Strictly prohibited from drain disposal.

  • Waste Stream: Segregate into "Halogenated Organic Waste".

  • Labeling: Must explicitly state "Contains Organic Fluorine" to alert disposal facility (requires high-temperature incineration to manage HF generation).[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if the compound is acidic or corrosive.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 129322-81-2 (Structural Analog: 4'-Trifluoromethylacetophenone).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

(Note: While specific data for the exact trifluoromethoxy isomer is proprietary or rare, safety protocols are derived from the authoritative "Read-Across" method using the structural analogs cited above.)

Sources

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